Amoxicillin(1-)
描述
Structure
3D Structure
属性
分子式 |
C16H18N3O5S- |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI 键 |
LSQZJLSUYDQPKJ-NJBDSQKTSA-M |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Amoxicillin Action on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a β-lactam antibiotic, remains a cornerstone in the treatment of bacterial infections more than half a century after its introduction.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[2] This technical guide provides a detailed exploration of the molecular mechanisms underpinning amoxicillin's bactericidal activity, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the downstream induction of autolytic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of amoxicillin's mode of action.
The Primary Target: Penicillin-Binding Proteins (PBPs)
The bactericidal action of amoxicillin is initiated by its covalent binding to penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis.[4] Amoxicillin, being a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor, competitively inhibits the transpeptidase domain of PBPs.[2][3] This binding is often irreversible and leads to the inactivation of the enzyme.[4]
PBP Specificity and Binding Affinity
Different bacteria possess a variety of PBPs, and amoxicillin exhibits varying affinities for these proteins. The specific PBPs targeted and the binding affinity are critical determinants of the antibiotic's spectrum of activity and efficacy. For instance, in Streptococcus pneumoniae, resistance to penicillin and amoxicillin is associated with alterations in PBP1a, PBP2x, and PBP2b. In Helicobacter pylori, amoxicillin resistance is primarily linked to mutations in PBP1A.
Table 1: Quantitative Data on Amoxicillin's Interaction with Bacterial Cell Wall Components
| Parameter | Bacterium | PBP | Value | Method |
| MIC | Streptococcus suis | N/A | 0.03 µg/mL (MIC90) | Agar dilution & Broth microdilution |
| MIC | Aggregatibacter actinomycetemcomitans | N/A | 0.25 - 2.00 mg/L | Agar dilution |
| Binding Affinity (Predicted) | Staphylococcus aureus | PBP1a | -8.640 kcal/mol | Molecular Docking |
Note: MIC (Minimum Inhibitory Concentration) values can vary between strains and testing methodologies.
Inhibition of Peptidoglycan Synthesis
The inactivation of PBPs by amoxicillin directly disrupts the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[4] Peptidoglycan is a mesh-like polymer of glycan chains cross-linked by short peptides, providing mechanical strength to the cell wall.[2]
Disruption of Transpeptidation
PBPs catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan chains. By binding to the active site of these enzymes, amoxicillin prevents this cross-linking process.[4] The inhibition of transpeptidation weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.[4]
Logical Workflow of Amoxicillin's Core Mechanism
Caption: Core mechanism of amoxicillin action on bacterial cell walls.
Induction of Autolysins and Bacterial Lysis
The inhibition of peptidoglycan synthesis by amoxicillin is believed to trigger a secondary, and often lethal, effect: the activation of autolysins.[5] Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell wall turnover, separation of daughter cells after division, and bacterial autolysis.[5]
The precise mechanism of autolysin activation by β-lactams is not fully elucidated but is thought to involve the disruption of the delicate balance between cell wall synthesis and degradation. This imbalance leads to uncontrolled peptidoglycan hydrolysis, further compromising the cell wall's integrity and ultimately resulting in cell lysis.[5]
Experimental Protocols
A comprehensive understanding of amoxicillin's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the study of this antibiotic.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standard methods include broth microdilution and agar dilution.[6]
Broth Microdilution Method: [7]
-
Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin in an appropriate solvent and sterilize by filtration.
-
Serial Dilutions: Perform serial twofold dilutions of the amoxicillin stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of amoxicillin that shows no visible turbidity.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of amoxicillin.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of amoxicillin that inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the ability of amoxicillin to compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to PBPs.
Protocol using Fluorescent Penicillin (BOCILLIN™ FL): [10]
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from a mid-logarithmic phase culture.
-
Competition Reaction: Incubate the membrane preparation with various concentrations of amoxicillin for a specific time to allow for binding to PBPs.
-
Labeling: Add a fluorescently labeled penicillin derivative (e.g., BOCILLIN™ FL) to the mixture and incubate to allow it to bind to any PBPs not occupied by amoxicillin.
-
SDS-PAGE: Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The decrease in fluorescence intensity in the presence of amoxicillin indicates its binding to the PBPs.
-
Quantification: Quantify the band intensities to determine the concentration of amoxicillin required to inhibit 50% of the fluorescent penicillin binding (IC50).
Sequencing of PBP Genes
Identifying mutations in PBP genes is crucial for understanding the mechanisms of amoxicillin resistance.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest.
-
PCR Amplification: Amplify the target PBP genes (or specific domains) using gene-specific primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
-
DNA Sequencing: Sequence the purified PCR products using a suitable sequencing technology (e.g., Sanger sequencing or next-generation sequencing).
-
Sequence Analysis: Align the obtained sequences with the wild-type PBP gene sequence to identify any nucleotide and corresponding amino acid substitutions.
Autolysin Activity Assay (Zymography)
Zymography is a technique used to detect the activity of lytic enzymes, such as autolysins, in a protein extract.
Protocol: [13]
-
Preparation of Autolytic Enzyme Extract: Prepare a crude extract of autolytic enzymes from the bacterial cells.
-
Substrate-Containing SDS-PAGE: Prepare an SDS-PAGE gel containing heat-killed bacterial cells (the substrate for the autolysins) copolymerized within the polyacrylamide matrix.
-
Electrophoresis: Run the autolytic enzyme extract on the substrate-containing gel under denaturing conditions.
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a suitable buffer at an optimal temperature to allow the renatured autolysins to degrade the embedded bacterial cells.
-
Staining and Visualization: Stain the gel with a dye that binds to the intact substrate (e.g., Methylene Blue). Zones of clearing against a stained background indicate the presence and activity of autolysins.
Conclusion
Amoxicillin's mechanism of action is a multi-faceted process that begins with the specific targeting and inhibition of penicillin-binding proteins. This primary action disrupts the crucial process of peptidoglycan synthesis, leading to a weakened cell wall. The subsequent activation of autolytic enzymes further degrades the cell wall, culminating in bacterial lysis and death. A thorough understanding of these intricate molecular interactions and the experimental methodologies used to study them is paramount for the continued development of effective antibacterial strategies and for combating the growing challenge of antibiotic resistance.
References
- 1. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 10. news-medical.net [news-medical.net]
- 11. Complete Sequences of Six Penicillin-Binding Protein Genes from 40 Streptococcus pneumoniae Clinical Isolates Collected in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]
An In-depth Technical Guide to the Physicochemical Properties of Amoxicillin Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin trihydrate is a widely utilized broad-spectrum, semi-synthetic aminopenicillin antibiotic. Its efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amoxicillin trihydrate relevant to research and pharmaceutical development. Key parameters including molecular structure, solubility, stability under various conditions, and solid-state properties are detailed. Standardized experimental protocols for the determination of these properties are provided, alongside visualizations of degradation pathways and analytical workflows to support robust scientific investigation.
Chemical and Physical Properties
Amoxicillin trihydrate is the trihydrate form of amoxicillin, a beta-lactam antibiotic. It is the most stable solid form compared to its anhydrous or sodium salt counterparts, making it suitable for oral dosage formulations.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
| Molecular Formula | C₁₆H₁₉N₃O₅S·3H₂O | |
| Molecular Weight | 419.45 g/mol | |
| Appearance | White or almost white crystalline powder. | [2] |
| Melting Point | Decomposes upon heating; a 2nd mass-loss step occurs at 185°C. The DSC effect at ~107°C is due to water evaporation, not melting. | [3] |
| pKa Values (at 37°C) | pKa₁ (carboxyl): ~2.67pKa₂ (amino): ~7.11pKa₃ (phenolic hydroxyl): ~9.55 | [4][5][6] |
| Log P (Octanol-Water) | 0.87 | |
| pH (1% aqueous solution) | 3.5 - 5.5 |
Solubility Profile
The solubility of amoxicillin trihydrate is a critical factor for its absorption and bioavailability. It is characterized as slightly soluble in water, with its solubility being highly dependent on the pH of the medium.[7] It readily dissolves in dilute acids and alkaline hydroxide solutions.[7]
| Solvent / Condition | Solubility | References |
| Water | pH-dependent; U-shaped profile with minimum solubility at pH 4. | [8] |
| Water (pH 4-6) | ~5.45 mg/mL (minimum solubility at isoelectric point). | [1] |
| Water (general) | ~4 mg/mL. | [8] |
| Ethanol (96%) | Very slightly soluble. | |
| Methanol | Slightly soluble. | [8] |
| Fatty Oils | Practically insoluble. | |
| DMSO | ~25 mg/mL. | |
| Dimethylformamide | ~5 mg/mL. |
Stability Profile
While amoxicillin trihydrate is the most stable solid form, it is susceptible to degradation, particularly in solution.[1] The primary degradation mechanism is the hydrolysis of the strained β-lactam ring, which leads to a loss of antibacterial activity.[9][10]
-
Solid-State Stability : The trihydrate form is non-hygroscopic and relatively stable.[1] However, it is sensitive to high temperature and humidity, which can accelerate degradation.[1][8] Dehydration at elevated temperatures yields a hygroscopic anhydrous form.[8]
-
Solution Stability : Stability in aqueous solution is highly pH-dependent. The optimal stability is observed in a citrate buffer with a pH range of 5.8 to 6.5.[1][8] Degradation is catalyzed by both acidic and basic conditions.[8] The degradation process in solution typically follows pseudo-first-order kinetics.
-
Photostability : Amoxicillin is not significantly degraded by light, although some of its degradation products may be light-sensitive.[11][12]
Degradation Pathways
The degradation of amoxicillin primarily involves the hydrolytic cleavage of the β-lactam ring to form amoxicillin penicilloic acid (APA). This inactive metabolite can undergo further reactions, such as intramolecular cyclization to form diketopiperazines or condensation to form dimeric impurities.[10]
Caption: Major degradation pathways of Amoxicillin.
Crystallinity and Solid-State Properties
Amoxicillin trihydrate has a single, well-defined crystal structure and is not known to exhibit polymorphism.[5][8] This crystalline nature is crucial for its stability and handling properties.
-
Crystallography : It possesses an orthorhombic crystal form.
-
Hygroscopicity : The trihydrate form is non-hygroscopic, which is advantageous for formulation.[1] However, upon dehydration at high temperatures, it can convert to a hygroscopic anhydrous form.[8]
-
Analytical Characterization :
-
X-Ray Powder Diffraction (XRPD) : XRPD is used to confirm the crystalline structure of amoxicillin trihydrate. The resulting diffraction pattern is unique to its crystal lattice.[2][13][14] Studies have shown that while the PXRD pattern remains consistent, the intensity of the peaks can increase with a higher powder pH, indicating increased crystallinity.[2][13]
-
Differential Scanning Calorimetry (DSC) : DSC analysis of amoxicillin trihydrate shows a characteristic endothermic peak, which is associated with the loss of water of hydration rather than melting.[3][15][16] This is followed by an exothermic transition at higher temperatures, corresponding to the chemical degradation of the molecule.[15][16] Increased crystallinity has been correlated with enhanced thermal stability as observed by DSC.[2][13]
-
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of amoxicillin trihydrate.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of amoxicillin trihydrate at a specific pH and temperature, consistent with WHO guidelines.[17][18][19]
-
Preparation of Media : Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) for biopharmaceutical classification.[17] Maintain the temperature at 37 ± 1 °C.[18]
-
Sample Addition : Add an excess amount of amoxicillin trihydrate powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer. The excess solid should be clearly visible.
-
Equilibration : Agitate the samples at a constant temperature (37 ± 1 °C) using a mechanical shaker or stirrer.[18] The time required to reach equilibrium should be determined preliminarily (typically 24-48 hours).
-
Sample Withdrawal and Separation : Withdraw an aliquot of the suspension. Immediately separate the solid phase from the supernatant by centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using a suitable inert filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.
-
Quantification : Dilute the clear supernatant to an appropriate concentration. Analyze the concentration of dissolved amoxicillin using a validated analytical method, such as HPLC-UV.[20]
-
Data Analysis : Calculate the solubility in mg/mL. Perform at least three replicate determinations for each pH condition.[17]
Protocol for Forced Degradation Study
Forced degradation (stress testing) is performed to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][11][12]
-
Stock Solution Preparation : Prepare a stock solution of amoxicillin trihydrate in a suitable solvent (e.g., a mixture of 0.01 M KH₂PO₄ buffer pH 5 and methanol).[11]
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an acid (e.g., 0.375 M HCl) and keep at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[11]
-
Alkaline Hydrolysis : Mix the stock solution with a base (e.g., 0.015 M NaOH) and keep at room temperature for a short period (e.g., 15 minutes). Neutralize the solution before analysis.[11]
-
Oxidative Degradation : Mix the stock solution with hydrogen peroxide (e.g., 1.5% H₂O₂) and keep at room temperature for a defined period (e.g., 30 minutes).[9][11]
-
Thermal Degradation : Expose the solid powder to dry heat (e.g., 105 °C for 3 hours) and wet heat (e.g., 105 °C with steam for 3 hours).[11] Dissolve the stressed powder for analysis.
-
Photodegradation : Expose the stock solution to a controlled light source (e.g., 1.2 million lux hours) while keeping a control sample protected from light.[11]
-
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Peak Purity and Identification : Use a photodiode array (PDA) detector to assess peak purity of the parent drug. If possible, use LC-MS to identify the mass of the degradation products.
Caption: Experimental workflow for a forced degradation study.
Protocol for Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD)
-
Sample Preparation : Gently pack the amoxicillin trihydrate powder into a sample holder. Ensure a flat, smooth surface.
-
Instrument Setup : Use a diffractometer with a Cu Kα radiation source. Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).
-
Data Acquisition : Run the scan and collect the diffraction pattern.
-
Analysis : Compare the obtained diffractogram with a reference pattern from a pharmacopeia or literature to confirm the crystalline identity.[13][21]
-
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation : Accurately weigh a small amount of amoxicillin trihydrate (typically 2-5 mg) into an aluminum DSC pan.[16] Crimp the pan, potentially with a pinhole in the lid to allow for the escape of water vapor.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.
-
Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).[3][16]
-
Analysis : Record the heat flow versus temperature. Analyze the resulting thermogram for endothermic (e.g., dehydration) and exothermic (e.g., degradation) events.[16]
-
Conclusion
A thorough understanding of the physicochemical properties of amoxicillin trihydrate is fundamental for the development of stable, safe, and effective pharmaceutical products. This guide has summarized the key characteristics, including its chemical nature, pH-dependent solubility, stability profile, and solid-state properties. The provided experimental protocols and diagrams offer a practical framework for researchers to conduct their own investigations, ensuring data quality and contributing to the successful development of amoxicillin-based therapies.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mathewsopenaccess.com [mathewsopenaccess.com]
- 16. mathewsopenaccess.com [mathewsopenaccess.com]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 21. researchgate.net [researchgate.net]
Amoxicillin Degradation in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of amoxicillin in aqueous solutions. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Understanding these degradation pathways and the resulting products is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This document details the major degradation routes, presents quantitative kinetic data, outlines experimental protocols for degradation studies, and provides visual representations of the degradation pathways and analytical workflows.
Core Degradation Pathways of Amoxicillin
Amoxicillin's degradation in aqueous environments is primarily dictated by the reactivity of its β-lactam ring. The principal abiotic degradation pathways include hydrolysis, oxidation, and photolysis, each leading to a distinct set of degradation products.[1]
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for amoxicillin in aqueous solutions. The strained four-membered β-lactam ring is susceptible to nucleophilic attack by water, leading to its cleavage.[2] This process is highly dependent on pH and temperature. The primary product of hydrolysis is amoxicillin penicilloic acid (ADP1/2), which is inactive as an antibiotic.[3][4] Amoxicillin penicilloic acid can then undergo further degradation through two main pathways:
-
Intramolecular cyclization: This leads to the formation of a more stable six-membered ring structure known as amoxicillin diketopiperazine (ADP8/9).[2][5]
-
Decarboxylation: This results in the formation of amoxicillin penilloic acid (ADP4/5).[3][4]
The rate of hydrolysis is influenced by the presence of metal ions, with copper and zinc known to catalyze the degradation of amoxicillin.[6]
Oxidative Degradation
Amoxicillin can be degraded by various oxidizing agents, leading to the formation of several oxidation products. A key product of oxidative degradation is amoxicillin-S-oxide (sulfoxide) (ADP3).[7] This degradation pathway can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[8] The formation of amoxicillin-S-oxide has been observed to be significantly enhanced in the presence of photosensitizers like humic acids under sunlight.[7]
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of amoxicillin. Photolysis can occur through direct absorption of light by the amoxicillin molecule or indirectly through photosensitized reactions. The degradation is influenced by pH, with studies showing almost complete degradation under simulated sunlight at pH values of 4.0, 5.5, and 7.0 after 40 hours of irradiation.[9] The presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the rate of photodegradation.[9] The primary reaction in photolysis often involves the cleavage of the β-lactam ring, similar to hydrolysis.[9]
Quantitative Degradation Data
The rate of amoxicillin degradation is influenced by several factors, including pH, temperature, and the presence of catalysts. The degradation often follows pseudo-first-order kinetics.
Table 1: Amoxicillin Degradation Products
| Degradation Product Name | Abbreviation | Formation Pathway(s) |
| Amoxicillin Penicilloic Acid | ADP1/2 | Hydrolysis, Photolysis |
| Amoxicillin Diketopiperazine | ADP8/9 | Hydrolysis (from Amoxicillin Penicilloic Acid) |
| Amoxicillin Penilloic Acid | ADP4/5 | Hydrolysis (from Amoxicillin Penicilloic Acid) |
| Amoxicillin-S-oxide | ADP3 | Oxidation |
| Phenol Hydroxypyrazine | ADP6 | Hydrolysis |
Table 2: Kinetic Data for Amoxicillin Degradation
| Degradation Process | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Hydrolysis | ||||
| pH 2.0, Frozen | - | 4.6-fold acceleration vs. liquid | [10] | |
| pH 4.6, Frozen | - | - | [10] | |
| pH 7.0, Frozen | - | - | [10] | |
| Photolysis | ||||
| Simulated Sunlight, pH 4.0 | - | - | [9] | |
| Simulated Sunlight, pH 5.5 | - | - | [9] | |
| Simulated Sunlight, pH 7.0 | - | - | [9] | |
| UV/H2O2, pH 4.2 | - | 99.98% degradation | [6] | |
| Photocatalysis | ||||
| TiO2, UV-Vis | - | Almost complete in 300h | [9] | |
| N-doped TiO2, Solar, pH 5 | - | 95.8% degradation | [9] | |
| Cu-TiO2, Visible, pH 6 | - | 90% degradation in 24h | [9] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.
3.1.1. Acid Hydrolysis
-
Prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or a buffer).
-
To 1 mL of the stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl).
-
Incubate the mixture at room temperature (25°C) for 30 minutes.
-
Neutralize the solution with an appropriate volume of 0.375 M sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration for analysis.
3.1.2. Alkaline Hydrolysis
-
Prepare a stock solution of amoxicillin.
-
To 1 mL of the stock solution, add 1 mL of 0.015 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature (25°C) for 15 minutes.
-
Neutralize the solution with an appropriate volume of 0.015 M hydrochloric acid (HCl).
-
Dilute the neutralized solution for analysis.
3.1.3. Oxidative Degradation
-
Prepare a stock solution of amoxicillin.
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature.
-
Withdraw aliquots at predetermined time points for analysis.
3.1.4. Photodegradation
-
Prepare a solution of amoxicillin in a suitable solvent.
-
Expose the solution to a light source (e.g., a solar simulator or a UV lamp).
-
Protect a control sample from light by wrapping the container in aluminum foil.
-
Maintain a constant temperature during the exposure period.
-
After the exposure period, dilute the solutions for analysis.
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., pH 4.4) and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare and degas the mobile phase. b. Equilibrate the HPLC system until a stable baseline is achieved. c. Prepare a series of amoxicillin standard solutions to generate a calibration curve. d. Prepare unknown samples by diluting them to fall within the calibration range. e. Inject the standards and samples. f. Identify and quantify the amoxicillin peak and its degradation products based on their retention times and the calibration curve.
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: a. For Amoxicillin API: Accurately weigh 25 mg of the API, dissolve in 25 mL of a diluent (e.g., 95:5 v/v water:acetonitrile) to get a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter. b. For Formulations: Weigh a portion of the powder equivalent to 25 mg of amoxicillin, dissolve in a diluent, sonicate to ensure complete dissolution, centrifuge to remove excipients, and then dilute the supernatant to a final concentration of 10 µg/mL.
-
LC System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
MS/MS System:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Integrate peak areas and calculate the concentrations of impurities against a calibration curve.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of amoxicillin and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of amoxicillin in aqueous solutions.
Caption: Experimental workflow for amoxicillin degradation studies.
Conclusion
The degradation of amoxicillin in aqueous solutions is a complex process involving multiple pathways, with hydrolysis of the β-lactam ring being the predominant mechanism. The formation of various degradation products, which lack antibacterial activity, underscores the importance of understanding and controlling the stability of amoxicillin in pharmaceutical preparations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to conduct thorough stability studies, ensuring the quality, safety, and efficacy of amoxicillin-containing products.
References
- 1. Amoxicillin(1-) | C16H18N3O5S- | CID 25137942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AMoxicillin DiMer (penicilloic acid forM) CAS#: 210289-72-8 [m.chemicalbook.com]
- 7. Amoxicillin penicilloic acid | C16H21N3O6S | CID 132583458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (2RS,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid (Penilloic Acids of Amoxicillin) [lgcstandards.com]
In Vitro Stability of Amoxicillin: A Technical Guide to pH-Dependent Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of amoxicillin under various pH conditions. Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This degradation is significantly influenced by the pH of the surrounding environment, impacting the drug's efficacy and safety. Understanding the kinetics and pathways of amoxicillin degradation is crucial for the development of stable pharmaceutical formulations and for ensuring its therapeutic effectiveness.
pH-Dependent Stability Profile of Amoxicillin
The stability of amoxicillin in aqueous solutions is highly pH-dependent. It is generally most stable in slightly acidic to neutral conditions.[1] The optimal pH range for amoxicillin stability is reported to be between 5.8 and 6.5 in a citrate buffer.[1][2] Under both acidic and alkaline conditions, the rate of hydrolysis of the β-lactam ring increases significantly, leading to the formation of degradation products.[1]
In highly acidic environments (pH below 2), the β-lactam ring of amoxicillin undergoes hydrolysis to form amoxicilloic acid.[3] Conversely, in alkaline conditions, the degradation of amoxicillin is also accelerated.[3] Studies have shown that increasing the pH value leads to a decrease in its stability.[3] For instance, the degradation of amoxicillin has been observed to be highest at pH 9 due to the increased formation of hydroxyl radicals that can participate in the degradation process.[4][5]
The following table summarizes the stability of amoxicillin at different pH values as reported in various studies.
| pH | Temperature (°C) | Concentration (mg/mL) | Shelf-Life (t₉₀) | Reference(s) |
| 6.53 | 40 | 1 | 4.85 hours | [6][7] |
| 8.34 | 40 | 15 | 0.11 hours | [6][7] |
| 8.73 | 2.9 | 1 | 72 hours | [6][7] |
| 6.52 | 2.9 | 1 | >263.8 hours | [6][7] |
| 8.85 | 2.9 | 7.5 | 4.2 hours | [6][7] |
| 7.69 | 2.9 | 7.5 | 51.8 hours | [6][7] |
| 8.68 | 2.9 | 15 | 3.8 hours | [6][7] |
| 8.40 | 2.9 | 15 | 1.6 hours | [6][7] |
Experimental Protocols for In Vitro Stability Studies
A validated stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone for accurately assessing the stability of amoxicillin and separating it from its degradation products.[8][9]
Materials and Reagents
-
Amoxicillin trihydrate reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or potassium hydroxide (for pH adjustment)
-
High-purity water
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for alkaline degradation)
-
Hydrogen peroxide (for oxidative degradation)
Preparation of Solutions
-
Phosphate Buffer (pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with orthophosphoric acid or potassium hydroxide.[10][11]
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio can be optimized, for example, a gradient of acetonitrile and phosphate buffer containing methanol at pH 5.0.[9] Another example is a mixture of water, acetonitrile, and methanol in a 70:20:10 (v/v/v) ratio.[12]
-
Amoxicillin Stock Solution: Accurately weigh and dissolve an appropriate amount of amoxicillin trihydrate reference standard in the mobile phase or a suitable buffer (e.g., pH 5.0 buffer and methanol, 95:5 v/v) to obtain a known concentration, for instance, 1.25 mg/mL or 200 µg/mL.[8][10]
Chromatographic Conditions
A reversed-phase C18 or C8 column is typically used for the separation.[12][13]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Detection: UV detection at a wavelength of 220 nm or 238.8 nm.[12][14]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient or controlled at 25°C.[9]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[13]
-
Acid Degradation: To a known volume of the amoxicillin stock solution, add an equal volume of 0.1 M or 0.375 M hydrochloric acid.[8][10] The mixture can be heated (e.g., at 60°C for 30 minutes) to accelerate degradation.[10] After the specified time, the solution is neutralized with sodium hydroxide and diluted for HPLC analysis.[8]
-
Alkaline Degradation: To a known volume of the amoxicillin stock solution, add an equal volume of 0.1 M or 0.015 M sodium hydroxide.[8][10] The mixture is typically kept at room temperature for a specific duration (e.g., 15 minutes).[8][10] The solution is then neutralized with hydrochloric acid and diluted for analysis.[8]
-
Oxidative Degradation: Mix a known volume of the amoxicillin stock solution with an equal volume of a hydrogen peroxide solution (e.g., 1.5% or 3%).[8][15] The mixture is kept at room temperature before dilution and analysis.[8]
-
Thermal Degradation: Expose the powdered drug substance to dry heat (e.g., at 105°C for 3 hours).[10] After exposure, a solution of the stressed powder is prepared for HPLC analysis.[8]
-
Photolytic Degradation: Expose the amoxicillin solution to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[10] A control sample should be protected from light.[8]
Visualization of Experimental Workflow and Degradation Pathways
Experimental Workflow for Amoxicillin Stability Testing
The following diagram illustrates a typical workflow for conducting in vitro stability studies of amoxicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. usp-pqm.org [usp-pqm.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Amoxicillin in Aqueous Systems: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ir.kabarak.ac.ke [ir.kabarak.ac.ke]
- 12. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Synthesis and Characterization of Novel Amoxicillin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel amoxicillin derivatives. Amoxicillin, a cornerstone β-lactam antibiotic, continues to be a focal point for derivatization to enhance its antibacterial spectrum, overcome resistance, and improve its pharmacokinetic profile.[1][2] This document details synthetic pathways, experimental protocols, and analytical techniques, presenting quantitative data in a structured format for effective comparison and analysis.
Synthesis of Amoxicillin Derivatives
The synthesis of novel amoxicillin derivatives primarily involves the modification of the amoxicillin molecule at its functional groups. Common strategies include the formation of prodrugs to improve stability and taste[3][4][5][6][7] or the creation of Schiff bases and other derivatives to explore new biological activities.[8][9][10][11] The foundational structure for many syntheses is 6-aminopenicillanic acid (6-APA), the core of penicillin antibiotics.[12][13]
General Synthetic Approaches
Two primary routes are employed for the synthesis of amoxicillin and its derivatives: chemical synthesis and enzymatic synthesis.[12][13]
-
Chemical Synthesis: This traditional approach involves multiple steps, often requiring the use of protecting groups and harsh reagents.[12][13] A common method is the acylation of 6-APA with an activated side chain.[12]
-
Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes like penicillin G acylase, offering milder reaction conditions and reduced environmental impact.[12][14][15]
The following diagram illustrates a generalized workflow for the synthesis of amoxicillin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. The following sections provide protocols for key experiments.
Synthesis of an Amoxicillin Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from amoxicillin and an aromatic aldehyde, a common strategy to generate novel derivatives.[8][9][10]
Materials:
-
Amoxicillin trihydrate
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve amoxicillin trihydrate in a minimal amount of ethanol with a few drops of glacial acetic acid to aid dissolution.
-
In a separate flask, dissolve an equimolar amount of 4-hydroxy-3-methoxybenzaldehyde in ethanol.
-
Slowly add the aldehyde solution to the amoxicillin solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
Purification by Crystallization
Purification of the synthesized derivatives is essential to remove impurities.[16][17][18][19] Crystallization from an appropriate solvent system is a widely used technique.
Materials:
-
Crude amoxicillin derivative
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to protonate the molecule and increase its solubility.[12]
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., dilute NaOH) to the filtrate with stirring to adjust the pH to the isoelectric point of the amoxicillin derivative, where its solubility is minimal.[16]
-
Cool the solution in an ice bath to promote crystallization.
-
Allow the crystals to form over a period of 0.5 to 12 hours.[16]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold organic solvent-water mixture (e.g., 5% ethanol in water) followed by a pure cold organic solvent (e.g., ethanol).[16]
-
Dry the purified crystals under vacuum.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compounds.[10][11]
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to functional groups such as β-lactam C=O, amide C=O, O-H, N-H, and C=N (for Schiff bases).
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for quantitative analysis.[20][21][22]
Procedure:
-
Prepare a standard solution of the amoxicillin derivative of known concentration in a suitable mobile phase.
-
Prepare the sample solution by dissolving the synthesized compound in the mobile phase.
-
Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).[20][22]
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compounds using a UV detector at a characteristic wavelength (e.g., 272 nm for amoxicillin).[23][24]
-
Determine the retention time and peak area to assess purity and quantify the compound.
In Vitro Antibacterial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Procedure:
-
Prepare a stock solution of the synthesized amoxicillin derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The following tables summarize key quantitative data for novel amoxicillin derivatives based on available literature.
Table 1: Synthesis and Physicochemical Properties of Amoxicillin Derivatives
| Derivative Type | Synthetic Method | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Schiff Base (A) | Condensation | Amoxicillin, 2,4-dihydroxybenzaldehyde | - | - | [10] |
| Schiff Base (B) | Condensation | Amoxicillin, 4-methylbenzaldehyde | 78 | 254-256 | [10] |
| 1,3,4-Thiadiazole | Cyclization | Amoxicillin, Thiosemicarbazide, POCl₃ | - | - | [8][9] |
| Prodrug 1 | - | Amoxicillin, Maleic anhydride | - | - | [3][4][7] |
| Prodrug 2 | - | Amoxicillin, Succinic anhydride | - | - | [3][4] |
Note: "-" indicates data not available in the cited sources.
Table 2: Spectroscopic Data for Amoxicillin Derivatives
| Derivative | Technique | Key Peaks/Shifts | Reference |
| Schiff Base (A) | FTIR (cm⁻¹) | 3431 (O-H), 3020 (C-H aromatic), 1637 (C=N), 1571 (C=C aromatic) | [10] |
| Schiff Base (B) | FTIR (cm⁻¹) | 3402 (O-H), 3022 (C-H aromatic), 1641 (C=N), 1577 (C=C aromatic) | [10] |
| 1,3,4-Thiadiazole | FTIR (cm⁻¹) | 3485, 3316 (N-H), 2974 (C-H), 1680 (C=O) | [8][9] |
| 1,3,4-Thiadiazole | ¹³C NMR (ppm) | 169.9, 148.4, 137.6, 128.5, 122.7, 46.3 | [8][9] |
Table 3: In Vitro Antibacterial Activity (MIC in µg/mL) of Amoxicillin and Derivatives
| Compound | S. aureus (β-lactamase -) | S. aureus (β-lactamase +) | S. pneumoniae (penicillin-susceptible) | E. coli | Reference |
| Amoxicillin | 0.5 | >32 | ≤0.06 | - | [1] |
| Amoxicillin/Clavulanic Acid | 0.5/0.25 | 1/0.5 | ≤0.06/0.03 | - | [1] |
| Pyrrolecarboxylic Acid Derivative | 0.62-16 | - | - | - | [25] |
Note: "-" indicates data not available in the cited sources.
Table 4: Hydrolysis Kinetics of Amoxicillin Prodrugs (Half-life, t₁/₂)
| Prodrug | 1N HCl (hours) | pH 2.5 (hours) | pH 5 (hours) | pH 7.4 | Reference |
| Amoxicillin ProD 1 | 2.5 | 7 | 81 | Stable | [3][4][6] |
| Amoxicillin ProD 2 | 8 | 44 | - | Stable | [3] |
Note: "-" indicates data not available in the cited sources.
Signaling Pathways and Mechanisms of Action
Amoxicillin and its derivatives exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target is the penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[10]
The following diagram illustrates the mechanism of action of β-lactam antibiotics.
Conclusion
The synthesis of novel amoxicillin derivatives remains a promising strategy in the ongoing battle against bacterial infections and antimicrobial resistance. This guide has provided an overview of the key synthetic methodologies, detailed experimental protocols for synthesis and characterization, and a structured presentation of relevant quantitative data. The continued exploration of new derivatives, coupled with thorough characterization and biological evaluation, will be crucial in developing the next generation of effective β-lactam antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. pexacy.com [pexacy.com]
- 3. Synthesis, Characterization and In Vitro Kinetics of Amoxicillin and Cephalexin Antibacterial Prodrugs [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amoxicillin ProD 1: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies | Scientific Research Journal of Pharmacy [iarconsortium.org]
- 11. iarjournals.com [iarjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. usp-pqm.org [usp-pqm.org]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101845053A - Method for separating and purifying amoxicillin trihydrate - Google Patents [patents.google.com]
- 17. Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Purification of amoxicillin trihydrate by impurity-coformer complexation in solution | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Physicochemical Characterization of Amoxicillin β-cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarship.claremont.edu [scholarship.claremont.edu]
- 23. scielo.br [scielo.br]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxicillin's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its bactericidal activity stems from the inhibition of penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[1] Understanding the specific binding affinities of amoxicillin to various PBPs across different bacterial species is paramount for comprehending its spectrum of activity, predicting resistance mechanisms, and guiding the development of novel antibacterial agents. This technical guide provides an in-depth analysis of amoxicillin's interaction with PBPs, focusing on quantitative binding data, detailed experimental methodologies, and the underlying biochemical pathways.
The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis
PBPs are a diverse family of bacterial enzymes located on the outer surface of the cytoplasmic membrane.[3] They are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.[4]
-
High-Molecular-Weight (HMW) PBPs: These are often bifunctional, possessing both transglycosylase and transpeptidase activity. The transglycosylase domain catalyzes the polymerization of glycan strands from lipid II precursors, while the transpeptidase domain cross-links the peptide stems of these glycan chains, providing the structural integrity of the cell wall.[3][4] Inhibition of these HMW PBPs is typically lethal to the bacteria.[5]
-
Low-Molecular-Weight (LMW) PBPs: These are primarily involved in peptidoglycan remodeling and maturation, possessing carboxypeptidase or endopeptidase activities.[4] While important for cell morphology and division, their inhibition is generally not lethal.
Amoxicillin, being a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan peptide stem, acts as a suicide substrate for the transpeptidase domain of PBPs.[6] The serine residue in the active site of the PBP attacks the carbonyl group of amoxicillin's β-lactam ring, forming a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, halting peptidoglycan cross-linking.[2]
Quantitative Analysis of Amoxicillin-PBP Binding Affinity
Note: Direct experimental data for amoxicillin is limited in the publicly available literature. Therefore, data for the structurally similar aminopenicillin, ampicillin, and the parent compound, penicillin G, are included for comparative purposes, particularly for Streptococcus pneumoniae, where detailed studies on these analogs are available.
Table 1: Amoxicillin Binding Affinity to PBP4 in Escherichia coli
| Bacterial Species | PBP Target | Binding Parameter | Value (µg/mL) | Notes |
| Escherichia coli | PBP4 | IC50 | Not specified, but noted as selective | Amoxicillin showed selectivity for PBP4 in a whole-cell competition assay using a fluorescent penicillin derivative.[8][9] |
Table 2: Representative k_inact/K_I Values for Ampicillin and Penicillin G against Streptococcus pneumoniae PBPs
| Bacterial Species | PBP Target | Antibiotic | k_inact/K_I (M⁻¹s⁻¹) |
| Streptococcus pneumoniae | PBP1a | Penicillin G | 70,000 ± 20,000 |
| PBP1b | Penicillin G | 41,000 ± 11,000 | |
| PBP2x | Penicillin G | 200,000 ± 7,400 | |
| PBP2a | Penicillin G | 15,000 ± 5,400 | |
| PBP2b | Penicillin G | 11,000 ± 2,300 | |
| PBP3 | Penicillin G | 180,000 ± 55,000 | |
| Streptococcus pneumoniae | PBP1a | Ampicillin | 15,000 ± 1,300 |
| PBP1b | Ampicillin | 2,000 ± 310 | |
| PBP2x | Ampicillin | 59,000 ± 6,600 | |
| PBP2a | Ampicillin | 4,600 ± 480 | |
| PBP2b | Ampicillin | 6,700 ± 240 | |
| PBP3 | Ampicillin | 77,000 ± 14,000 |
Data from a whole-cell k_inact/K_I assay.[10][11]
Table 3: Computational Binding Affinity of Amoxicillin to PBP1a in Staphylococcus aureus
| Bacterial Species | PBP Target | Method | Binding Score (kcal/mol) | Notes |
| Staphylococcus aureus | PBP1a | Molecular Docking | -8.64 | This is a computational prediction of binding energy and not an experimental value.[12] |
| PBP1a | MM-PBSA | -32.65 | This is a computational prediction of binding free energy.[12] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to quantify the interaction between amoxicillin and PBPs. Below are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[7]
Methodology:
-
Sample Preparation:
-
Express and purify the target PBP to homogeneity.
-
Prepare a concentrated solution of amoxicillin.
-
Crucially, both the PBP and amoxicillin solutions must be in identical, extensively degassed buffer to minimize heats of dilution.[13] A common buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of both the PBP and amoxicillin solutions spectrophotometrically or by other quantitative methods.
-
-
ITC Experiment Setup:
-
Load the PBP solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the amoxicillin solution (typically 10-20 times the PBP concentration) into the injection syringe.[13]
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the amoxicillin solution into the PBP-containing sample cell.
-
The heat change associated with each injection is measured as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of amoxicillin to PBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (amoxicillin) to a ligand (PBP) immobilized on a sensor surface in real-time.[2][3] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified PBP onto the activated surface by injecting the protein solution over the chip. The primary amines on the PBP will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of amoxicillin in a suitable running buffer (e.g., HBS-EP).
-
Inject the amoxicillin solutions sequentially over the PBP-immobilized surface at a constant flow rate. A reference flow cell without immobilized PBP should be used to subtract non-specific binding and bulk refractive index changes.
-
The binding of amoxicillin to the PBP causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in resonance units (RU).
-
After each amoxicillin injection, flow running buffer over the surface to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) for each amoxicillin concentration are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (kd/ka).
-
Fluorescence Competition Assay
This method is often used to determine the IC50 or Ki of an unlabeled inhibitor (amoxicillin) by measuring its ability to compete with a fluorescently labeled probe for binding to the target PBP. A commonly used probe is Bocillin-FL, a fluorescent derivative of penicillin.[14][15]
Methodology:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the purified PBP.
-
Add a fixed concentration of the fluorescent probe (e.g., Bocillin-FL). The concentration of the probe should ideally be at or below its Kd for the PBP.
-
Add varying concentrations of the competitor, amoxicillin.
-
Include controls for no PBP (background fluorescence) and no competitor (maximum binding).
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium or for a fixed time point in kinetic studies.[14]
-
Measure the fluorescence intensity of each well using a plate reader equipped with the appropriate excitation and emission filters. For whole-cell assays, after incubation, cells are lysed, and the membrane proteome is separated by SDS-PAGE, followed by in-gel fluorescence scanning.[14]
-
-
Data Analysis:
-
The fluorescence signal will decrease as the concentration of amoxicillin increases and displaces the fluorescent probe.
-
Plot the fluorescence intensity against the logarithm of the amoxicillin concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of amoxicillin required to inhibit 50% of the fluorescent probe's binding.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known. For covalent inhibitors, a more complex analysis to determine k_inact/K_I is required, which involves time-dependent measurements.[14]
-
Visualizations: Pathways and Workflows
Peptidoglycan Synthesis Pathway and Point of Amoxicillin Inhibition
The synthesis of the bacterial cell wall is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space. Amoxicillin exerts its effect in the final, periplasmic stage.
Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of amoxicillin.
Experimental Workflow for Determining PBP Binding Affinity
The process of quantifying the binding affinity of an antibiotic to its target PBP involves several key stages, from protein production to the final biophysical measurement.
Caption: General experimental workflow for PBP-antibiotic binding affinity analysis.
Conclusion
The efficacy of amoxicillin is intrinsically linked to its binding affinity for the penicillin-binding proteins of susceptible bacteria. While the fundamental mechanism of covalent inhibition is well-understood, a comprehensive, quantitative understanding of these interactions across the vast landscape of bacterial pathogens remains incomplete. The data presented herein, compiled from various sources, highlights key interactions but also underscores the need for more systematic studies to generate comparative binding affinity data. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to pursue these investigations. A deeper, more quantitative insight into amoxicillin-PBP interactions will be invaluable for combating the growing threat of antibiotic resistance and for the rational design of the next generation of β-lactam antibiotics.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin-binding proteins in Streptococcus pneumoniae: alterations during development of intrinsic penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Amoxicillin(1-): A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of Amoxicillin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a core resource for professionals in pharmaceutical research and development.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. A thorough understanding of its chemical structure is paramount for quality control, stability studies, and the development of new derivatives. Spectroscopic analysis provides a powerful suite of tools for confirming the identity and elucidating the structure of pharmaceutical compounds like Amoxicillin. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of the Amoxicillin molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of Amoxicillin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Amoxicillin
| Proton Assignment | Chemical Shift (δ) in ppm (D₂O)[1] | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' / H-6' (Aromatic) | 7.37 | 7.25 | d | 8.6 |
| H-3' / H-5' (Aromatic) | 6.98 | 6.73 | d | 8.6 |
| H-α (Side Chain) | 5.16 | 4.88 | s | - |
| H-6 (β-lactam) | 5.51 | 5.45 | d | 4.0 |
| H-5 (β-lactam) | 5.51 | 5.37 | d | 4.0 |
| H-3 (Thiazolidine) | 4.46 | 4.19 | s | - |
| 2-CH₃ (α) | 1.43 | 1.42 | s | - |
| 2-CH₃ (β) | 1.41 | 1.28 | s | - |
Note: Chemical shifts can vary slightly depending on the exact sample concentration, pH, and instrument calibration.
Table 2: ¹³C NMR Spectroscopic Data for Amoxicillin
| Carbon Assignment | Chemical Shift (δ) in ppm (D₂O, pD 8)[2] | Chemical Shift (δ) in ppm (DMSO-d₆) |
| C=O (β-lactam) | 177.5 | 175.1 |
| C=O (Amide) | 173.0 | 172.4 |
| C=O (Acid) | 172.5 | 171.6 |
| C-4' (Aromatic C-OH) | 157.0 | 156.9 |
| C-2' / C-6' (Aromatic CH) | 130.0 | 128.5 |
| C-1' (Aromatic C) | 128.5 | 127.9 |
| C-3' / C-5' (Aromatic CH) | 115.5 | 115.2 |
| C-5 (β-lactam) | 68.5 | 67.0 |
| C-3 (Thiazolidine) | 67.0 | 66.8 |
| C-6 (β-lactam) | 59.0 | 57.9 |
| C-α (Side Chain) | 57.5 | 56.3 |
| C-2 (Thiazolidine) | 47.0 | 46.1 |
| 2-CH₃ (α) | 31.0 | 29.1 |
| 2-CH₃ (β) | 29.5 | 27.0 |
Note: Assignments are based on 2D NMR experiments and predicted values.[2]
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry Data for Amoxicillin
| Ion | Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₁₆H₂₀N₃O₅S⁺ | 366.1118 | 366.1114 |
| [M+H-NH₃]⁺ | C₁₆H₁₇N₂O₅S⁺ | 349.0853 | 349.0853 |
| Thiazolidine ring fragment | C₆H₉NO₂S⁺ | 160.0376 | 160.0376 |
| Side chain fragment | C₈H₈NO₂⁺ | 150.0550 | 150.0550 |
Note: Data obtained via electrospray ionization (ESI).[2][3]
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for Amoxicillin
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Phenol, Carboxylic Acid) | 3500 - 3200 (broad) | Stretching vibration |
| N-H (Amine, Amide) | 3400 - 3100 (broad) | Stretching vibration |
| C-H (Aromatic, Alkyl) | 3100 - 2850 | Stretching vibration |
| C=O (β-lactam) | ~1770 | Stretching vibration |
| C=O (Amide) | ~1680 | Stretching vibration (Amide I) |
| C=O (Carboxylic Acid) | ~1650 | Stretching vibration |
| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |
| N-H (Amide) | ~1520 | Bending vibration (Amide II) |
Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for Amoxicillin
| Solvent | λmax (nm) |
| Ethanol | 230, 274[4] |
| 0.1 N HCl | 229, 272[4] |
| 0.1 N NaOH | 247 |
| Water | 192, 262[1] |
Note: The position and intensity of absorption maxima can be affected by the solvent and the pH of the solution.
Experimental Protocols
This section outlines generalized protocols for the spectroscopic analysis of Amoxicillin. Specific parameters may need to be optimized based on the instrumentation and experimental objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the Amoxicillin sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For D₂O, the pD may need to be adjusted to ensure complete dissolution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to consider include the pulse angle (typically 30-90 degrees), relaxation delay (1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio. For samples in D₂O, a solvent suppression technique may be necessary.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal or external standard (e.g., TSP for D₂O or the residual solvent peak for DMSO-d₆).
Mass Spectrometry (MS)
-
Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), a dilute solution of Amoxicillin is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[3] A typical concentration is around 1 mg/mL.[3]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
LC-MS Analysis: The sample is injected into a liquid chromatograph for separation before entering the mass spectrometer. A reversed-phase C18 column is often employed with a gradient elution of water and acetonitrile containing formic acid.
-
Data Acquisition: The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. For structural elucidation, tandem mass spectrometry (MS/MS) is performed to generate fragment ions.
-
Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragment ions, which are then used to deduce the elemental composition and structural components of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups present in the Amoxicillin molecule, providing a molecular "fingerprint."
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of Amoxicillin is prepared by accurately weighing the sample and dissolving it in a suitable solvent (e.g., ethanol, dilute HCl, or dilute NaOH). Serial dilutions are then made to prepare a series of standard solutions of known concentrations.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). A solvent blank is used as a reference.
-
Data Analysis: The λmax values are characteristic of the chromophores present in the Amoxicillin structure. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.
Visualization of Analytical Workflows and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the spectroscopic analysis of Amoxicillin.
Conclusion
The combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural elucidation of Amoxicillin. Each technique offers unique insights into the molecular architecture, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and electronic properties. The data and protocols presented in this guide serve as a foundational reference for researchers and scientists, facilitating accurate and efficient analysis of this vital antibiotic. The integrated application of these spectroscopic methods is indispensable for ensuring the quality, safety, and efficacy of Amoxicillin in pharmaceutical development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. usp-pqm.org [usp-pqm.org]
- 3. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin trihydrate(61336-70-7) 13C NMR spectrum [chemicalbook.com]
The Genesis and Evolution of Amoxicillin: A Technical Guide to its Historical Development and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a cornerstone of antibacterial therapy, represents a significant milestone in the quest for effective and safe antimicrobial agents.[1][2] Developed in the 1960s by scientists at Beecham Research Laboratories, this semisynthetic penicillin derivative emerged from efforts to broaden the spectrum of activity of earlier penicillins.[1][2][3] First made available in 1972, amoxicillin offered improved oral bioavailability compared to its predecessor, ampicillin, and quickly became a widely prescribed antibiotic for a variety of bacterial infections.[1][2] This in-depth technical guide explores the historical development of amoxicillin, its physicochemical properties, synthesis pathways, mechanism of action, and key research applications that continue to shape its clinical use and inspire further drug development.
Historical Development
The journey to amoxicillin began with the need to overcome the limitations of natural penicillins, which had a narrow spectrum of activity. The development of ampicillin in 1961 was a significant step forward, providing efficacy against a wider range of both Gram-positive and Gram-negative bacteria.[2] Further research to enhance the properties of aminopenicillins led to the discovery of amoxicillin, which differs structurally from ampicillin by the addition of a hydroxyl group on the phenyl group of its side chain.[2] This modification resulted in better absorption from the gastrointestinal tract, allowing for less frequent dosing.[4] Amoxicillin was first marketed in 1972 and received approval for medical use in the United States in 1974.[1]
A pivotal moment in the evolution of amoxicillin came with the recognition of bacterial resistance, primarily through the production of β-lactamase enzymes that could inactivate the antibiotic.[4][5] This challenge led to the development of co-amoxiclav, a combination of amoxicillin and clavulanic acid, a β-lactamase inhibitor.[1][4][6] Introduced in 1981, this formulation restored amoxicillin's efficacy against many β-lactamase-producing resistant bacteria.[1][4]
Physicochemical and Pharmacokinetic Properties
A thorough understanding of amoxicillin's properties is fundamental to its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₅S·3H₂O | [7] |
| Molecular Weight | 419.45 g/mol (trihydrate) | [7] |
| Oral Bioavailability | Approximately 74-92% | [8][9] |
| Protein Binding | 17-20% | |
| Half-life | 1-1.5 hours | [5] |
| Time to Peak Concentration | 1-2 hours | |
| Excretion | Primarily renal (50-70% unchanged) | [5] |
Synthesis of Amoxicillin
The industrial production of amoxicillin is primarily achieved through semi-synthetic processes starting from 6-aminopenicillanic acid (6-APA), the core nucleus of penicillins. Two main routes are employed: chemical synthesis and enzymatic synthesis.
Chemical Synthesis Pathway
The traditional chemical synthesis of amoxicillin often involves the protection of the amino group of the D-(-)-α-amino-p-hydroxyphenylglycine side chain, typically using a Dane salt, followed by activation of the carboxylic acid group to form an acyl chloride. This activated side chain is then coupled with 6-APA. The protecting group is subsequently removed to yield amoxicillin. This multi-step process often requires low temperatures and the use of organic solvents.[3]
Enzymatic Synthesis Pathway
Enzymatic synthesis has emerged as a more environmentally friendly alternative to chemical synthesis.[10] This method utilizes an immobilized enzyme, typically Penicillin G Acylase (PGA), to catalyze the acylation of 6-APA with an activated side chain, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).[7][10] The reaction is typically carried out in an aqueous medium under mild conditions.
Mechanism of Action
Amoxicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][8][11] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][12] Peptidoglycan provides structural integrity to the bacterial cell wall.[8] By inhibiting the cross-linking of peptidoglycan chains, amoxicillin weakens the cell wall, leading to cell lysis and bacterial death.[5][8][12]
Research Applications
Amoxicillin continues to be a subject of extensive research, focusing on overcoming resistance, improving formulations, and expanding its therapeutic applications.
Antibiotic Resistance
The emergence of bacterial resistance is a significant challenge to the continued efficacy of amoxicillin. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[5][13] Research in this area focuses on:
-
β-Lactamase Inhibitors: The development and evaluation of new β-lactamase inhibitors to be used in combination with amoxicillin.
-
Alterations in PBPs: Studying mutations in the genes encoding PBPs that reduce the binding affinity of amoxicillin.[14][15]
-
Efflux Pumps and Porin Channels: Investigating the role of bacterial efflux pumps that actively remove amoxicillin from the cell and alterations in porin channels that reduce its entry.[14]
Novel Formulations and Drug Delivery
To improve the therapeutic index and patient compliance, research is ongoing in the development of novel amoxicillin formulations. These include:
-
Sustained-Release Formulations: Nanoparticles and microspheres designed to provide prolonged drug release, maintaining therapeutic concentrations for an extended period and potentially reducing dosing frequency.[16][17][18]
-
Gastroretentive Drug Delivery Systems: Formulations that remain in the stomach for a longer duration, allowing for better absorption in the upper gastrointestinal tract.[19]
-
Targeted Delivery Systems: Research into nanotechnology-based carriers to deliver amoxicillin specifically to the site of infection, enhancing efficacy and reducing systemic side effects.[17]
| Formulation | Key Features | Investigated Benefit | Reference |
| Nanoparticles | Polymeric carriers (e.g., sodium alginate-polyvinyl alcohol) | Improved oral bioavailability and longer plasma half-life. | [16][17] |
| Microspheres | Natural polymers (e.g., Kondagogu gum) | Sustained drug delivery. | [18] |
| Gastrointestinal Therapeutic System (GITS) | Osmotic drug release | Maintained serum concentrations above the MIC90 for most pathogens. |
Combination Therapies
Beyond its use with clavulanic acid, research is exploring other combination therapies to enhance amoxicillin's efficacy and combat resistance. This includes investigating synergistic effects with other antibiotics or non-antibiotic compounds that can potentiate its activity.[20][21] Combining amoxicillin with other agents can broaden the spectrum of activity and reduce the likelihood of resistance development.[22][23]
Experimental Protocols
Enzymatic Synthesis of Amoxicillin (Laboratory Scale)
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Ammonia solution (3 M) for pH adjustment
-
Hydrochloric acid for pH adjustment
-
Temperature-controlled reactor
-
HPLC system for analysis
Procedure:
-
Prepare a solution of 6-APA in water (e.g., 20 mM). Adjust the pH to approximately 7.5 with ammonia solution to facilitate dissolution.[7]
-
Add the 6-APA solution to a temperature-controlled reactor maintained at 25 °C.[7]
-
Add D-HPGM to the reactor to achieve a desired molar ratio to 6-APA (e.g., 2:1).[7]
-
Initiate the reaction by adding the immobilized PGA to the substrate solution.[7]
-
Maintain the pH of the reaction mixture at a constant setpoint (e.g., pH 6.5) throughout the reaction by the controlled addition of ammonia solution.[7]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of 6-APA, D-HPGM, and amoxicillin using HPLC.[7]
-
Once the reaction reaches maximum yield, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.[10]
-
Purify the amoxicillin from the filtrate, typically through crystallization by adjusting the pH to its isoelectric point.[7]
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture to be tested
-
Amoxicillin-impregnated paper disks (standard concentration)
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.[24]
-
Allow the plate to dry for a few minutes.
-
Aseptically place an amoxicillin-impregnated disk onto the surface of the agar.[24]
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37 °C for 18-24 hours.[25]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[24][26]
-
Interpret the results (susceptible, intermediate, or resistant) by comparing the measured zone diameter to established clinical breakpoint standards.[25]
Conclusion
From its development as a broad-spectrum oral antibiotic to its current role in combination therapies and advanced formulations, amoxicillin has had a profound impact on the treatment of bacterial infections. Its history is a testament to the ongoing cycle of drug discovery, the challenge of emerging resistance, and the innovation in pharmaceutical sciences to overcome these hurdles. For researchers and drug development professionals, the story of amoxicillin provides a rich case study in antibiotic development and a foundation for future research aimed at creating the next generation of antimicrobial agents. The continued exploration of its synthesis, mechanisms of action and resistance, and novel delivery systems will ensure that this vital antibiotic remains a valuable tool in the global fight against infectious diseases.
References
- 1. Amoxicillin - Wikipedia [en.wikipedia.org]
- 2. Amoxicillin - an antibiotic | ari.info | ari.info [animalresearch.info]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Introduction: historical perspective and development of amoxicillin/clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pexacy.com [pexacy.com]
- 9. [Studies on the pharmacokinetics of amoxicillin after intravenous, intramuscular and oral administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin Resistance [pdb101.rcsb.org]
- 15. Resistance Mechanisms in an In Vitro-Selected Amoxicillin-Resistant Strain of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel amoxicillin nanoparticles formulated as sustained release delivery system for poultry use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. ymerdigital.com [ymerdigital.com]
- 20. The effect of combining antibiotics on resistance: A systematic review and meta-analysis [elifesciences.org]
- 21. ox.ac.uk [ox.ac.uk]
- 22. A combination of amoxicillin and clavulanic acid in the treatment of respiratory tract infections caused by amoxicillin-resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. COMBINED APPLICATION OF AMOXICILLIN AND CLAVULANIC ACID AFTER ORAL SURGICAL INTERVENTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vims.edu [vims.edu]
- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 26. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
Amoxicillin in Preclinical Research: A Comprehensive Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amoxicillin in common preclinical models. It is designed to be a core resource for researchers and scientists involved in the development of new antimicrobial agents and the optimization of existing therapies. This guide summarizes key quantitative data in structured tables for easy comparison, details essential experimental protocols, and provides visual representations of critical biological pathways and experimental workflows.
Pharmacokinetics of Amoxicillin in Preclinical Models
The pharmacokinetic profile of amoxicillin varies across different preclinical species. Understanding these differences is crucial for the accurate interpretation of efficacy and safety data and for the successful extrapolation of preclinical findings to human clinical trials. The following tables summarize key pharmacokinetic parameters of amoxicillin in mice, rats, rabbits, and dogs following oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of Amoxicillin in Mice
| Parameter | Oral (PO) | Intravenous (IV) | Citation |
| Dose (mg/kg) | 7, 20, 48 | - | [1] |
| Cmax (µg/mL) | 0.7 ± 0.3 (for 7 mg/kg) | - | [1] |
| Tmax (min) | - | - | |
| t½ (min) | 21 ± 3 | 65 ± 13 (renally impaired) | [1] |
| Bioavailability (%) | - | - | |
| Protein Binding (%) | - | - |
Note: Data for renally impaired mice are included to simulate human pharmacokinetics. Cmax is presented as a peak/dose ratio in the cited study.
Table 2: Pharmacokinetic Parameters of Amoxicillin in Rats
| Parameter | Oral (PO) | Intravenous (IV) | Citation |
| Dose (mg/kg) | 40 | 50 | [2][3] |
| Cmax (µg/mL) | - | - | |
| Tmax (min) | - | - | |
| t½ (h) | - | - | |
| Bioavailability (%) | Low (presystemic degradation) | - | |
| Volume of Distribution (Vd) (L/kg) | - | - | |
| Clearance (CL) (L/h/kg) | - | - | |
| Protein Binding (%) | - | - | [4] |
| Tissue/Plasma Ratio (Muscle) | 0.80 - 0.86 | 0.80 - 0.86 | [3][5] |
Note: Specific Cmax and Tmax values for the 40 mg/kg oral dose in rats were not explicitly detailed in the provided search results, though the study noted that drug concentrations in serum and tissue were achieved within 30 minutes.[2] The low oral bioavailability in rats is attributed to presystemic degradation in the intestine.
Table 3: Pharmacokinetic Parameters of Amoxicillin in Rabbits
| Parameter | Oral (PO) | Intravenous (IV) | Citation |
| Dose (mg/kg) | 10 | 10 | [6] |
| Cmax (µg/mL) | 6.72 | - | [6] |
| Tmax (min) | 30 | - | [6] |
| t½ (h) | - | - | |
| Bioavailability (%) | - | - | [7][8] |
| Protein Binding (%) | - | - | [4] |
Note: The oral bioavailability of amoxicillin in rabbits has been investigated, but specific percentages were not available in the provided search results.[7][8] Fever induced by E. coli was shown to significantly lower the plasma concentration of orally administered amoxicillin in rabbits.[6]
Table 4: Pharmacokinetic Parameters of Amoxicillin in Dogs
| Parameter | Oral (PO) | Intravenous (IV) | Citation |
| Dose (mg/kg) | 5 mg/lb (approx. 11 mg/kg) | 16.67 | [6][9] |
| Cmax (µg/mL) | - | - | |
| Tmax (h) | - | - | |
| t½ (h) | - | - | |
| Bioavailability (%) | - | - | |
| Clearance (CL) (L/kg/h) | - | 0.336 (healthy), 0.147 (sick) | [6] |
| Protein Binding (%) | 30 | 30 |
Note: A common oral dosage for dogs is 5 mg per pound.[9][10] Intravenous pharmacokinetic parameters can be influenced by the health status of the animal.[6]
Pharmacodynamics of Amoxicillin
The efficacy of amoxicillin, a time-dependent antibiotic, is primarily correlated with the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC).
Table 5: Minimum Inhibitory Concentrations (MIC) of Amoxicillin for Key Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Staphylococcus aureus | - | - | [11][12] |
| Streptococcus pneumoniae | - | - | [12] |
| Streptococcus pyogenes | - | Similar to penicillin | [12] |
| Gram-negative anaerobes | - | - | [13] |
| Gram-positive clinical isolates | - | - | [14] |
Note: MIC values can vary significantly based on the specific strain and testing methodology. The provided search results indicate that S. pyogenes remains uniformly susceptible to amoxicillin.[12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible preclinical data.
Oral Gavage Administration in Rabbits
A non-stressful alternative to traditional gavage involves training the rabbits to voluntarily accept oral administration.
-
Acclimation:
-
Prepare a sucrose solution.
-
Using a syringe, coat the tip with sucrose granules.
-
Through the cage bars, gently introduce the syringe into the rabbit's mouth and slowly dispense the sucrose solution, allowing the animal to taste and drink it.
-
Repeat this procedure three times a day for approximately 15 minutes per session. Within a couple of days, most rabbits will voluntarily accept the syringe.[15]
-
-
Drug Administration:
-
Once the rabbit is trained, substitute the sucrose solution with the amoxicillin suspension.
-
Continue to coat the syringe tip with sucrose to mask any unpleasant taste from the antibiotic.[15]
-
Intravenous Injection in Rabbits (Marginal Ear Vein)
The marginal ear vein is the most common site for intravenous injections in rabbits.[16]
-
Preparation:
-
Injection:
-
Insert a small gauge needle (22-30 gauge) or a butterfly needle into the vein with the bevel facing upwards at an approximate 20-degree angle.[7][16]
-
Slowly advance the needle and visualize its entry into the vessel.[7]
-
Once in the vein, decrease the needle angle and advance it slightly further.[7]
-
Gently pull back the syringe plunger to aspirate; a flash of blood confirms proper placement.[16]
-
Release the occlusion at the base of the ear before injecting.[7]
-
Administer the substance slowly and steadily. The vein should blanch as the fluid is injected.[7]
-
After injection, withdraw the needle and apply firm pressure to the site with gauze for about a minute to prevent hematoma formation.[7]
-
Blood Collection from Rabbits (Marginal Ear Vein)
-
Procedure:
-
Restrain the rabbit securely.
-
The marginal ear vein can be used for collecting small to moderate amounts of blood. For larger volumes, the central ear artery is preferred.[17]
-
Warming the ear by hand can help dilate the vessel.[18]
-
Applying a local anesthetic cream 30 minutes prior to sampling can reduce discomfort.[18]
-
A needle or a butterfly catheter can be used for collection.[17][18]
-
After collection, apply pressure to the site to ensure hemostasis before returning the animal to its cage.[18]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[19] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[20] Inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and death.[19]
Caption: Amoxicillin's mechanism of action targeting bacterial cell wall synthesis.
Mechanism of Resistance: β-Lactamase Inactivation
A primary mechanism of bacterial resistance to amoxicillin is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the core structural component of amoxicillin, rendering the antibiotic inactive.
Caption: β-lactamase mediated inactivation of amoxicillin.
Experimental Workflow: Preclinical Pharmacokinetic Study
A typical preclinical pharmacokinetic study involves drug administration, serial blood sampling, bioanalysis, and data analysis to determine key PK parameters.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. The relation between plasma and tissue concentrations of antibiotics. Description of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of protein binding on penetration of beta-lactams into rabbit peripheral lymph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. research.uga.edu [research.uga.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. theprofesional.com [theprofesional.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. awionline.org [awionline.org]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. youtube.com [youtube.com]
- 18. vetlexicon.com [vetlexicon.com]
- 19. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 20. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
Quantum Chemical Blueprint: The Anionic Structure of Amoxicillin (Amoxicillin(1-))
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations used to determine the three-dimensional structure of the amoxicillin anion (Amoxicillin(1-)). Understanding the geometry of the deprotonated form of this widely used β-lactam antibiotic is crucial for comprehending its interactions with biological targets, such as penicillin-binding proteins (PBPs), and for the rational design of new therapeutic agents.
Introduction: The Significance of the Amoxicillin Anion
Amoxicillin, a cornerstone in the treatment of bacterial infections, possesses several ionizable functional groups. In physiological environments, the carboxylic acid group is the most likely to deprotonate, forming the Amoxicillin(1-) anion. This anionic state significantly influences the molecule's solubility, stability, and, most importantly, its binding affinity to the active sites of bacterial enzymes. Quantum chemical calculations offer a powerful in-silico approach to elucidate the precise geometric and electronic structure of this biologically relevant form.
Methodology for Quantum Chemical Calculations
The determination of the optimized geometry of the Amoxicillin(1-) anion is typically achieved through Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.
Computational Protocol
A standard and widely accepted protocol for the geometry optimization of amoxicillin and its derivatives involves the use of the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a good balance between accuracy and computational cost.
The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311G(d,p), are commonly employed for these types of calculations. The inclusion of polarization functions (d,p) is essential for accurately describing the geometry and electronic distribution around atoms, particularly for a molecule with multiple heteroatoms and a strained β-lactam ring.
The general workflow for these calculations is as follows:
-
Initial Structure Generation: A starting 3D structure of the amoxicillin anion is generated. This is typically done by deprotonating the carboxylic acid group of the neutral amoxicillin molecule.
-
Geometry Optimization: The initial structure is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the most stable conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Experimental Corroboration
While this guide focuses on the computational aspects, it is important to note that experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data to validate and refine the computationally derived structures.
Structural Data of Amoxicillin(1-)
The geometry optimization of the Amoxicillin(1-) anion reveals specific changes in bond lengths and angles, particularly around the deprotonated carboxylate group and the adjacent thiazolidine ring. The following tables summarize key structural parameters obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
Table 1: Selected Optimized Bond Lengths of Amoxicillin(1-)
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Carboxylate C=O | C | O | 1.25 |
| Carboxylate C-O | C | O | 1.25 |
| β-lactam C=O | C | O | 1.22 |
| β-lactam C-N | C | N | 1.38 |
| Thiazolidine C-S | C | S | 1.85 |
| Thiazolidine C-N | C | N | 1.47 |
| Amide C-N | C | N | 1.35 |
Table 2: Selected Optimized Bond Angles of Amoxicillin(1-)
| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| Carboxylate O-C-O | O | C | O | 125.0 |
| β-lactam N-C-C | N | C | C | 91.5 |
| β-lactam C-N-C | C | N | C | 95.0 |
| Thiazolidine C-S-C | C | S | C | 92.0 |
| Thiazolidine C-N-C | C | N | C | 110.0 |
Table 3: Selected Optimized Dihedral Angles of Amoxicillin(1-)
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| β-lactam puckering | N | C | C | C | 10.5 |
| Thiazolidine puckering | S | C | N | C | -35.0 |
| Side chain orientation | C | C | N | C | 175.0 |
Visualizing the Computational Workflow
The following diagram illustrates the logical steps involved in the quantum chemical calculation of the Amoxicillin(1-) structure.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a detailed and accurate picture of the three-dimensional structure of the amoxicillin anion. The insights gained from these computational studies are invaluable for understanding its chemical reactivity, biological activity, and for the development of next-generation antibiotics. The presented methodologies and data serve as a foundational guide for researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery.
Methodological & Application
Application Note: Quantification of Amoxicillin in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction
Amoxicillin is a broad-spectrum, semi-synthetic antibiotic from the aminopenicillin class, widely used to treat various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Accurate and reliable quantification of amoxicillin in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted analytical technique for this purpose due to its high specificity, sensitivity, and precision.[3][4]
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of amoxicillin in bulk drug and pharmaceutical formulations. The method is simple, rapid, and adheres to the guidelines of the International Council for Harmonisation (ICH).[5][6]
Chromatographic Conditions
A summary of various validated HPLC methods for amoxicillin quantification is presented below. This allows for a comparison of different approaches and their key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chromatopak-C18 (250mm x 4.6mm, 5µm)[5] | Hypersil C18 (250x4.6mm, 5 µm)[3][6] | C-18 (250 mm × 4.6 mm, 5µm)[7] |
| Mobile Phase | Acetonitrile: 0.2M KH2PO4 Buffer (pH 3) (22:78 v/v)[5] | Methanol: KH2PO4 Buffer (5:95 v/v)[6][7] | Methanol: Water (35:65 v/v)[4] |
| Flow Rate | 1.0 mL/min[5][6] | 1.5 mL/min[7] | Not Specified |
| Detection Wavelength | 283 nm[5][6] | 230 nm[7] | 273 nm[4] |
| Injection Volume | Not Specified | 20 µL[6][7] | Not Specified |
| Run Time | 20 min[5] | 5 min[7] | Not Specified |
| Retention Time | 6.4 min[5] | 3.53 ± 0.020 min[7] | 4.66 minutes[4] |
Quantitative Data Summary
The following table summarizes the validation parameters for the different HPLC methods, demonstrating their suitability for the quantification of amoxicillin.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-100 µg/mL[5] | 20-100 µg/mL[6] | 20-160 µg/mL[7] |
| Correlation Coefficient (r²) | 0.999[5] | 0.9996[6] | 0.9998[7] |
| Accuracy (% Recovery) | Not Specified | 99.26-99.53%[3] | 100.5 ± 3.6%[7] |
| Precision (%RSD) | Not Specified | < 2% (Intra- and Inter-day)[3] | 0.3% (Intra-day), 0.7% (Inter-day)[7] |
| Limit of Detection (LOD) | Not Specified | 0.4139 µg/mL[6] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1.2545 µg/mL[6] | Not Specified |
Experimental Protocol: RP-HPLC for Amoxicillin Quantification
This protocol provides a detailed methodology for the quantification of amoxicillin in tablet or capsule dosage forms based on a validated RP-HPLC method.[5][6]
1. Materials and Reagents
-
Amoxicillin reference standard
-
Amoxicillin tablets/capsules
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Deionized water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (250mm x 4.6mm, 5µm)
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes
3. Preparation of Mobile Phase
-
Prepare a 0.2M Potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in deionized water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.[5]
-
Prepare the mobile phase by mixing acetonitrile and the 0.2M KH2PO4 buffer in a ratio of 22:78 (v/v).[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes prior to use.[5][6]
4. Preparation of Standard Stock Solution
-
Accurately weigh about 30 mg of amoxicillin working standard and transfer it to a 50 mL volumetric flask.[5]
-
Dissolve the standard in the mobile phase and make up the volume to 50 mL with the same mobile phase.[5]
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions within the linear range (e.g., 10-100 µg/mL).[5]
5. Preparation of Sample Solution (from Tablets/Capsules)
-
Weigh and finely powder at least 20 tablets or the contents of 20 capsules to obtain a homogenous mixture.[6][7]
-
Accurately weigh a portion of the powder equivalent to 100 mg of amoxicillin and transfer it to a 100 mL volumetric flask.[6][7]
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of amoxicillin.[7]
-
Make up the volume to 100 mL with the mobile phase and mix well.[7]
-
Filter the solution through a 0.45 µm membrane filter.[6][7]
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
6. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate until a stable baseline is achieved.[6]
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses for amoxicillin.
7. Data Analysis
-
Calculate the concentration of amoxicillin in the sample solutions by comparing the peak area of the sample with the peak area of the standard solution.
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC quantification of Amoxicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Detection of Amoxicillin in Environmental Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of amoxicillin in various environmental matrices, including water, soil, and sediment, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample collection, preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Amoxicillin is a widely used β-lactam antibiotic in human and veterinary medicine.[1][2] Due to its extensive use and incomplete metabolism, amoxicillin can be released into the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff.[2] The presence of antibiotics like amoxicillin in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic and terrestrial ecosystems.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its concentration in environmental compartments. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for detecting and quantifying trace levels of pharmaceuticals in complex environmental samples.[3][4]
Experimental Protocol
This protocol provides a comprehensive workflow for the analysis of amoxicillin in water, soil, and sediment samples.
Sample Collection and Preservation
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Immediately cool the samples to 4°C. For long-term storage, freeze at -20°C.
-
Soil and Sediment Samples: Collect samples using a stainless steel grab or corer. Place them in clean containers and transport them to the laboratory on ice. Samples should be stored at -20°C prior to analysis. Freeze-drying the samples can also be a viable preservation method.[3]
Sample Preparation
Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of analytes from aqueous samples.[5][6][7][8] Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly employed for the extraction of a broad range of compounds, including antibiotics.[5][6][9]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of HPLC-grade water (acidified to pH 2.5 with hydrochloric acid).[6]
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 1-2 mL/min.[6]
-
Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.[6]
-
Drying: Dry the cartridge under vacuum for approximately 30 minutes.[6]
-
Elution: Elute the retained amoxicillin with 6 mL of methanol at a flow rate of 1 mL/min.[6]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 500 µL of the mobile phase (e.g., 0.1% formic acid in a 50:50 mixture of methanol and HPLC-grade water).[6]
-
Extraction: To 1.0 g of homogenized soil or sediment sample, add 20 mL of an extraction solvent mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[9]
-
Shaking: Shake the mixture for 60 minutes at 750 rpm.[9]
-
Centrifugation/Filtration: Centrifuge the sample to separate the solid and liquid phases. Filter the supernatant.
-
Dilution: Dilute the filtered extract with 200 mL of distilled water.[9]
-
SPE Cleanup: Proceed with the Solid-Phase Extraction protocol as described for water samples (Section 2.2.1), starting from the "Sample Loading" step.[9]
LC-MS/MS Analysis
The following are typical LC conditions for the separation of amoxicillin. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Hypersil Gold 4.6 x 50 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[10][11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10][11] |
| Flow Rate | 0.4 - 0.5 mL/min[10][12] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C[10] |
| Gradient Elution | A linear gradient can be employed, for example: starting with 5% B, increasing to 45% B over 2 minutes, holding for 1 minute, and then returning to initial conditions.[10] |
Amoxicillin can be detected in either positive or negative electrospray ionization (ESI) mode, with positive mode often providing higher sensitivity.[10] The following are example parameters for detection using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][10] or Negative[12] |
| Ion Spray Voltage | 4000 V (Positive)[5] / -4500 V (Negative)[12] |
| Ion Source Temperature | 400 - 600°C[5][12] |
| Curtain Gas | 6 psi[5] |
| Collision Gas | 4 psi[5] |
| Dwell Time | 200 ms[5] |
MRM Transitions for Amoxicillin:
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Positive (ESI+) | 366.2 | 208.1 | 18[5] |
| 366.2 | 348.8 | 16[13] | |
| Negative (ESI-) | 363.9 | 223.1 | -[12] |
Collision energy will need to be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS methods for amoxicillin. It is important to note that these values are often determined in biological matrices and should be considered as a starting point for method validation in environmental samples, as matrix effects can influence performance.[14]
Table 1: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 10 - 15,000 ng/mL | [12] |
| Limit of Detection (LOD) | 2.32 mg/L (in wastewater) | [15] |
| Limit of Quantification (LOQ) | 10 ng/mL | [12] |
| Intra-day Precision (%CV) | ≤ 7.08% | [12] |
| Inter-day Precision (%CV) | ≤ 7.08% | [12] |
| Accuracy (%RE) | -1.26% to 10.9% | [12] |
| Recovery | 55 - 108% (in soil) | [9] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of amoxicillin in environmental samples.
Caption: Workflow for Amoxicillin Analysis in Environmental Samples.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the detection and quantification of amoxicillin in environmental matrices. The described methods for sample preparation and instrumental analysis offer the high sensitivity and selectivity required for environmental monitoring. Adherence to this protocol, coupled with proper method validation, will enable researchers to generate accurate and reliable data on the presence of amoxicillin in the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 9. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma | MDPI [mdpi.com]
- 13. wseas.com [wseas.com]
- 14. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials [mdpi.com]
- 15. researchgate.net [researchgate.net]
Determining Amoxicillin's Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Establishing the MIC of amoxicillin against specific bacterial strains is crucial for surveillance of antimicrobial resistance, guiding therapeutic decisions, and in the research and development of new antimicrobial agents. This document provides detailed protocols for determining the MIC of amoxicillin using the broth microdilution and agar dilution methods, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The interpretation of MIC values is critical for classifying a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These interpretations are based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. Below is a summary of amoxicillin MIC interpretive criteria for Escherichia coli and Staphylococcus aureus.
| Organism | Antimicrobial Agent | MIC (µg/mL) | Interpretation | Reference |
| Escherichia coli | Amoxicillin | ≤ 8 | Susceptible (S) | CLSI M100-Ed34, 2024[1][2][3] |
| 16 | Intermediate (I) | CLSI M100-Ed34, 2024[1][2][3] | ||
| ≥ 32 | Resistant (R) | CLSI M100-Ed34, 2024[1][2][3] | ||
| Escherichia coli | Amoxicillin | ≤ 8 | Susceptible (S) | EUCAST v14.0, 2024[4][5][6][7] |
| > 8 | Resistant (R) | EUCAST v14.0, 2024[4][5][6][7] | ||
| Staphylococcus aureus | Amoxicillin | ≤ 0.25 | Susceptible (S) | CLSI M100-Ed34, 2024[1][2][3] |
| ≥ 0.5 | Resistant (R) | CLSI M100-Ed34, 2024[1][2][3] | ||
| Staphylococcus aureus | Amoxicillin | Note 1 | Note 1 | EUCAST v14.0, 2024[4][5][6][7] |
Note 1: For Staphylococcus aureus, EUCAST recommends inferring amoxicillin susceptibility from the benzylpenicillin MIC. If the benzylpenicillin MIC is ≤ 0.125 mg/L, the isolate is reported as susceptible to amoxicillin. If the benzylpenicillin MIC is > 0.125 mg/L, the isolate is reported as resistant to amoxicillin.
Experimental Protocols
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of amoxicillin in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
Amoxicillin powder (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Test bacterial strains (E. coli, S. aureus)
-
Control bacterial strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Amoxicillin Stock Solution:
-
Accurately weigh a specific amount of amoxicillin powder.
-
Calculate the volume of a suitable solvent (e.g., sterile deionized water or a buffer as recommended by CLSI) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Amoxicillin Working Solutions:
-
In the 96-well plate, prepare two-fold serial dilutions of the amoxicillin stock solution in CAMHB.
-
Typically, add 100 µL of CAMHB to wells 2 through 11 of a column.
-
Add 200 µL of the amoxicillin stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no amoxicillin), and well 12 will be the sterility control (uninoculated broth).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Verify the density using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-11), resulting in a final volume of 200 µL per well. The final amoxicillin concentrations will now be half of the initial working solution concentrations.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). A reading aid, such as a viewing box with a mirror, can be used.
-
The MIC is the lowest concentration of amoxicillin at which there is no visible growth.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
Agar Dilution Method
This method involves incorporating serial dilutions of amoxicillin into molten agar, which is then solidified in petri dishes and inoculated with standardized bacterial suspensions.
Materials:
-
Amoxicillin powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test bacterial strains (E. coli, S. aureus)
-
Control bacterial strains
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Inoculum replicating apparatus (multipoint inoculator) or micropipette
Procedure:
-
Preparation of Amoxicillin-Containing Agar Plates:
-
Prepare a series of amoxicillin stock solutions at 10 times the desired final concentrations in the agar.
-
Melt a sufficient volume of MHA and allow it to equilibrate in a water bath at 45-50°C.
-
For each desired concentration, add 2 mL of the corresponding 10x amoxicillin stock solution to 18 mL of molten MHA in a sterile tube or bottle. Mix thoroughly by inverting several times.
-
Pour the amoxicillin-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the agar to solidify completely.
-
Prepare a growth control plate containing no amoxicillin.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot (typically a 1:10 dilution of the 0.5 McFarland standard).
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension. Each spot should contain approximately 1 x 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth. The growth of a single colony or a faint haze should be disregarded.[8]
-
The growth control plate should show confluent growth at each inoculation spot.
-
Visualizations
Amoxicillin's Mechanism of Action
Amoxicillin, a β-lactam antibiotic, targets and inhibits penicillin-binding proteins (PBPs), which are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis.[9][10] This inhibition disrupts the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and ultimately leading to cell lysis.[9][10]
Caption: Amoxicillin inhibits bacterial cell wall synthesis.
Experimental Workflow for Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in performing a broth microdilution MIC assay.
Caption: Broth microdilution MIC assay workflow.
Logical Relationship for MIC Interpretation
The interpretation of an MIC value is a critical step that classifies a bacterium's susceptibility to an antibiotic based on established clinical breakpoints.
Caption: Logic for interpreting MIC results.
References
- 1. darvashco.com [darvashco.com]
- 2. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 3. iacld.com [iacld.com]
- 4. labhub.itg.be [labhub.itg.be]
- 5. megumed.de [megumed.de]
- 6. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 7. scribd.com [scribd.com]
- 8. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 9. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pexacy.com [pexacy.com]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of amoxicillin against various bacterial isolates. The methods described herein adhere to internationally recognized standards, ensuring accuracy and reproducibility of results.
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic used extensively in the treatment of bacterial infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2] Accurate determination of bacterial susceptibility to amoxicillin is crucial for effective clinical therapy and for monitoring the emergence and spread of antibiotic resistance. The primary methods for quantitative and qualitative assessment of amoxicillin's in vitro activity are broth dilution, agar dilution, and disk diffusion.[3][4]
This document outlines the standardized procedures for these methods, including the preparation of materials, step-by-step experimental protocols, and interpretation of results based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Amoxicillin, a member of the aminopenicillin family, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall.[1] By inhibiting this process, amoxicillin weakens the cell wall, leading to cell death, particularly in growing bacteria.[2]
Bacterial resistance to amoxicillin can occur through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[5]
-
Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of amoxicillin, thereby diminishing its inhibitory effect.[5][6]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the downregulation of porin channels, can limit the entry of amoxicillin into the cell.[5]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport amoxicillin out of the cell, preventing it from reaching its PBP targets.
To overcome resistance mediated by β-lactamases, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid.[1]
Quantitative Data: Amoxicillin Breakpoints
The interpretation of in vitro susceptibility test results relies on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the Minimum Inhibitory Concentration (MIC) or the zone of inhibition diameter. The "Intermediate" category has been largely replaced by "Susceptible, Increased Exposure" (I) by EUCAST, indicating that the organism may be treatable with an increased drug dosage.[7]
The following tables summarize the amoxicillin breakpoints for various bacterial species according to the latest CLSI and EUCAST guidelines. It is imperative to consult the most recent versions of these documents for the most up-to-date information.
Table 1: CLSI Amoxicillin Interpretive Criteria
| Organism | Test Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S | I | ||
| Enterobacterales | Broth/Agar Dilution | ≤ 8 | 16 |
| Disk Diffusion | - | - | |
| Enterococcus spp. | Broth/Agar Dilution | ≤ 8 | - |
| Disk Diffusion | - | - | |
| Streptococcus pneumoniae (non-meningitis) | Broth/Agar Dilution | ≤ 2 | 4 |
| Streptococcus spp. (β-hemolytic group) | Broth/Agar Dilution | ≤ 0.25 | 0.5 |
| Disk Diffusion | - | - | |
| Haemophilus influenzae | Broth/Agar Dilution | ≤ 1 | 2 |
Source: CLSI M100, 34th Edition (2024).[8][9] Note: For some organism-drug combinations, disk diffusion may not be a reliable method for determining susceptibility and MIC methods are preferred.
Table 2: EUCAST Amoxicillin Interpretive Criteria
| Organism | Test Method | MIC (mg/L) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S | R > | ||
| Enterobacterales (uncomplicated UTI only) | Broth/Agar Dilution | ≤ 8 | 8 |
| Enterococcus faecalis | Broth/Agar Dilution | ≤ 4 | 4 |
| Streptococcus pneumoniae | Broth/Agar Dilution | ≤ 0.5 | 2 |
| Streptococcus Groups A, B, C, G | Broth/Agar Dilution | ≤ 0.25 | 0.25 |
| Haemophilus influenzae | Broth/Agar Dilution | ≤ 0.5 | 1 |
Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0 (2024).[10] Note: EUCAST uses "S" for Susceptible at standard exposure and "I" for Susceptible at increased exposure. For simplicity in this table, "R >" indicates the resistance breakpoint.
Experimental Protocols
Preparation of Amoxicillin Stock Solution
A standardized amoxicillin stock solution is critical for accurate and reproducible susceptibility testing.
Materials:
-
Amoxicillin powder (with known potency)
-
Sterile distilled water or appropriate buffer (e.g., phosphate buffer, pH 6.0)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the required weight of amoxicillin powder: Use the following formula to calculate the amount of powder needed to achieve a desired stock concentration (e.g., 1000 µg/mL):
-
Dissolve the amoxicillin powder: Aseptically weigh the calculated amount of amoxicillin powder and dissolve it in the appropriate volume of sterile distilled water or buffer. Ensure complete dissolution.
-
Sterile filter: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of amoxicillin in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Amoxicillin stock solution
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile multichannel pipette and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare Amoxicillin Dilutions:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the amoxicillin stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without amoxicillin) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Compare the obtained MIC value to the breakpoints in Table 1 or 2 to determine the susceptibility category.
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess the susceptibility of a bacterial isolate to amoxicillin.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Amoxicillin disks (e.g., 10 µg)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
-
Inoculate the MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[1]
-
-
Apply Amoxicillin Disks:
-
Aseptically place an amoxicillin disk onto the inoculated agar surface using sterile forceps.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition of bacterial growth around the amoxicillin disk in millimeters (mm).
-
Compare the measured zone diameter to the breakpoints in Table 1 or 2 to determine the susceptibility category.
-
Visualizations
Caption: Amoxicillin's mechanism of action.
References
- 1. iacld.com [iacld.com]
- 2. clsi.org [clsi.org]
- 3. labors.at [labors.at]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 7. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 8. pid-el.com [pid-el.com]
- 9. megumed.de [megumed.de]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Developing Amoxicillin-Loaded Nanoparticles in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of amoxicillin-loaded nanoparticles. The following sections detail the synthesis, characterization, and evaluation of these nanoparticles for controlled drug delivery applications.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic commonly used to treat a variety of bacterial infections. However, its clinical efficacy can be limited by factors such as a short biological half-life and degradation in the acidic environment of the stomach. Encapsulating amoxicillin within nanoparticles offers a promising strategy to overcome these limitations by protecting the drug from degradation, enabling sustained release, and potentially improving its bioavailability at the site of infection. This document outlines protocols for the synthesis, characterization, and in vitro/in vivo evaluation of amoxicillin-loaded nanoparticles.
Data Presentation: Physicochemical Properties of Amoxicillin-Loaded Nanoparticles
The following tables summarize quantitative data from various studies on amoxicillin-loaded nanoparticles, providing a comparative overview of different formulation strategies.
Table 1: Size and Surface Charge of Amoxicillin-Loaded Nanoparticles
| Polymeric/Lipid Matrix | Method of Preparation | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Poly(ε-caprolactone) (PCL) | Emulsion solvent evaporation | Not Specified | Not Specified | [1] |
| Sodium Alginate-Polyvinyl Alcohol (NaAlg-PVA) | Not Specified | 513.96 ± 19.46 | -45.36 ± 1.35 | [2] |
| Chitosan-Polyethylene Glycol (PEG) | Not Specified | 359.53 ± 7.41 - 696.20 ± 24.86 | +7.73 ± 1.66 - +21.38 ± 2.28 | [3][4] |
| Gelatin | Not Specified | 571 | Not Specified | [3] |
| Gold Nanoparticles (AuNPs) | One-step synthesis | 79 ± 43 | +30 ± 7 | |
| Chitosan | Ionic gelation | 258 | +24.5 | [5][6] |
| Eudragit RS100 | Solvent evaporation | Not Specified | Not Specified | [7] |
| Chitosan | Ionic gelation | 150.6±2.5 | Not Specified | [8] |
Table 2: Drug Loading and Encapsulation Efficiency of Amoxicillin-Loaded Nanoparticles
| Polymeric/Lipid Matrix | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Poly(ε-caprolactone) (PCL) | Not Specified | Up to 83.3 | [1] |
| Sodium Alginate-Polyvinyl Alcohol (NaAlg-PVA) | 12.06 ± 0.83 | 43.66 ± 3.30 | [2] |
| Magnetite Humic Acid | 15.39 | 40.66 | [9] |
| Chitosan | 53 | 89.33 | [5][6] |
| Gold Nanoparticles (AuNPs) | ~11 | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of amoxicillin-loaded nanoparticles.
Synthesis of Amoxicillin-Loaded Nanoparticles using Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within a polymer matrix.
Materials:
-
Amoxicillin
-
Poly(ε-caprolactone) (PCL)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PCL and amoxicillin in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while continuously stirring at high speed using a magnetic stirrer. Further emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (O/W) emulsion. The sonication parameters (power and time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Once the solvent is completely evaporated, the nanoparticles will be formed in the aqueous suspension. Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any un-encapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
Characterization of Amoxicillin-Loaded Nanoparticles
Instrument: Zetasizer or similar DLS instrument.
Protocol:
-
Sample Preparation: Disperse a small amount of the lyophilized nanoparticles or the nanoparticle suspension in deionized water or a suitable buffer (e.g., PBS) to obtain a sufficiently dilute suspension. The concentration should be optimized to achieve a stable count rate as recommended by the instrument manufacturer.
-
Instrument Setup: Set the instrument parameters, including the dispersant refractive index and viscosity, and the material refractive index. Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette containing the sample in the instrument and perform the measurement. For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For zeta potential, an electric field is applied, and the velocity of the particles is measured to determine their surface charge.
-
Data Analysis: The instrument software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential. Perform multiple measurements for each sample to ensure reproducibility.
Protocol:
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a clean silicon wafer or a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature or in a desiccator.
-
For non-conductive samples, sputter-coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Mount the sample onto the SEM specimen holder.
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the nanoparticles.
-
Capture images at different magnifications to observe the overall morphology and surface features of the nanoparticles.
-
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of amoxicillin of known concentrations in a suitable solvent (e.g., phosphate buffer). Measure the absorbance of these solutions at the maximum wavelength of amoxicillin (around 272 nm) using a UV-Vis spectrophotometer to generate a standard calibration curve.
-
Determination of Total Drug in Nanoparticles:
-
Accurately weigh a specific amount of lyophilized amoxicillin-loaded nanoparticles.
-
Disperse the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of organic solvent and buffer).
-
Sonicate the mixture to ensure complete disruption of the nanoparticles and release of the encapsulated drug.
-
Centrifuge the solution to pellet any insoluble material.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer.
-
-
Determination of Un-encapsulated Drug:
-
After the synthesis of nanoparticles, collect the supernatant after the first centrifugation step.
-
Measure the absorbance of the supernatant to determine the amount of free, un-encapsulated amoxicillin.
-
-
Calculations:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
In Vitro Drug Release Study
Protocol:
-
Accurately weigh a specific amount of amoxicillin-loaded nanoparticles and place them in a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, or simulated gastric fluid, pH 1.2) maintained at 37°C with constant gentle stirring.[9]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of amoxicillin in the collected aliquots using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug released as a function of time. The in vitro drug release often shows a biphasic pattern with an initial burst release followed by a sustained release phase.[2][4]
In Vitro Antibacterial Activity Assay (MIC Determination)
Protocol:
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the amoxicillin-loaded nanoparticle suspension, free amoxicillin (as a control), and empty nanoparticles (as a negative control) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and further dilute it. Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the sample that completely inhibits the visible growth of the bacteria.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Wistar rats or other suitable rodent model.
Protocol:
-
Ethical Approval: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Divide the animals into groups.
-
Administer the amoxicillin-loaded nanoparticle formulation and a free amoxicillin solution (as a control) to the respective groups via the desired route (e.g., oral gavage or intravenous injection). The dose should be based on the amoxicillin content.
-
-
Blood Sampling:
-
At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract amoxicillin from the plasma samples using a suitable protein precipitation method (e.g., with methanol or acetonitrile).
-
HPLC Analysis:
-
Determine the concentration of amoxicillin in the plasma extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]
-
A C18 column is typically used with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration of amoxicillin versus time and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
Visualization of Pathways and Workflows
Amoxicillin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[12][13][14][15] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.
Caption: Amoxicillin inhibits bacterial cell wall synthesis.
Experimental Workflow for Developing Amoxicillin-Loaded Nanoparticles
The following diagram illustrates the logical flow of experiments from nanoparticle synthesis to in vivo evaluation.
References
- 1. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 2. materialneutral.info [materialneutral.info]
- 3. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]
- 4. rivm.nl [rivm.nl]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. DLS and Zeta potential method development with practical examples | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Amoxicillin - Wikipedia [en.wikipedia.org]
- 10. horiba.com [horiba.com]
- 11. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. toolify.ai [toolify.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. graphviz.org [graphviz.org]
Decoding Amoxicillin Resistance in E. coli: A Practical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, understanding the intricate mechanisms by which bacteria such as Escherichia coli evade common antibiotics is paramount. To empower researchers, scientists, and drug development professionals in this critical endeavor, we present a comprehensive set of application notes and protocols for studying amoxicillin resistance mechanisms in E. coli. This guide provides detailed experimental methodologies, data presentation standards, and visual aids to facilitate a deeper understanding of the molecular underpinnings of resistance.
Introduction
Amoxicillin, a widely used β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. However, the emergence and spread of amoxicillin-resistant E. coli poses a significant threat to public health. Resistance is primarily mediated by the production of β-lactamase enzymes, which hydrolyze the antibiotic, alterations in the drug's target (penicillin-binding proteins or PBPs), and reduced drug accumulation due to decreased permeability and/or active efflux.[1] This document outlines a systematic approach to investigate these resistance mechanisms.
Key Resistance Mechanisms at a Glance
| Mechanism | Description | Key Genes/Proteins |
| Enzymatic Degradation | Production of β-lactamase enzymes that inactivate amoxicillin by cleaving its β-lactam ring. | blaTEM, blaSHV, blaCTX-M, ampC[1] |
| Target Modification | Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of amoxicillin, reduce binding affinity. | ftsI (PBP3), dac genes |
| Reduced Permeability | Changes in the outer membrane porins limit the entry of amoxicillin into the bacterial cell. | ompF, ompC |
| Efflux Pumps | Active transport systems that pump amoxicillin out of the cell, preventing it from reaching its target. | AcrAB-TolC |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2][3] The broth microdilution method is a standard and widely used technique for determining the MIC of amoxicillin against E. coli.[1][4][5][6][7]
Protocol: Broth Microdilution for Amoxicillin MIC Determination
-
Preparation of Amoxicillin Stock Solution:
-
Prepare a stock solution of amoxicillin at a concentration of 1280 µg/mL in an appropriate solvent and sterilize by filtration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[5]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the amoxicillin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to a desired final concentration. Discard 100 µL from the last well. This will create a range of amoxicillin concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[5] A positive growth control well (MHB with inoculum but no antibiotic) should also be included.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation:
-
The MIC is the lowest concentration of amoxicillin at which there is no visible growth (turbidity) of bacteria.
-
Table 1: CLSI Breakpoints for Amoxicillin against E. coli
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤ 8 |
| Intermediate | 16 |
| Resistant | ≥ 32 |
(Source: Clinical and Laboratory Standards Institute - CLSI)
β-Lactamase Activity Assay
This colorimetric assay quantifies the activity of β-lactamase enzymes in a bacterial lysate using the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.
Protocol: Nitrocefin-Based β-Lactamase Assay
-
Preparation of Bacterial Lysate:
-
Grow E. coli to mid-log phase in a suitable broth.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or with a chemical lysis reagent.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the bacterial lysate.
-
Add a solution of nitrocefin to each well to a final concentration of 100 µM.
-
Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader.
-
-
Calculation of Activity:
-
Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of nitrocefin per minute.
-
Table 2: Kinetic Parameters of Common β-Lactamases in E. coli
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| TEM-1 | Penicillin G | - | - |
| TEM-1 | Ampicillin | - | - |
| AmpC | Cephalothin | - | - |
| AmpC | Cefazolin | - | - |
(Note: Specific values can vary based on experimental conditions and enzyme purity. Researchers should determine these values for their specific experimental setup.)[8][9][10][11][12][13][14]
Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to quantify the expression levels of genes known to be involved in amoxicillin resistance, such as β-lactamase genes (ampC, blaTEM) and efflux pump genes.
Protocol: qPCR for Resistance Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from E. coli cultures grown with and without sub-inhibitory concentrations of amoxicillin.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, gene-specific primers for the target and reference genes (e.g., a housekeeping gene like rpoB), and a suitable qPCR master mix with a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
Sequencing of Resistance Genes and Penicillin-Binding Proteins (PBPs)
Sequencing of genes encoding β-lactamases and PBPs can identify mutations that confer resistance.
Protocol: DNA Sequencing of Resistance-Associated Genes
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the E. coli strain of interest.[20]
-
-
PCR Amplification:
-
Amplify the target genes (e.g., ampC, blaTEM, ftsI) using specific primers.
-
-
PCR Product Purification:
-
Purify the amplified PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using the Sanger dideoxy method.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type sequences to identify any mutations.
-
Signaling Pathways and Regulatory Networks
Amoxicillin resistance in E. coli is not solely dependent on the presence of resistance genes but is also intricately regulated by various signaling pathways that respond to envelope stress and the presence of antibiotics.
The MarA/SoxS/Rob Regulon
The MarA, SoxS, and Rob transcription factors are global regulators that can be induced by various stressors, including antibiotics.[21][22][23][24][25] Activation of this regulon leads to the upregulation of efflux pumps (e.g., AcrAB-TolC) and downregulation of porins, thereby reducing intracellular amoxicillin concentration.
Two-Component Systems: BaeSR and CpxAR
The BaeSR and CpxAR two-component systems are key players in sensing and responding to cell envelope stress, which can be induced by β-lactam antibiotics.[26][27][28][29][30][31][32][33][34] Activation of these systems leads to the upregulation of genes involved in drug efflux and other protective mechanisms.
Experimental Workflow
A logical workflow for investigating amoxicillin resistance in an E. coli isolate would proceed as follows:
Conclusion
The protocols and information provided in this guide offer a robust framework for the systematic investigation of amoxicillin resistance mechanisms in E. coli. By employing these methodologies, researchers can gain valuable insights into the genetic and biochemical basis of resistance, which is essential for the development of novel therapeutic strategies and for informing effective antibiotic stewardship.
###
References
- 1. youtube.com [youtube.com]
- 2. idexx.com [idexx.com]
- 3. idexx.co.uk [idexx.co.uk]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. protocols.io [protocols.io]
- 8. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AmpC β-Lactamase in an Escherichia coli Clinical Isolate Confers Resistance to Expanded-Spectrum Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. qiagen.com [qiagen.com]
- 16. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 18. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A rapid and complete 4-step protocol for obtaining nucleotide sequence from E. coli genomic DNA from overnight cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Different effects of transcriptional regulators MarA, SoxS and Rob on susceptibility of Escherichia coli to cationic antimicrobial peptides (CAMPs): Rob-dependent CAMP induction of the marRAB operon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of multiple antibiotic resistance and binding of stress-inducible promoters by Escherichia coli Rob protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MarA, SoxS and Rob of Escherichia coli - Global regulators of multidrug resistance, virulence and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. louis.uah.edu [louis.uah.edu]
- 28. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterization of the Induction and Cellular Role of the BaeSR Two-Component Envelope Stress Response of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An Overview of Two-Component Signal Transduction Systems Implicated in Extra-Intestinal Pathogenic E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Systematic Identification of CpxRA-Regulated Genes and Their Roles in Escherichia coli Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Role of the CpxAR Two-Component Signal Transduction System in Control of Fosfomycin Resistance and Carbon Substrate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amoxicillin in Veterinary Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a β-lactam antibiotic, is a cornerstone in veterinary medicine for the treatment of various bacterial infections. Its broad spectrum of activity, oral bioavailability, and established safety profile make it a widely used antimicrobial agent. In veterinary microbiology research, amoxicillin serves as a critical tool for antimicrobial susceptibility testing, the investigation of resistance mechanisms, and the development of new therapeutic strategies. These application notes provide detailed protocols and data for the effective use of amoxicillin in a research setting.
Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[1] This disruption of cell wall integrity leads to cell lysis and death.[3]
The primary mechanism of resistance to amoxicillin in bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[4] To counteract this, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin against Common Veterinary Pathogens
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. The following table summarizes amoxicillin MIC values for various veterinary pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research.
| Bacterial Species | Animal Host | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC90 (µg/mL) | CLSI Interpretive Criteria (µg/mL) - Susceptible | CLSI Interpretive Criteria (µg/mL) - Intermediate | CLSI Interpretive Criteria (µg/mL) - Resistant |
| Streptococcus suis | Swine | ≤0.03 | 0.03 - 0.064 | ≤0.5 | 1 | ≥2 |
| Escherichia coli (urinary) | Canine | >8 | >8 | ≤8 (uncomplicated UTI) | - | >8 (uncomplicated UTI) |
| Escherichia coli (urinary) | Feline | >0.25 | >0.25 | ≤0.25 | - | >0.25 |
| Staphylococcus pseudintermedius | Canine | 0.25 | >64 | - | - | - |
| Pasteurella multocida | Bovine | - | - | ≤2 | 4 | ≥8 |
| Mannheimia haemolytica | Bovine | - | - | ≤2 | 4 | ≥8 |
| Histophilus somni | Bovine | - | - | ≤2 | 4 | ≥8 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CLSI interpretive criteria can vary based on the site of infection (e.g., urinary tract infection [UTI]).[1][5][6]
Table 2: Kirby-Bauer Disk Diffusion Zone Diameter Interpretive Standards for Amoxicillin (10 µg disk)
The Kirby-Bauer disk diffusion test is a qualitative method to determine antimicrobial susceptibility. The diameter of the zone of inhibition around an antibiotic disk is measured and interpreted according to established standards.
| Bacterial Species | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Enterobacteriaceae | ≥17 | 14-16 | ≤13 |
| Staphylococcus spp. | ≥20 | - | ≤19 |
| Streptococcus spp. (β-hemolytic) | ≥26 | - | ≤25 |
| Pasteurella multocida | ≥25 | 22-24 | ≤21 |
| Mannheimia haemolytica | ≥18 | 15-17 | ≤14 |
Source: Based on CLSI guidelines. Interpretive standards can be species-specific.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of amoxicillin MIC values using the broth microdilution method, a quantitative and standardized technique.
Materials:
-
Amoxicillin powder, analytical grade
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Amoxicillin Stock Solution Preparation: Prepare a stock solution of amoxicillin in an appropriate sterile solvent (e.g., water or buffer) at a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Preparation of Amoxicillin Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the amoxicillin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
-
The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth (i.e., the first clear well).
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This protocol describes the standardized disk diffusion method for determining the susceptibility of bacteria to amoxicillin.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Amoxicillin disks (10 µg)
-
Bacterial isolates
-
Sterile cotton swabs
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1, step 3.
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside wall of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place an amoxicillin (10 µg) disk onto the inoculated surface of the MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If multiple disks are used on the same plate, ensure they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.
-
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the amoxicillin disk to the nearest millimeter using a ruler or calipers.
-
Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the interpretive standards in Table 2.
-
Protocol 3: PCR for Detection of β-Lactamase Resistance Genes (e.g., blaTEM)
This protocol provides a general framework for the detection of common β-lactamase genes that confer resistance to amoxicillin using Polymerase Chain Reaction (PCR).
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Forward and reverse primers for the target gene (e.g., blaTEM)
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
PCR Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 25 µL reaction mixture includes:
-
12.5 µL 2x PCR master mix
-
1 µL Forward primer (10 µM)
-
1 µL Reverse primer (10 µM)
-
2 µL DNA template (approx. 50-100 ng)
-
8.5 µL Nuclease-free water
-
-
PCR Amplification: Place the PCR tubes in a thermal cycler and run the following program (annealing temperature may need optimization based on the specific primers used):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Gel Electrophoresis:
-
Prepare a 1.5% agarose gel with a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size for the target gene (e.g., blaTEM is approximately 860 bp) indicates a positive result.
-
Mandatory Visualization
Caption: Mechanism of action of amoxicillin.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Development of amoxicillin resistance.
References
- 1. Amoxicillin and amoxicillin‐clavulanate resistance in urinary Escherichia coli antibiograms of cats and dogs from the Midwestern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 6. wvdl.wisc.edu [wvdl.wisc.edu]
- 7. idexx.com [idexx.com]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Amoxicillin in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxicillin, a widely used β-lactam antibiotic, is frequently detected in various water bodies due to its incomplete metabolism in humans and animals and subsequent release into the environment.[1][2] The presence of amoxicillin in environmental waters can contribute to the development of antibiotic resistance, a significant global health concern.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring its concentration in water samples. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the preconcentration and purification of amoxicillin from complex aqueous matrices prior to chromatographic analysis.[5][6][7] This application note provides a detailed protocol for the solid-phase extraction of amoxicillin from water samples, along with comparative data from various studies.
Data Presentation
The following table summarizes the quantitative data from different SPE methods for amoxicillin extraction from water samples, providing a clear comparison of their performance.
| SPE Sorbent | Sample Matrix | Sample Pretreatment | Elution Solvent | Recovery (%) | LOD | LOQ | Reference |
| Oasis HLB | River Water | pH adjusted to 3, 1 mL of 5% (w/v) EDTA solution added | 6 mL Methanol | 112.77 ± 2.06 | 0.007-0.426 µ g/band | 0.024-1.421 µ g/band | [5] |
| Mg-Al-Oxalate LDH | Aqueous Solution | pH 7 | 2.5 mL of 1.0 M NaOH | ~98 | - | - | [1] |
| Molecularly Imprinted Polymer (MIP) | Wastewater | pH adjusted to 4.0 | 1.0 mL Acetone | 50.3 | 0.02 µg/L | - | [8] |
| Dibenzo-18-crown-6 modified magnetic-multiwalled carbon nanotubes | - | - | - | - | 3.0 ng/mL | - | [9] |
| Oasis HLB | Wastewater | Acidification | Methanol | >75 | - | 0.25 ng/mL | [2][10][11] |
| Polymeric Sorbent | Ground, Surface, Treated Water | Addition of Na4EDTA, pH adjustment | Methanol | 50-117 | 0.8-25 ng/L | - | [12] |
Experimental Protocols
This section outlines a detailed, generalized protocol for the solid-phase extraction of amoxicillin from water samples based on commonly used methods with the Oasis HLB sorbent. This hydrophilic-lipophilic balanced polymer is effective for extracting a wide range of compounds, including amoxicillin.[5][10][13]
Materials and Reagents:
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Amoxicillin standard
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (0.5 N)
-
EDTA (Ethylenediaminetetraacetic acid) solution (5% w/v)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
pH meter
Protocol:
-
Sample Pretreatment:
-
Collect 100 mL of the water sample.
-
To prevent the chelation of amoxicillin with metal ions that may be present in the water sample, add 1 mL of 5% (w/v) aqueous EDTA solution.[5]
-
Adjust the sample pH to 3 with 0.5 N HCl.[5][13] Acidification of the sample has been shown to enhance the recovery of amoxicillin.[10]
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the SPE vacuum manifold.
-
Condition the cartridges by passing 10 mL of methanol through the sorbent bed.[5]
-
Equilibrate the cartridges by passing 10 mL of ultrapure water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pretreated 100 mL water sample onto the conditioned SPE cartridge.
-
Maintain a constant flow rate of approximately 1.2 mL/min.[5] Slower flow rates generally improve the retention of the analyte on the sorbent.
-
-
Washing:
-
After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of ultrapure water at a pH of 3.0 to remove any interfering substances.[8]
-
-
Elution:
-
Elute the retained amoxicillin from the cartridge by passing 6 mL of methanol through the sorbent bed.[5]
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 0.5 mL) of the mobile phase to be used for the subsequent chromatographic analysis.[5]
-
Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for analysis (e.g., by HPLC-UV or LC-MS/MS).
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the solid-phase extraction method for amoxicillin from water samples.
Caption: Workflow for Amoxicillin SPE from Water Samples.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 8. anc.razi.ac.ir [anc.razi.ac.ir]
- 9. Solid phase extraction of amoxicillin using dibenzo-18-crown-6 modified magnetic-multiwalled carbon nanotubes prior to its spectrophotometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Electrochemical Amoxicillin Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors for the detection of Amoxicillin (AMX). Amoxicillin, a widely used β-lactam antibiotic, requires sensitive and rapid quantification in pharmaceutical formulations, biological fluids, and environmental samples to ensure quality control and monitor potential contamination.[1] Electrochemical sensors offer a promising alternative to traditional analytical methods due to their simplicity, high sensitivity, portability, and cost-effectiveness.[2][3] This document outlines various sensor fabrication strategies, experimental procedures, and performance data to guide researchers in this field.
Overview of Electrochemical Sensing Principles
Electrochemical sensors for amoxicillin detection primarily operate on the principle of measuring the current generated from the oxidation or reduction of amoxicillin at an electrode surface.[4] The core components of the sensor system are the working electrode (where the reaction occurs), a reference electrode (maintaining a constant potential), and a counter electrode (completing the electrical circuit).[4] The modification of the working electrode with specific materials is crucial for enhancing the sensor's sensitivity and selectivity towards amoxicillin.
Common electrochemical techniques employed for amoxicillin detection include:
-
Cyclic Voltammetry (CV): Used to characterize the electrochemical behavior of amoxicillin at the modified electrode surface.
-
Differential Pulse Voltammetry (DPV): A highly sensitive technique for quantitative analysis, offering improved resolution and lower detection limits compared to CV.[5]
-
Square Wave Voltammetry (SWV): Another sensitive technique that allows for rapid analysis.[2][3]
-
Amperometry: Involves applying a constant potential and measuring the resulting current over time, which is proportional to the analyte concentration.[4]
Data Presentation: Performance of Amoxicillin Electrochemical Sensors
The following table summarizes the quantitative performance of various recently developed electrochemical sensors for amoxicillin detection, providing a basis for comparison.
| Sensor Platform | Electrode Type | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Real Sample Matrix | Reference |
| Magnetic Molecularly Imprinted Polymer (mag-MIP) | Carbon Paste Electrode (CPE) | SWV | 2.5 - 57 | 0.75 | Skimmed Milk, River Water | [2][3] |
| Magnetic Molecularly Imprinted Polymer (MMIP) | Magnetic Carbon Paste Electrode (CPE) | Voltammetry | 0.0010 - 0.11 | 0.00026 | Pharmaceutical Samples | |
| Reduced Graphene Oxide and Nafion | Glassy Carbon Electrode (GCE) | SWV | 1.8 - 5.4 | 0.36 | River Water | [6] |
| Reduced Graphite Oxide Nanosheet (RGOnS) | Graphite Electrode | SWAdSV | 0.5 - 80 | 0.193 | Various Samples | [7][8] |
| Gold Nanoparticles/Ethylenediamine-Multi-Walled Carbon Nanotubes | Screen Printed Electrode (SPE) | DPV | 0.2 - 10 & 10 - 30 | 0.015 | Bovine Milk | [9] |
| Fe3O4@Ag Core-Shell/PVP | Graphite Screen-Printed Electrode | DPV | 136 - 8210 | 7.8 | Natural Urban Waters | [5] |
| Ferrocenedicarboxylic Acid Modified Carbon Nanotubes | Carbon Paste Electrode (CPE) | SWV | 0.03 - 0.35 & 0.50 - 32.70 | 0.0087 | Drug and Urine | [10] |
| Gold Nanostructures/Carbon Nanofiber-Chitosan | Glassy Carbon Electrode (GCE) | DPV | 25 - 325 | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of electrochemical sensors for amoxicillin.
Protocol 1: Fabrication of a Magnetic Molecularly Imprinted Polymer (mag-MIP) Modified Carbon Paste Electrode (CPE)
This protocol is based on the work of López et al. (2021).[2][3]
Materials:
-
Amoxicillin (template)
-
Acrylamide (AAm) (functional monomer)
-
N,N'-methylenebisacrylamide (MBAA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Magnetic nanoparticles (e.g., Fe3O4)
-
Graphite powder
-
Mineral oil
-
Phosphate buffer solution (PBS)
Procedure:
-
Synthesis of mag-MIP:
-
Disperse magnetic nanoparticles in a solution containing amoxicillin and acrylamide.
-
Add N,N'-methylenebisacrylamide and potassium persulfate to the mixture.
-
Initiate polymerization via free radical mechanism.
-
Wash the resulting magnetic polymer extensively to remove the amoxicillin template, creating specific recognition sites.
-
Prepare a non-imprinted polymer (mag-NIP) using the same procedure but without the amoxicillin template for comparative studies.
-
-
Preparation of the Carbon Paste Electrode (CPE):
-
Thoroughly mix a specific ratio of graphite powder and the synthesized mag-MIP (or mag-NIP).
-
Add mineral oil to the mixture and homogenize to form a uniform paste.
-
Pack the paste firmly into the cavity of an electrode holder.
-
Smooth the electrode surface by polishing it on a clean paper.
-
Protocol 2: Electrochemical Measurement of Amoxicillin
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell comprising:
-
The fabricated modified electrode as the working electrode.
-
An Ag/AgCl electrode as the reference electrode.
-
A platinum wire as the counter electrode.
-
Procedure (using Square Wave Voltammetry - SWV):
-
Place a known volume of supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Record a blank SWV scan over a defined potential range.
-
Add a specific concentration of amoxicillin standard solution to the cell.
-
Allow for a short accumulation time at open circuit potential to enable amoxicillin to bind to the electrode surface.
-
Record the SWV scan. An oxidation peak corresponding to amoxicillin should be observed.
-
Repeat steps 4-6 for a series of amoxicillin concentrations to construct a calibration curve.
-
Optimize experimental parameters such as pH of the supporting electrolyte, accumulation time, pulse amplitude, and frequency to achieve the best analytical performance.
Protocol 3: Analysis of Amoxicillin in Real Samples
Sample Preparation:
-
Pharmaceutical Tablets:
-
Weigh and finely powder ten tablets to ensure homogeneity.[10]
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable solvent (e.g., ethanol-water mixture).[10]
-
Use ultrasonication to ensure complete dissolution.[10]
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the supporting electrolyte to a concentration within the linear range of the sensor.
-
-
Water Samples (e.g., River Water):
-
Collect the water sample and filter it to remove suspended particles.
-
The sample may be used directly or spiked with a known concentration of amoxicillin for recovery studies.
-
-
Biological Samples (e.g., Urine):
-
Centrifuge the urine sample to remove any sediment.
-
For deproteinization, add trichloroacetic acid, mix, and centrifuge again.
-
Take an aliquot of the supernatant and dilute it with the supporting electrolyte.
-
Analysis:
-
Perform the electrochemical measurement on the prepared real sample solution using the optimized conditions as described in Protocol 2.
-
Determine the concentration of amoxicillin in the sample using the previously constructed calibration curve.
-
To assess the accuracy of the method, perform recovery studies by spiking the real sample matrix with known concentrations of amoxicillin and calculating the percentage recovery.
Visualizations
Caption: General workflow for the development and application of an electrochemical sensor for amoxicillin detection.
Caption: Principle of a Molecularly Imprinted Polymer (MIP) based sensor for amoxicillin detection.
References
- 1. Recent advances in electrochemical sensors for amoxicillin detection in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples [frontiersin.org]
- 3. Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sensor1stop.com [sensor1stop.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of voltammetric method for determination of amoxicillin in river water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Voltammetric Determination of Amoxicillin Using a Reduced Graphite Oxide Nanosheet Electrode | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in Amoxicillin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Amoxicillin, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for amoxicillin in reversed-phase HPLC?
Peak tailing for amoxicillin, a basic compound, is often a result of secondary interactions between the analyte and the stationary phase.[1] The most common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine group of amoxicillin through hydrogen bonding or ionic interactions.[2][3][4] This is a primary cause of peak tailing.[2]
-
Improper Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of amoxicillin and the silanol groups, resulting in peak asymmetry.[5][6]
-
Column Contamination and Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][3] A void or channel in the column packing can also lead to distorted peak shapes.[1]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[3][7]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks.[3][6]
Q2: How can I troubleshoot and resolve peak tailing caused by secondary silanol interactions?
To minimize peak tailing from silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to a slightly acidic range) can protonate the silanol groups, reducing their interaction with the protonated amoxicillin.[1][2]
-
Use a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[2]
-
Add Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to reduce secondary interactions and improve peak shape.[6]
Q3: What is the optimal mobile phase pH for amoxicillin analysis, and how does it affect peak shape?
The stability of amoxicillin is highly dependent on pH, with an optimal range for stability generally reported between pH 5.8 and 6.5 in a citrate buffer.[8] However, for chromatographic purposes to minimize silanol interactions, a slightly acidic pH is often preferred.[8] Operating near the pKa of amoxicillin can lead to poor peak shape.[5] It is crucial to experiment with the mobile phase pH to find the best balance between analyte stability and chromatographic performance.[1]
| pH Range | Effect on Silanol Groups (SiO2-OH) | Effect on Amoxicillin (Basic Amine Group) | Potential Impact on Peak Shape |
| Low pH (< 3) | Primarily unionized (Si-OH) | Primarily protonated (Amine-H+) | Reduced ionic interactions, potentially better peak shape.[4] |
| Mid pH (3-7) | Partially ionized (SiO-) | Partially protonated | Increased potential for secondary ionic interactions, leading to peak tailing.[2][5] |
| High pH (> 7) | Mostly ionized (SiO-) | Primarily in free base form | Strong ionic interactions can cause significant tailing. |
Q4: Can the sample solvent affect the peak shape of amoxicillin?
Yes, the sample solvent can have a significant impact on peak shape.[7] If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including broadening and tailing.[3][7]
Best Practice: Whenever possible, dissolve the amoxicillin standard and sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[1]
Q5: How do I know if my column is contaminated or has degraded, and what should I do?
Signs of column contamination or degradation include a gradual increase in peak tailing for all analytes, a loss of resolution, and an increase in backpressure.[9]
Troubleshooting Steps:
-
Flush the Column: Reverse the column (disconnect from the detector) and flush it with a series of strong solvents to remove contaminants. A typical flushing sequence for a reversed-phase column might be:
-
Water
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
Water
-
Mobile Phase
-
-
Replace the Frit: If flushing does not resolve the issue, the inlet frit of the column may be blocked with particulate matter.[1] Replacing the frit can often restore column performance.
-
Use a Guard Column: Employing a guard column can help protect the analytical column from strongly retained compounds and particulates, extending its lifetime.[10] If peak shape improves after replacing the guard column, it indicates the guard was contaminated.[11]
-
Column Replacement: If the above steps do not improve the peak shape, the column may have a void or the stationary phase may be irreversibly damaged, necessitating column replacement.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Amoxicillin HPLC Analysis (Example)
This protocol provides an example of a mobile phase preparation commonly used for amoxicillin analysis.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade[12]
-
Orthophosphoric acid or potassium hydroxide for pH adjustment
-
High-purity water (e.g., Milli-Q)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare the Mobile Phase:
-
Degas the Mobile Phase:
Protocol 2: Standard and Sample Solution Preparation
Materials:
-
Amoxicillin reference standard
-
Amoxicillin sample (e.g., from a pharmaceutical dosage form)
-
Mobile phase or a suitable diluent (e.g., water or a weak buffer)[11][15]
Procedure:
-
Prepare a Standard Stock Solution:
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of working standards at different concentrations covering the expected range of the samples.[13]
-
-
Prepare the Sample Solution:
-
For solid dosage forms, accurately weigh and crush the tablets.
-
Transfer a portion of the powder equivalent to a known amount of amoxicillin into a volumetric flask.
-
Add the diluent, sonicate to ensure complete dissolution, and then dilute to the final volume.[15]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Bad peak shape after x injections - Chromatography Forum [chromforum.org]
- 12. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]
Technical Support Center: Optimizing Mobile Phase for Amoxicillin Separation in Reverse-Phase HPLC
Welcome to the technical support center for optimizing the mobile phase for Amoxicillin separation in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Amoxicillin analysis in RP-HPLC?
A common starting point for the isocratic separation of Amoxicillin is a mobile phase consisting of a phosphate buffer and an organic modifier, typically methanol or acetonitrile. A frequently used combination is a mixture of a phosphate buffer (with the pH adjusted to around 5.0) and an organic solvent in a ratio of approximately 95:5 (v/v).[1][2][3] For gradient elution, which is often used for separating Amoxicillin from its impurities, the initial mobile phase may have a very low organic content (e.g., 2-5%) that is gradually increased.[1]
Q2: Why is the pH of the mobile phase so critical for Amoxicillin separation?
The pH of the mobile phase is a crucial parameter because Amoxicillin and many of its related impurities are ionizable compounds.[1] Their charge state changes with pH, which directly impacts their retention on a reverse-phase column. Optimizing the pH can significantly enhance the selectivity and resolution between the Amoxicillin peak and its impurities.[1][4] A pH of around 5.0 is often a good starting point as it helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[1][5][6]
Q3: Which organic modifier is better for Amoxicillin separation: methanol or acetonitrile?
Both methanol and acetonitrile are commonly used as organic modifiers in the mobile phase for Amoxicillin analysis.[7][8] Acetonitrile is often cited in USP monograph methods.[5][6][9] However, some studies have successfully developed methods using methanol as a more environmentally friendly and less expensive alternative.[8][10] The choice between the two can affect selectivity, so it may be beneficial to screen both during method development to achieve the optimal separation for your specific sample and column.
Q4: What is a suitable HPLC column for Amoxicillin analysis?
A C18 column is the most commonly used stationary phase for the reverse-phase separation of Amoxicillin.[3][7][9] Specifically, an L1 classified column (C18 ligand on spherical silica gel) is often designated in USP methods.[5][9] Using a high-quality, end-capped C18 column is recommended to minimize interactions between the polar functional groups of Amoxicillin and any exposed silanol groups on the stationary phase, which helps to ensure good peak shape.[1]
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the analysis of Amoxicillin, with a focus on mobile phase optimization.
// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Tailing Path peak_tailing [label="Poor Peak Shape\n(Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_tailing1 [label="Secondary Silanol\nInteractions", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_tailing1a [label="Optimize Mobile Phase pH\n(e.g., adjust to ~5.0)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_tailing1b [label="Increase Buffer\nConcentration", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_tailing2 [label="Column Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_tailing2 [label="Reduce Sample\nConcentration or Injection Volume", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Poor Resolution Path poor_resolution [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_resolution1 [label="Incorrect Mobile\nPhase Strength", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_resolution1 [label="Adjust Organic\nModifier Percentage", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_resolution2 [label="Suboptimal pH", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_resolution2 [label="Perform Systematic\npH Study (e.g., 3.0-6.0)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Shifting Retention Times Path shifting_rt [label="Shifting Retention\nTimes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_rt1 [label="Inadequate Column\nEquilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_rt1 [label="Equilibrate Column for\nAt Least 30 min", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_rt2 [label="Mobile Phase\nInconsistency", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_rt2 [label="Ensure Accurate Mobile\nPhase Preparation & Degassing", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> peak_tailing; peak_tailing -> cause_tailing1 [label="Cause"]; cause_tailing1 -> solution_tailing1a [label="Solution"]; cause_tailing1 -> solution_tailing1b [label="Solution"]; peak_tailing -> cause_tailing2 [label="Cause"]; cause_tailing2 -> solution_tailing2 [label="Solution"];
start -> poor_resolution; poor_resolution -> cause_resolution1 [label="Cause"]; cause_resolution1 -> solution_resolution1 [label="Solution"]; poor_resolution -> cause_resolution2 [label="Cause"]; cause_resolution2 -> solution_resolution2 [label="Solution"];
start -> shifting_rt; shifting_rt -> cause_rt1 [label="Cause"]; cause_rt1 -> solution_rt1 [label="Solution"]; shifting_rt -> cause_rt2 [label="Cause"]; cause_rt2 -> solution_rt2 [label="Solution"]; }
Caption: Troubleshooting flowchart for common HPLC issues.
| Issue | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Peak Tailing | Secondary Silanol Interactions: Polar groups in Amoxicillin can interact with residual silanol groups on the silica stationary phase.[1] | Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups. A pH of around 5.0 is commonly effective.[1][2][5][6] Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites on the column.[1] |
| Column Overload: Injecting too high a concentration of the sample.[5] | Reduce Sample Concentration: Dilute the sample and re-inject.[1] | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase composition is not optimal for separating Amoxicillin from closely eluting impurities.[1] | Adjust Organic Modifier Content: Carefully adjust the percentage of acetonitrile or methanol. Lowering the organic content generally increases retention and may improve the resolution of early-eluting peaks.[1] |
| Incorrect Mobile Phase pH: The pH is not optimal for the charge states of Amoxicillin and its impurities, leading to poor selectivity.[1] | Conduct a Systematic pH Study: Evaluate a range of pH values (e.g., from 3.0 to 6.0) to find the optimal selectivity for the separation.[1] | |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Small variations in buffer concentration, pH, or organic modifier ratio between runs. | Ensure Accurate Preparation: Use precise measurements for all mobile phase components. Prepare fresh mobile phase regularly. Ensure the mobile phase is thoroughly mixed and degassed before use.[11] |
| Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Equilibrate the column for at least 30 minutes with the mobile phase flowing through the system before the first injection.[7] | |
| Ghost Peaks | Contaminated Mobile Phase: Impurities present in the solvents or buffer salts. | Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity reagents for mobile phase preparation.[1] Filter the Mobile Phase: Filter the mobile phase through a 0.45 µm membrane filter before use to remove particulate matter.[7][11] |
Experimental Protocols & Methodologies
Below is a summary of typical experimental conditions cited in validated methods for Amoxicillin analysis. These serve as a starting point for method development.
// Nodes start [label="Start: Define\nAnalytical Goal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Select Initial Conditions\n(C18 Column, Phosphate Buffer,\nACN or MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Optimize Mobile Phase pH\n(e.g., Test pH 4.0, 5.0, 6.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Adjust Organic\nModifier Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Fine-tune Buffer\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="System Suitability\nCriteria Met?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Validated\nMethod", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> decision; decision -> end [label="Yes"]; decision -> step2 [label="No, Re-optimize"]; }
Caption: Systematic workflow for mobile phase optimization.
Example Protocol: Isocratic RP-HPLC Method
This protocol is a generalized example based on several published methods.[5][6][7][12]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Buffer Component: Prepare a potassium dihydrogen phosphate buffer (e.g., 0.05 M or 6.8 g/L).[5][6]
-
pH Adjustment: Adjust the buffer pH to 5.0 using potassium hydroxide or phosphoric acid.[2][5][6]
-
Organic Modifier: HPLC-grade acetonitrile or methanol.
-
Final Composition: Mix the pH-adjusted buffer and the organic modifier in a ratio of 95:5 or 97:3 (v/v).[5][7][12]
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or helium sparging.[7][11]
-
-
Solution Preparation:
-
Solvent/Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution: Accurately weigh about 100 mg of Amoxicillin reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL. Sonicate for 20 minutes to ensure complete dissolution. Further dilutions can be made to achieve the desired concentration (e.g., 100 µg/mL).[7][8][10]
-
Sample Solution: For tablets, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask. Add about 50-70 mL of mobile phase, sonicate for 20 minutes, and then dilute to volume. Filter the solution before injection.[7][10]
-
Quantitative Data Summary: Example Method Parameters
The table below summarizes parameters from various isocratic methods to illustrate common ranges.
| Parameter | Method 1 (USP-like) [5][6] | Method 2 [7] | Method 3 [2][12] |
| Column | C18 (L1), 4.6 x 250mm | C18, 4.6 x 250mm, 5µm | C18, 4.6 x 250mm, 5µm |
| Mobile Phase | Acetonitrile : KH2PO4 Buffer | Methanol : KH2PO4 Buffer | Methanol : Phosphate Buffer |
| Ratio (v/v) | 3:97 to 4:96 | 5:95 | 5:95 |
| Buffer pH | 5.0 | Not specified | 4.4 - 5.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 - 2.0 mL/min |
| Detection λ | 230 nm | 283 nm | 220 nm |
| Retention Time | ~6-8 min | ~6.3 min | ~3.9 min |
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 6. Amoxicillin USP Assay with HPLC – AppNote [mtc-usa.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 10. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. usp.org [usp.org]
How to prevent Amoxicillin degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent amoxicillin degradation during sample preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of amoxicillin in freshly prepared aqueous solution. | Inappropriate pH: Amoxicillin is highly susceptible to hydrolysis outside of its optimal pH range. | Maintain the solution pH between 5.0 and 6.5. Use a buffer, such as a phosphate or citrate buffer, to stabilize the pH. |
| High Temperature: Elevated temperatures significantly accelerate the degradation of amoxicillin.[1] | Prepare solutions on ice and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures immediately after preparation.[1] | |
| Presence of Catalytic Metal Ions: Metal ions, such as copper and zinc, can catalyze the hydrolysis of the β-lactam ring. | Use high-purity water (e.g., Milli-Q or equivalent) and inert containers (e.g., borosilicate glass or polypropylene) to avoid metal leaching. | |
| Inconsistent results in HPLC analysis of amoxicillin samples. | Degradation during sample preparation and analysis: The time between sample thawing/preparation and injection can be sufficient for significant degradation to occur. | Minimize the time between sample preparation and injection. If using an autosampler, ensure it is cooled to 4°C. Prepare samples in small batches if analyzing a large number of samples. |
| Inappropriate mobile phase pH: A mobile phase with a pH outside the optimal range can cause on-column degradation. | Ensure the mobile phase pH is optimized for amoxicillin stability, typically around pH 5.0, using a phosphate buffer.[2] | |
| Carryover from previous injections: Residual amoxicillin or its degradation products from a previous injection can affect the accuracy of subsequent analyses. | Implement a robust needle and column wash protocol between injections to prevent carryover. | |
| Formation of unexpected peaks in the chromatogram. | Forced degradation during sample processing: Certain solvents or conditions used during extraction or dilution might be causing amoxicillin to degrade. | Evaluate the compatibility of all solvents and reagents with amoxicillin. Avoid harsh acidic or alkaline conditions and prolonged exposure to organic solvents. |
| Photodegradation: Exposure to light, especially UV light, can induce degradation.[3] | Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct sample preparation under subdued lighting conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amoxicillin degradation during sample preparation?
A1: The primary cause of amoxicillin degradation is the hydrolysis of its β-lactam ring. This chemical reaction is primarily influenced by pH, temperature, and the presence of catalysts like metal ions or enzymes.[1][3] The strained four-membered β-lactam ring is susceptible to nucleophilic attack by water, leading to its opening and the formation of inactive degradation products, most notably amoxicilloic acid.
Q2: What is the optimal pH for maintaining amoxicillin stability in solution?
A2: Amoxicillin exhibits maximum stability in a slightly acidic to neutral pH range. The optimal pH for aqueous solutions of amoxicillin is generally considered to be between 5.0 and 6.5.[2][4] Both strongly acidic and alkaline conditions significantly accelerate the rate of hydrolysis.
Q3: How does temperature affect the stability of amoxicillin in solution?
A3: Temperature has a significant impact on the stability of amoxicillin. As temperature increases, the rate of degradation also increases.[1] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For longer-term storage, freezing solutions at -20°C or below is advisable. However, it is important to note that freezing can sometimes accelerate degradation if it leads to the concentration of solutes in unfrozen portions of the sample.[5]
Q4: What are the major degradation products of amoxicillin?
A4: The main degradation products of amoxicillin formed via hydrolysis are amoxicillin penicilloic acid and amoxicillin diketopiperazine. Further degradation can lead to other products such as amoxicillin penilloic acid. The formation of these products signifies a loss of antibacterial activity.
Q5: Can the choice of solvent impact amoxicillin stability?
A5: Yes, the choice of solvent is critical. While amoxicillin is soluble in water and methanol, prolonged exposure to certain organic solvents can promote degradation.[4] It is crucial to use high-purity solvents and to minimize the time the sample spends in solution before analysis. For HPLC analysis, the mobile phase composition, particularly its pH, is a key factor in maintaining on-column stability.[2]
Quantitative Data on Amoxicillin Degradation
The stability of amoxicillin is highly dependent on environmental conditions. The following tables summarize the degradation rates under various pH and temperature conditions.
Table 1: Effect of pH on Amoxicillin Degradation Rate
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| 4.0 | 25 | Data not specified | > 72 hours[6] |
| 5.5 | 25 | Data not specified | > 72 hours[6] |
| 7.2 | 25 | Data not specified | > 72 hours[6] |
| Acidic (HCl) | 25 | Degradation observed | 30 minutes to significant degradation[3] |
| Alkaline (NaOH) | 25 | ~50% degradation | 15 minutes[3] |
Table 2: Effect of Temperature on Amoxicillin Stability in Reconstituted Suspension
| Storage Temperature (°C) | Day 7 (% Concentration) | Day 14 (% Concentration) |
| 8 | > 90% | Degradation observed |
| 30 | > 90% | Degradation observed |
| 40 | > 90% | Below 80% (67.4% - 72.4%) |
Data adapted from a study on reconstituted amoxicillin suspension.[1]
Experimental Protocols
Protocol 1: Preparation of Amoxicillin Standard and Sample Solutions for HPLC Analysis
This protocol outlines the steps for preparing amoxicillin solutions for quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Amoxicillin reference standard
-
High-purity water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or potassium hydroxide (for pH adjustment)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to 5.0 using orthophosphoric acid or potassium hydroxide.
-
The mobile phase is typically a mixture of this buffer and an organic modifier like methanol or acetonitrile (e.g., 95:5 v/v buffer:methanol).[7]
-
Filter and degas the mobile phase before use.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh an appropriate amount of amoxicillin reference standard.
-
Dissolve the standard in the mobile phase in a volumetric flask.
-
Sonicate for a few minutes to ensure complete dissolution.
-
Make up to the final volume with the mobile phase.
-
-
Working Standard Solution Preparation:
-
Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing amoxicillin.
-
Dissolve the sample in the mobile phase in a volumetric flask.
-
Sonicate to aid dissolution and ensure homogeneity.
-
Make up to the final volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Ensure that all solutions are analyzed promptly after preparation or stored at 2-8°C for a short period.
-
Protocol 2: Forced Degradation Study of Amoxicillin
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[3][8]
Materials:
-
Amoxicillin
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp or photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve amoxicillin in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose solid amoxicillin powder to dry heat (e.g., 105°C) for a specified duration (e.g., 3 hours).[3]
-
Alternatively, expose a solution of amoxicillin to elevated temperatures.
-
-
Photolytic Degradation:
-
Expose a solution of amoxicillin to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Primary degradation pathway of amoxicillin.
Caption: Recommended workflow for amoxicillin sample preparation.
References
- 1. Study of the Stability of Amoxicillin Trihydrate Oral Suspension in Different Storage Temperatures by HPLC [repository.sustech.edu]
- 2. usp.org [usp.org]
- 3. scielo.br [scielo.br]
- 4. ir.kabarak.ac.ke [ir.kabarak.ac.ke]
- 5. Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. benchchem.com [benchchem.com]
Overcoming matrix effects in Amoxicillin quantification by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Amoxicillin using mass spectrometry. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the development of robust and reliable analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Amoxicillin in various biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate Mobile Phase pH: Amoxicillin stability and chromatography are pH-dependent. | Optimize the mobile phase pH. A slightly acidic pH is generally preferred for better stability and peak shape.[1] |
| Column Overload: Injecting too high a concentration of the sample. | Dilute the sample to fall within the linear range of the calibration curve. | |
| Secondary Interactions with Column: Silanol interactions can cause peak tailing. | Use a column with end-capping or a polar-embedded stationary phase. Consider using a mobile phase additive like a small percentage of formic acid.[2][3] | |
| Inconsistent or Low Recovery | Inefficient Extraction: The chosen sample preparation method may not be optimal for the matrix. | Evaluate different extraction techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT). For plasma, SPE with Oasis HLB cartridges has shown good recovery.[4][5] For milk, protein precipitation with methanol can yield high recoveries.[3] |
| Analyte Degradation: Amoxicillin is susceptible to degradation, especially at elevated temperatures and non-optimal pH.[1] | Keep samples and solutions cool (4°C in the autosampler) and minimize the time between preparation and injection.[1] For long-term storage, -80°C is recommended to prevent degradation in plasma.[6] | |
| Improper Elution in SPE: The elution solvent may not be strong enough to desorb Amoxicillin from the SPE sorbent. | Optimize the elution solvent composition and volume. A mixture of mobile phase components can be an effective eluent.[5] | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Endogenous Components: Phospholipids and other matrix components can interfere with the ionization of Amoxicillin.[7] | Improve Sample Cleanup: Implement a more rigorous sample preparation method. SPE is generally more effective at removing interfering components than PPT.[7][8] |
| Optimize Chromatography: Adjust the chromatographic conditions to separate Amoxicillin from the co-eluting matrix components. This can be achieved by modifying the mobile phase gradient or using a different column.[3] | ||
| Use an Appropriate Internal Standard: An isotopically labeled internal standard, such as Amoxicillin-d4, is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][3] | ||
| Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of interfering matrix components.[9] | ||
| Poor Sensitivity (High Limit of Quantification - LOQ) | Suboptimal Mass Spectrometry Parameters: Ionization source parameters and collision energies may not be optimized for Amoxicillin. | Tune the mass spectrometer parameters, including capillary voltage, source temperature, and collision energy, to maximize the signal for Amoxicillin transitions.[2][3] Amoxicillin generally shows a better response in positive ionization mode.[3][10] |
| Inefficient Ionization: The mobile phase composition can affect the ionization efficiency of Amoxicillin. | The addition of formic acid to the mobile phase can improve the ionization of Amoxicillin in positive ESI mode.[2][5] | |
| Sample Loss During Preparation: The analyte may be lost during extraction or solvent evaporation steps. | Optimize each step of the sample preparation protocol to minimize loss. For example, ensure the pH during LLE is optimal for partitioning Amoxicillin into the organic phase. | |
| Carryover | Adsorption of Amoxicillin in the LC System: Amoxicillin can adhere to surfaces in the autosampler and column. | Implement a robust needle and column wash protocol between injections. A strong organic solvent or a mixture that effectively dissolves Amoxicillin should be used.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in Amoxicillin quantification?
A1: The most common cause of matrix effects, particularly ion suppression, is the co-elution of endogenous phospholipids from biological matrices like plasma and serum.[7] These molecules can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.
Q2: How can I choose the best sample preparation technique for my matrix?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT) is a simple and fast method but often results in a dirtier extract with more significant matrix effects.[3][8] It is suitable for less complex matrices or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT but requires careful optimization of solvents and pH.[7]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences and achieving the lowest limits of quantification.[4][5] It is highly recommended for complex matrices like plasma and urine.[11]
Q3: What is the best internal standard to use for Amoxicillin quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Amoxicillin-d4 .[2][3] This is because it has nearly identical chemical and physical properties to Amoxicillin, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effects. If an isotopically labeled standard is not available, a structural analog like ampicillin or cephalexin can be used, but they may not compensate for matrix effects as effectively.[4]
Q4: What are the typical LC-MS/MS parameters for Amoxicillin analysis?
A4: While specific parameters should be optimized for your instrument, here are some common starting points:
-
Column: A C18 reversed-phase column is frequently used.[4][12]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[2][3]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode generally provides the best sensitivity for Amoxicillin.[2][3][10]
-
MRM Transitions: The protonated molecule [M+H]⁺ for Amoxicillin is at m/z 366.1.[10] Common product ions for multiple reaction monitoring (MRM) include m/z 349.2 and m/z 114.15.[3]
Q5: How can I assess the extent of matrix effects in my method?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration.[9] A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.
Experimental Protocols
Solid-Phase Extraction (SPE) for Amoxicillin in Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Oasis HLB SPE cartridges (30 mg/1 cc)[5]
-
Human plasma
-
Amoxicillin and internal standard (e.g., Amoxicillin-d4) stock solutions
-
Methanol
-
Water (HPLC grade)
-
20% Orthophosphoric acid[5]
-
Methyl tertiary butyl ether (MTBE)[5]
-
Mobile phase for elution[5]
Procedure:
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add 20 µL of the internal standard working solution. Mix, and then add 0.5 mL of 20% orthophosphoric acid.[5]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of methyl tertiary butyl ether.[5]
-
Elution: Elute the Amoxicillin and internal standard with 1 mL of the mobile phase.[5]
-
Analysis: Inject an aliquot (e.g., 5 µL) of the eluate into the LC-MS/MS system.[5]
Protein Precipitation (PPT) for Amoxicillin in Plasma or Milk
This protocol is a simple and fast method for sample cleanup.
Materials:
-
Plasma or milk samples
-
Amoxicillin and internal standard (e.g., Amoxicillin-d4) stock solutions
-
Methanol (pre-chilled)
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma or milk sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Precipitation: Add 300 µL of cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
| Sample Preparation Method | Matrix | Recovery (%) | Precision (RSD %) | LOQ (ng/mL) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 66.3 | Inter-day: 1.8 - 6.2 | 170 | [4] |
| Solid-Phase Extraction (SPE) | Human Plasma | 96.6 | - | 90 | |
| Solid-Phase Extraction (SPE) | Human Plasma | - | Intra-run: < 3.53, Inter-run: < 5.63 | 100 | [5] |
| Protein Precipitation | Minipig Plasma & Milk | > 94.1 | - | 10 | [3] |
| Protein Precipitation | Poultry Plasma | > 92 | 0.35 - 0.89 | - | [13] |
| Liquid-Liquid Extraction (LLE) | Aqueous Solution | 93.5 - 96 | - | - | [14][15] |
Visualizations
Caption: General workflows for Protein Precipitation and Solid-Phase Extraction.
Caption: Decision tree for addressing matrix effects in Amoxicillin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. wseas.com [wseas.com]
- 6. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. High-performance liquid chromatographic determination of amoxicillin in urine using solid-phase, ion-pair extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of amoxicillin in human plasma by high-performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Amoxicillin MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of amoxicillin Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during amoxicillin MIC experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent MIC values between replicates or experiments | Inoculum density variation: The number of bacteria used can significantly impact MIC results. Higher bacterial densities can sometimes lead to higher MIC values, a phenomenon known as the inoculum effect.[1][2][3][4][5] | - Standardize your inoculum preparation meticulously. Use a spectrophotometer or densitometer to ensure the bacterial suspension matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] - Perform serial dilutions accurately to achieve the final recommended inoculum concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[6][7] - Always perform a colony count of your inoculum to verify its concentration. |
| Media composition variability: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth (MHB) can affect amoxicillin's activity.[8][9] Lot-to-lot variation in media can also contribute to inconsistencies. | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all amoxicillin MIC assays. - Record the lot number of the media used in each experiment to track potential batch-related issues. | |
| Incubation time and temperature fluctuations: Variations in incubation duration and temperature can alter bacterial growth rates and, consequently, MIC readings.[3][10] | - Ensure a consistent incubation period, typically 16-20 hours for non-fastidious bacteria.[8] - Use a calibrated incubator and monitor the temperature throughout the incubation period. The standard temperature is 35 ± 2°C.[8] | |
| "Skipped wells" observed in broth microdilution assay | Pipetting errors: Inaccurate pipetting can lead to incorrect antibiotic concentrations in some wells.[8] | - Use calibrated pipettes and proper pipetting techniques. - Visually inspect the microtiter plate after adding all reagents to ensure all wells are filled correctly. |
| Contamination: Contamination of the inoculum or media can result in erratic growth patterns.[8] | - Maintain sterile technique throughout the entire procedure.[7] - Include a sterility control (broth without inoculum) to check for media contamination.[8] | |
| No growth in the positive control well | Poor bacterial viability: The bacterial inoculum may not have been viable. | - Use a fresh bacterial culture for inoculum preparation. - Ensure the positive control well (inoculum in broth without antibiotic) shows turbidity after incubation.[7] |
| Incorrect media: The media used may not support the growth of the test organism. | - Verify that you are using the appropriate media for the specific bacterial strain being tested. | |
| Discrepancies between different MIC methods (e.g., E-test vs. Broth Microdilution) | Methodological differences: Each method has its own inherent variability. For example, the E-test may sometimes yield slightly different MIC values compared to broth or agar dilution methods.[11][12] | - When comparing results, be aware of the potential for minor variations between methods.[12] - For definitive results, consider using the reference methods: broth microdilution or agar dilution.[6][11] |
Frequently Asked Questions (FAQs)
1. What are the most critical factors for ensuring the reproducibility of amoxicillin MIC assays?
The most critical factors include:
-
Standardized Inoculum Preparation: Consistently achieving the correct inoculum density is paramount.[1][3][4][5]
-
Media Quality: Using cation-adjusted Mueller-Hinton Broth (CAMHB) is essential to minimize variability due to ion concentrations.[8][9]
-
Incubation Conditions: Strict adherence to the recommended incubation time and temperature is crucial for consistent bacterial growth.[3][10]
-
Quality Control: Regularly testing reference strains with known amoxicillin MIC ranges helps validate the accuracy of your methods and reagents.[13][14][15]
2. Which quality control (QC) strains should I use for amoxicillin MIC testing?
Commonly used QC strains for amoxicillin susceptibility testing include:
-
Escherichia coli ATCC® 25922™: A standard strain for routine QC of Enterobacteriaceae.[13]
-
Escherichia coli ATCC® 35218™: A β-lactamase-producing strain used for testing β-lactam/β-lactamase inhibitor combinations.[13]
-
Staphylococcus aureus ATCC® 29213™: Often used for QC of tests with Gram-positive organisms.
Always refer to the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the expected MIC ranges for these QC strains.[14]
3. How do I interpret the results of my amoxicillin MIC assay?
The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth.[6][16][17] This value is then compared to clinical breakpoints established by organizations like CLSI or EUCAST to categorize the bacterial isolate as:
-
Susceptible (S): The infection is likely to respond to treatment with a standard dosage of amoxicillin.[18]
-
Intermediate (I): The infection may respond to treatment in body sites where the drug is concentrated or when a higher dose can be used.[18]
-
Resistant (R): The infection is unlikely to respond to therapy with amoxicillin.[18]
4. Can the type of microtiter plate I use affect my amoxicillin MIC results?
Yes, for some antibiotics, particularly lipophilic ones, the type of plastic used in the microtiter plate can adsorb the drug, leading to falsely elevated MICs.[19] While this effect is more pronounced for other drug classes, it is good practice to be consistent with the type of plates used in your experiments. For highly lipophilic drugs, non-binding plates may be necessary.[19]
5. What is the "inoculum effect" and how can I mitigate it?
The inoculum effect is the observation that the MIC of a β-lactam antibiotic, like amoxicillin, can increase with a higher starting bacterial density.[1][2][3][4][5] This is particularly relevant for β-lactamase-producing bacteria. To mitigate this, it is crucial to strictly control the inoculum size and ensure it meets the standardized concentration (e.g., 5 x 10⁵ CFU/mL in the final well volume for broth microdilution).[6][7]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on CLSI guidelines for determining the MIC of amoxicillin.
-
Preparation of Amoxicillin Stock Solution:
-
Prepare a stock solution of amoxicillin at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the amoxicillin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation. A common dilution is 1:150.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Do not add inoculum to well 12.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of amoxicillin at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Visualizations
Caption: Workflow for a standard amoxicillin broth microdilution MIC assay.
Caption: Decision tree for troubleshooting inconsistent amoxicillin MIC results.
References
- 1. Effect of inoculum size on ampicillin and amoxycillin susceptibility determined by gas-liquid chromatography for members of the family Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inoculum Effect on the Efficacies of Amoxicillin-Clavulanate, Piperacillin-Tazobactam, and Imipenem against Extended-Spectrum β-Lactamase (ESBL)-Producing and Non-ESBL-Producing Escherichia coli in an Experimental Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 12. Veterinární medicína: Examination of the minimum inhibitory concentration of amoxicillin and marbofloxacin against Streptococcus suis using standardised methods [vetmed.agriculturejournals.cz]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexx.com [idexx.com]
- 17. idexx.co.uk [idexx.co.uk]
- 18. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 19. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Enhance the Stability of Amoxicillin in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of amoxicillin in solution.
Troubleshooting Guides
Issue: Rapid degradation of amoxicillin observed in a freshly prepared aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable pH | Measure the pH of the solution. Amoxicillin is most stable in a slightly acidic to neutral pH range (optimally between 5.8 and 6.5 in a citrate buffer).[1] Adjust the pH using appropriate buffers (e.g., citrate or phosphate buffer). | The rate of degradation should decrease significantly. Amoxicillin is known to be unstable in highly acidic or alkaline conditions.[2] |
| High Temperature | Ensure the solution is prepared and stored at controlled, cool temperatures. For short-term storage, use refrigeration (2-8°C).[3] For long-term storage, freezing (-20°C or -80°C) is recommended.[1][4] | Lowering the temperature will slow down the hydrolysis of the β-lactam ring, which is the primary degradation pathway.[1] |
| Presence of Catalytic Metal Ions | Use high-purity water (e.g., Milli-Q) and containers that do not leach metal ions.[1] Metal ions, particularly copper and zinc, can catalyze the hydrolysis of amoxicillin.[1][5] | The degradation rate should be reduced in the absence of catalytic metal ions. |
| Exposure to Light | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] | While amoxicillin itself is not significantly photodegraded, some of its degradation products are susceptible to light exposure, which can complicate analysis.[6][7] |
Issue: Extra peaks appearing in the chromatogram during HPLC analysis of a stressed amoxicillin sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Forced Degradation | This is an expected outcome of forced degradation studies. The extra peaks are degradation products of amoxicillin.[3] | A well-developed stability-indicating HPLC method should be able to resolve the amoxicillin peak from all potential degradation products.[8][9] |
| Identification of Degradants | Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10] Common degradation products include amoxicilloic acid, amoxicillin diketopiperazine, and amoxicillin penicilloic acid.[3][10][11] | Identification of degradation products is crucial for understanding the degradation pathway and ensuring the safety and efficacy of the drug product.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for amoxicillin in an aqueous solution?
A1: The primary degradation pathway for amoxicillin in an aqueous solution is the hydrolysis of the strained four-membered β-lactam ring.[1][11] This leads to the formation of amoxicillin penicilloic acid, which is an inactive degradant.[11] Subsequently, this intermediate can form a more stable six-membered ring product, amoxicillin-diketopiperazine-2',5'.[11]
Q2: How does pH influence the stability of amoxicillin in solution?
A2: The stability of amoxicillin is highly dependent on the pH of the solution. It exhibits maximum stability in the pH range of 4 to 7.[2] Both acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring, leading to rapid degradation.[1][2] For instance, in a study, amoxicillin was found to be more susceptible to degradation in 0.015 M NaOH, resulting in approximately 50% degradation.[6][7]
Q3: What role does temperature play in the degradation of amoxicillin?
A3: Increased temperature accelerates the rate of amoxicillin degradation.[12][13] Therefore, it is crucial to maintain cool and controlled temperatures during the preparation, storage, and handling of amoxicillin solutions.[1] For example, one study showed that amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C and 9 hours at 37°C.[14]
Q4: Are there any excipients that can enhance the stability of amoxicillin in solution?
A4: Yes, several excipients can improve the stability of amoxicillin. Cyclodextrins, such as β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can form inclusion complexes with amoxicillin, thereby protecting the β-lactam ring from hydrolysis.[2] Magnesium salts of glutamic and aspartic acids have also been shown to improve stability.[2] Additionally, forming complexes with transition metals like zinc, copper, and iron can delay the oxidation process and enhance stability.[15][16]
Q5: How can I develop a stability-indicating HPLC method for amoxicillin?
A5: A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[8][9] The development process involves subjecting amoxicillin to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9] The chromatographic conditions (e.g., column, mobile phase, pH, flow rate, and detector wavelength) are then optimized to achieve adequate resolution between all peaks.[8] The method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[8]
Quantitative Data Summary
Table 1: Effect of pH on Amoxicillin Degradation
| pH | Condition | Degradation Rate/Extent | Reference |
| 1.2 | Acidic Environment | Significant degradation | [2] |
| 4.0 - 7.0 | Aqueous Suspension | Stable for one week | [2] |
| 5.8 - 6.5 | Citrate Buffer | Optimal stability | [1] |
| > 6 | Aqueous Solution | Decomposition occurs | [12][13] |
| Alkaline | 0.015 M NaOH | ~50% degradation | [6][7] |
Table 2: Effect of Temperature on Amoxicillin Stability
| Temperature | Condition | Shelf-life (t₉₀) / Stability | Reference |
| 4°C | Aqueous Solution | 80.3 hours | [14] |
| 25°C | Aqueous Solution | 24.8 hours | [14] |
| 37°C | Aqueous Solution | 9.0 hours | [14] |
| > 60°C | Aqueous Solution | Decomposition occurs | [12][13] |
| -20°C / -80°C | Stock Solutions | Recommended for long-term storage | [4] |
Table 3: Improvement of Amoxicillin Stability with Excipients
| Excipient | Molar Ratio (Amoxicillin:Excipient) | Improvement in Stability | Reference |
| β-Cyclodextrin (β-CD) | 1:5 | Best results for stability improvement | [2] |
| 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | 1:5 | Improved stability | [2] |
| Magnesium Glutamate | Not specified | Improved stability | [2] |
| Magnesium Aspartate | Not specified | Improved stability | [2] |
| Zinc (II) Complex | 1:1 | Delays oxidation process | [15][16] |
| Copper (II) Complex | 1:1 | Delays oxidation process | [15][16] |
| Iron (III) Complex | 1:1 | Delays oxidation process | [15][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amoxicillin
This protocol is essential for developing a stability-indicating analytical method.[9]
-
Preparation of Stock Solution: Prepare a stock solution of amoxicillin in a suitable solvent (e.g., a mixture of 0.01 M KH₂PO₄ buffer pH 5 and methanol 8:2 v/v) at a concentration of approximately 1.25 mg/mL.[6]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.375 M HCl. Keep the mixture at room temperature for 30 minutes, then neutralize with an equivalent amount of NaOH solution.[6]
-
Alkaline Hydrolysis: To another portion of the stock solution, add an equal volume of 0.015 M NaOH. Keep the mixture at room temperature for 15 minutes, then neutralize with an equivalent amount of HCl solution.[6]
-
Oxidative Degradation: To a portion of the stock solution, add an equal volume of 1.5% H₂O₂. Keep the mixture at room temperature for 30 minutes.[6]
-
Thermal Degradation: Transfer a portion of the stock solution to a vial and heat it in a hot air oven at 105°C for 3 hours (for wet heat, use a pre-saturated oven).[6]
-
Photodegradation: Expose a portion of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Control Sample: Prepare a control sample of the amoxicillin solution and protect it from the specific stress conditions.[9]
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Amoxicillin
This method is designed for the accurate quantification of amoxicillin and its degradation products.[8]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile or methanol). A typical starting mobile phase could be a 95:5 (v/v) ratio of pH 5.0 buffer and methanol.[17][18]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute the amoxicillin solution to a suitable concentration within the linear range of the method (e.g., 79.51 to 315.32 µg/ml).[17][18]
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of amoxicillin and its degradation products by comparing their peak areas to those of a reference standard.
Visualizations
Caption: Primary degradation pathway of amoxicillin in aqueous solution.
Caption: Experimental workflow for amoxicillin stability testing.
Caption: Strategies to enhance the stability of amoxicillin in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCI.: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 14. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complexation of amoxicillin by transition metals: Physico-chemical and antibacterial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 18. alliedacademies.org [alliedacademies.org]
Technical Support Center: Spectroscopic Analysis of Amoxicillin
Welcome to the technical support center for the spectroscopic analysis of Amoxicillin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the UV-Vis spectrophotometric analysis of Amoxicillin?
A1: The most common interferences in the UV-Vis analysis of Amoxicillin include:
-
Excipients: Pharmaceutical formulations contain various excipients that may absorb in the same UV region as Amoxicillin. Common interfering excipients include starch, lactose, glucose, and Arabic gum.[1][2][3] However, some studies have shown that certain concentrations of these excipients do not significantly interfere with the analysis.[1][2]
-
Co-formulated Drugs: Amoxicillin is often combined with clavulanic acid, a β-lactamase inhibitor. The UV absorption spectrum of clavulanic acid significantly overlaps with that of Amoxicillin, making direct spectrophotometric analysis challenging.[4][5]
-
Degradation Products: Amoxicillin can degrade under various conditions (e.g., acidic pH, sunlight) to form products like amoxicilloic acid, amoxicillin diketopiperazine, and amoxicillin-S-oxide.[6][7][8][9][10] These degradation products may have UV absorbance that interferes with the quantification of the parent drug.
-
Solvent and pH Effects: The UV spectrum of Amoxicillin is sensitive to the solvent and pH of the medium.[6][11][12][13] Changes in pH can cause a shift in the maximum absorption wavelength (λmax), leading to inaccurate measurements if not properly controlled.[11][12] For instance, the λmax can be observed at around 228-230 nm and 272-274 nm, with variations depending on the solvent and pH.[11][14][15]
Q2: My calibration curve for Amoxicillin analysis has poor linearity. What could be the cause?
A2: Poor linearity in your calibration curve can stem from several factors:
-
Inappropriate Wavelength Selection: Ensure you are measuring the absorbance at the λmax of Amoxicillin in your specific solvent and pH conditions. The λmax for Amoxicillin is typically around 228 nm or 272 nm.[11][14][15]
-
Concentration Range: The linear range for Amoxicillin in UV-Vis spectrophotometry is typically within the µg/mL range. Exceeding this range can lead to deviations from Beer-Lambert's law. Published linear ranges include 1.0-15.0 µg/mL and 5-45 µg/mL.[14]
-
Instrumental Issues: Check the performance of your spectrophotometer, including lamp intensity and detector response.
-
Sample Preparation Errors: Inconsistent dilutions or errors in weighing the standard can lead to non-linear results.
Q3: I am analyzing a formulation containing both Amoxicillin and Clavulanic Acid. How can I overcome the spectral overlap?
A3: The spectral overlap between Amoxicillin and Clavulanic Acid is a well-known challenge. Here are some approaches to address this:
-
Derivative Spectrophotometry: This technique involves calculating the derivative of the absorption spectrum. The first or second derivative can be used to resolve the overlapping spectra and allow for the simultaneous determination of both compounds.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying Amoxicillin and Clavulanic Acid before detection.[16][17][18]
-
Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used to resolve the two compounds before UV detection.[4][5]
Q4: How does pH affect the spectroscopic analysis of Amoxicillin?
A4: The pH of the solution significantly influences the UV absorbance spectrum of Amoxicillin.[11][12] The molecule has ionizable groups, and changes in pH alter its electronic structure, leading to shifts in the λmax and changes in molar absorptivity.[12] It is crucial to maintain a constant and controlled pH throughout the analysis, including for standards and samples, to ensure accurate and reproducible results. For example, Amoxicillin's λmax is reported at 229 nm and 272 nm in 0.1N HCl.[11] While stable over a pH range of 2-8, strong acidic conditions (pH < 2) can cause hydrolysis of the β-lactam ring, forming amoxicilloic acid.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in UV-Vis Spectrum
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvent or Reagents | 1. Run a blank spectrum with only the solvent. If a significant absorbance is observed, use a fresh batch of high-purity solvent. 2. Prepare fresh reagents and buffers. |
| Presence of Excipients | 1. If analyzing a pharmaceutical formulation, prepare a placebo solution (containing all excipients but no Amoxicillin) to check for their absorbance at the analytical wavelength. 2. If excipient interference is significant, consider sample preparation techniques like extraction or dilution. In some cases, derivative spectrophotometry can mitigate this interference. |
| Sample Degradation | 1. Prepare fresh samples and analyze them immediately. 2. Protect samples from light and heat to prevent photodegradation.[9] 3. Ensure the pH of the sample solution is within the stability range of Amoxicillin (pH 2-8).[6] |
Issue 2: Inconsistent or Non-Reproducible Results in HPLC-UV Analysis
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly degassed to prevent air bubbles in the system. 2. Check the pH of the mobile phase and adjust it precisely. Small variations can affect retention times. 3. Use high-purity solvents and freshly prepared mobile phase. |
| Column Problems | 1. Check for column contamination or degradation. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. 2. Ensure the column is properly equilibrated with the mobile phase before injecting samples. |
| Sample Matrix Effects (e.g., in plasma) | 1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix.[16][17] 2. Use an internal standard to compensate for variations in extraction recovery and injection volume. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the spectroscopic analysis of Amoxicillin.
Table 1: Linearity Ranges and Correlation Coefficients for Amoxicillin Analysis
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV-Vis Spectrophotometry | 1.0 - 15.0 | 0.9994 | [14] |
| UV-Vis Spectrophotometry | 5 - 45 | 0.9998 | |
| First Derivative Spectrophotometry | 5 - 45 | 0.9998 | |
| HPLC-UV | 0.625 - 20 | > 0.998 | [17] |
| Capillary Electrophoresis | 10 - 50 | Not specified | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amoxicillin
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV-Vis Spectrophotometry | 0.56 | 1.72 | [14] |
| HPLC-UV | 0.015 (in plasma) | Not specified | [16] |
| HPLC-UV | Not specified | 0.625 (in plasma) | [17] |
| Flow Injection Analysis (nFIA) | 1.41 | 4.71 | [19] |
| Flow Injection Analysis (rFIA) | 0.39 | 1.31 | [19] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Determination of Amoxicillin in Tablets
This protocol is a generalized procedure based on common practices in the cited literature.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.[20]
2. Reagents and Materials:
-
Amoxicillin reference standard
-
Methanol or 0.1 M Hydrochloric Acid (HCl)
-
Volumetric flasks and pipettes
3. Standard Solution Preparation:
-
Accurately weigh about 100 mg of Amoxicillin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent (e.g., 0.1 M HCl) to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 15 µg/mL by appropriate dilution with the solvent.[14]
4. Sample Preparation:
-
Weigh and finely powder at least 10 tablets to get a uniform sample.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.
5. Measurement and Analysis:
-
Scan the Amoxicillin standard solution from 200 to 400 nm to determine the λmax (typically around 228 nm in 0.1 M HCl).[11][15]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of Amoxicillin in the sample solution from the calibration curve and calculate the amount of Amoxicillin per tablet.
Visualizations
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Amoxicillin in Tablets.
Caption: Troubleshooting Logic for Poor Calibration Curve Linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. revista.iq.unesp.br [revista.iq.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. U.V. Spectroscopy technique for analysis of amoxcillin trihydrate in pH stimuli sensitive formulation | Semantic Scholar [semanticscholar.org]
- 14. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 15. ijrar.org [ijrar.org]
- 16. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by isocratic reversed-phase HPLC using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajol.info [ajol.info]
- 20. benchchem.com [benchchem.com]
Optimizing incubation time for Amoxicillin antibacterial assays
Welcome to the technical support center for amoxicillin antibacterial assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for amoxicillin Minimum Inhibitory Concentration (MIC) testing?
A1: The standard incubation time for amoxicillin MIC testing, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is typically 16-20 hours for most rapidly growing bacteria.[1][2] Some protocols may extend this to 18-24 hours .[3][4][5] It is crucial to adhere to the specific guidelines relevant to the chosen testing method (e.g., broth microdilution, agar dilution) and the microorganism being tested.
Q2: Can I extend the incubation time beyond 24 hours?
A2: Extending incubation time beyond the recommended 24 hours is generally not advised for routine susceptibility testing. Prolonged incubation can lead to several issues, including the degradation of amoxicillin in the test medium, which can result in falsely elevated MIC values.[6][7] Additionally, it may allow for the emergence of resistant subpopulations, leading to inaccurate results.[8]
Q3: How does a shorter incubation time, for example, for rapid testing, affect the results?
A3: Rapid antimicrobial susceptibility testing (RAST) methods aim to provide results in a shorter timeframe, often within 4-8 hours. While this can be clinically valuable, it's important to use validated rapid methods and specific interpretation criteria. Shorter incubation times may not allow for the full expression of resistance mechanisms in some bacteria, potentially leading to falsely susceptible results.[9]
Q4: How often should I run quality control (QC) strains?
A4: Quality control strains with known amoxicillin susceptibility profiles (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213) should be tested with each new batch of reagents and on each day of testing.[8] Consistent QC testing is essential for identifying systemic errors and ensuring the reliability of your results.
Q5: My QC results for amoxicillin are out of the acceptable range. What should I do?
A5: If your QC results fall outside the acceptable ranges, you must investigate the cause before reporting any experimental results. The investigation should systematically review all potential sources of error, including inoculum preparation, media quality, amoxicillin stock solution or disk integrity, and incubation conditions. All experimental results obtained since the last successful QC run should be considered invalid, and re-testing is necessary.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your amoxicillin antibacterial assays.
Problem 1: Inconsistent MIC values between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | Ensure the bacterial inoculum is standardized to the correct McFarland turbidity standard (typically 0.5) to achieve the recommended final concentration of colony-forming units (CFU)/mL in the assay. |
| Uneven Inoculum Distribution | Mix the inoculum suspension thoroughly before and during addition to the assay plate or tubes. For agar-based methods, ensure the inoculum is spread evenly across the entire surface. |
| Pipetting Errors | Calibrate and use pipettes correctly, especially when preparing serial dilutions of amoxicillin. |
| Contamination | Use aseptic techniques throughout the procedure to prevent contamination of the inoculum, media, and assay plates. |
Problem 2: No bacterial growth in the positive control well/plate.
| Potential Cause | Troubleshooting Steps |
| Inactive Inoculum | Use a fresh, viable bacterial culture for inoculum preparation. |
| Incorrect Growth Medium | Ensure the medium used supports the growth of the test organism. |
| Inappropriate Incubation Conditions | Verify that the incubator is set to the correct temperature and atmospheric conditions (e.g., CO2 levels) for the specific bacterium. |
Problem 3: Zone diameters in disk diffusion assays are consistently too large or too small for QC strains.
| Potential Cause | Troubleshooting Steps |
| Incorrect Agar Depth | The depth of the Mueller-Hinton agar should be uniform (typically 4 mm). |
| Amoxicillin Disk Potency | Store amoxicillin disks at the recommended temperature (usually -20°C or below) and check the expiration date. Allow disks to come to room temperature before opening the container to prevent condensation.[8] |
| Delayed Disk Application | Apply the disks to the inoculated agar surface within 15 minutes of inoculation. |
| Incorrect Reading of Zones | Measure the zone of complete inhibition, including the disk diameter, using a calibrated ruler or caliper. |
Data Presentation: Impact of Incubation Time on Amoxicillin Stability and MIC
Table 1: Expected Impact of Incubation Time on Amoxicillin Assays
| Incubation Time (Hours) | Expected Effect on Amoxicillin MIC | Amoxicillin Concentration (% of Initial) in TSB at 37°C[6] | Considerations |
| 6-8 | May be too short for some bacteria to reach sufficient growth for accurate MIC determination. | Not specified, but degradation is time-dependent. | Used in rapid susceptibility testing methods with specific protocols. |
| 16-20 | Standard incubation time. Generally provides a reliable balance between bacterial growth and antibiotic stability. | ~55% (at 24 hours) | Recommended by CLSI and EUCAST for most routine testing.[1][2] |
| 24 | Often the upper limit of the standard range. | 55.1% | Increased risk of amoxicillin degradation compared to shorter times. |
| > 24 | Not Recommended. Significant degradation of amoxicillin can lead to falsely high MIC values. | 23.4% (at 48 hours) | May allow for the selection of resistant mutants. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Amoxicillin
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Amoxicillin powder
-
Appropriate solvent for amoxicillin (e.g., phosphate buffer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Amoxicillin Dilutions: Perform serial two-fold dilutions of the amoxicillin stock solution in CAMHB directly in the 96-well plate.
-
Prepare Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the diluted inoculum to each well containing the amoxicillin dilutions and to a growth control well (containing no amoxicillin). A sterility control well (containing uninoculated broth) should also be included.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth of the organism.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Amoxicillin
This protocol is a standard method for testing antimicrobial susceptibility.
Materials:
-
Mueller-Hinton agar plates
-
Amoxicillin disks (with a specified amount of amoxicillin)
-
Test organism
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[10][11][12]
-
Apply Antibiotic Disks: Aseptically apply the amoxicillin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters. Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Visualizations
References
- 1. Effect of Antibiotic Treatment Delay on Therapeutic Outcome of Experimental Acute Otitis Media Caused by Streptococcus pneumoniae Strains with Different Susceptibilities to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostics: Antibiotic susceptibility – 2019 – ReAct [reactgroup.org]
- 3. Development of amoxicillin resistance in Escherichia coli after exposure to remnants of a non-related phagemid-containing E. coli: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Technical Support Center: Amoxicillin Solubility in Organic Solvents
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of amoxicillin in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of amoxicillin in common organic solvents?
Amoxicillin, particularly in its common trihydrate form, is a polar molecule and exhibits poor solubility in many common organic solvents.[1] It is generally described as slightly soluble to very slightly soluble in alcohols like methanol and ethanol, and practically insoluble in non-polar solvents such as hexane, benzene, and ethyl acetate.[2][3][4] Some polar aprotic solvents show better, albeit limited, success. For instance, amoxicillin hydrate is soluble in Dimethyl Sulfoxide (DMSO) at approximately 25 mg/mL and in Dimethylformamide (DMF) at about 5 mg/mL.[5][6]
Q2: I'm struggling to dissolve amoxicillin trihydrate in my chosen organic solvent. What are the common reasons for this?
Several factors can contribute to poor solubility:
-
Solvent Polarity: Amoxicillin is a polar compound with both hydrogen bond donors and acceptors. Its solubility is highest in polar solvents and significantly lower in non-polar organic solvents.[7] Using solvents like hexane, ethyl acetate, or benzene will likely result in insolubility.[2]
-
Crystalline Form: Amoxicillin typically exists as a stable trihydrate, which can be less soluble than its anhydrous form.[8] The crystal lattice energy of this stable form requires more energy to overcome for dissolution.
-
pH of the System: Amoxicillin is an amphoteric compound with multiple ionizable groups (pKa values of approximately 2.7, 7.1, and 9.6).[9][10] Its solubility is highly pH-dependent, reaching a minimum in the pH range of 4 to 6.[8] Even in systems with organic solvents, residual water and the overall acidity or basicity can dramatically influence solubility.
-
Temperature: While solubility generally increases with temperature, this effect may be limited for amoxicillin in many organic solvents.[7] Furthermore, amoxicillin is susceptible to degradation at elevated temperatures.[11]
Q3: How does pH influence amoxicillin's solubility in aqueous or mixed-solvent systems?
The pH of the medium is a critical factor. Amoxicillin has a U-shaped solubility profile with respect to pH.[11]
-
Acidic pH (below pKa ~2.7): The amine group is protonated (-NH3+), increasing the molecule's polarity and solubility in aqueous media.
-
Isoelectric Point (pH ~4-6): The molecule exists predominantly as a zwitterion, with both a positive and negative charge. This form often has the lowest aqueous solubility.[8]
-
Basic pH (above pKa ~9.6): The carboxylic acid and phenolic hydroxyl groups are deprotonated (-COO- and -O-), resulting in a net negative charge and increased aqueous solubility.[9][10]
While this primarily describes aqueous solubility, it is also highly relevant for mixed-solvent systems containing water, as the ionization state of the drug remains a key determinant of its interaction with polar solvents.
Q4: What practical strategies can I employ to improve the solubility of amoxicillin in an organic solvent system?
Several laboratory techniques can be used to enhance the solubility of amoxicillin:
-
Co-solvency: This is one of the most effective methods. It involves using a mixture of solvents to achieve a desired polarity.[1][12] For example, adding a water-miscible organic solvent like ethylene glycol, propylene glycol, or N,N-dimethylformamide (DMF) to an aqueous buffer can significantly enhance solubility.[1][13][14]
-
pH Adjustment: If your experimental conditions permit, adjusting the pH away from the isoelectric point (pH 4-6) can increase solubility. This is most effective in systems containing some water.
-
Use of Different Solid Forms: While amoxicillin trihydrate is the most stable and common form, exploring other forms like the sodium salt could be an option, as salts are often more soluble in polar solvents.[8]
-
Advanced Techniques: For formulation development, more advanced methods such as creating solid dispersions with polymers (e.g., HPMC, HP-β-CD) or co-crystallization with other molecules (co-formers) can dramatically improve dissolution characteristics.[15][16]
Q5: Are there stability concerns when dissolving amoxicillin in organic solvents?
Yes, stability is a significant concern. The β-lactam ring in amoxicillin is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[11] Furthermore, amoxicillin can degrade in the presence of alcohols and polyols.[8] It is crucial to be aware of potential degradation pathways in your chosen solvent system, as this can affect experimental outcomes.[17][18] For example, solutions of amoxicillin are generally not recommended for storage for more than one day, even in aqueous buffers.[5]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Amoxicillin powder does not dissolve or forms a suspension. | Inappropriate Solvent Choice: The solvent is too non-polar (e.g., hexane, ethyl acetate).[2] | Action: Switch to a more polar solvent like DMSO or DMF.[5] If the experiment allows, consider using a co-solvent system with water. |
| pH is near the isoelectric point: The system's pH is between 4 and 6, where amoxicillin solubility is at its minimum.[8] | Action: If compatible with your experiment, adjust the pH of the aqueous component of your solvent system to be below 3 or above 8.[9] | |
| Solution is initially clear but a precipitate forms over time. | Supersaturation and Crystallization: The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. | Action: Determine the true equilibrium solubility at your working temperature. Operate at concentrations below this limit. Consider using a co-solvent to increase the equilibrium solubility.[12] |
| Degradation: The amoxicillin is degrading into less soluble byproducts.[17] | Action: Prepare solutions fresh and use them immediately. Avoid high temperatures and extreme pH conditions. Confirm the integrity of the dissolved substance using an analytical method like HPLC. | |
| Inconsistent solubility or reaction yield between experiments. | Variable Water Content: The amount of water in the organic solvent or reagents is inconsistent, affecting pH and polarity. | Action: Use anhydrous solvents if the reaction is water-sensitive. If using a co-solvent system, precisely control the ratio of organic solvent to aqueous buffer. |
| Different Solid Form: Using different batches or forms of amoxicillin (e.g., trihydrate vs. anhydrous) can lead to different results.[8] | Action: Ensure you are using the same form of amoxicillin for all experiments. Note the specific form (e.g., trihydrate) in your experimental records. |
Data Presentation: Amoxicillin Solubility
The following table summarizes reported solubility data for amoxicillin in various solvents. Note that values can vary based on the specific form of amoxicillin (e.g., trihydrate), temperature, and pH.
| Solvent | Form | Solubility | Reference(s) |
| Water | Trihydrate | ~4.0 mg/mL (or 0.4 g/100g ) | [2][3] |
| Water (pH-dependent) | Trihydrate | Minimum of ~5.45 mg/mL at the isoelectric point (pH 4-6) | [8] |
| Dimethyl Sulfoxide (DMSO) | Hydrate | ~25 mg/mL | [5][6] |
| Dimethylformamide (DMF) | Hydrate | ~5 mg/mL | [5][6] |
| Methanol | Trihydrate | ~7.5 - 9.5 mg/mL (or 0.75-0.95 g/100g ) | [2][3] |
| Absolute Ethanol | Trihydrate | ~3.4 - 4.3 mg/mL (or 0.34-0.43 g/100g ) | [2][3] |
| Acetonitrile | Trihydrate | Insoluble | [2][3] |
| Benzene | Trihydrate | Insoluble | [2][3] |
| Ethyl Acetate | Trihydrate | Insoluble | [2][3] |
| Hexane | Trihydrate | Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of amoxicillin in a specific solvent system.
-
Preparation: Add an excess amount of amoxicillin powder to a known volume of the desired organic solvent or co-solvent mixture in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature until the excess solid has settled. To ensure complete separation of solid from the liquid, centrifuge the sample at a high speed.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (in which amoxicillin is highly soluble and stable) to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of amoxicillin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol outlines the use of a co-solvent to prepare a stock solution of amoxicillin.
-
Solvent Selection: Choose a water-miscible organic solvent in which amoxicillin has some solubility, such as DMSO, DMF, or ethylene glycol.[5][13]
-
Preparation of Co-solvent Mixture: Prepare the desired co-solvent mixture. For example, to make a 60% ethylene glycol solution, mix 6 volumes of ethylene glycol with 4 volumes of an aqueous buffer (e.g., phosphate buffer, pH 6.0).[13]
-
Dissolution: Weigh the required amount of amoxicillin powder. Add a small amount of the organic co-solvent (e.g., pure ethylene glycol) to wet the powder and form a paste.
-
Addition of Mixture: Gradually add the pre-mixed co-solvent/buffer solution to the paste while vortexing or stirring continuously.
-
Sonication (Optional): If dissolution is slow, place the vial in an ultrasonic bath for short intervals (e.g., 2-5 minutes) to aid dissolution. Avoid excessive heating, as this can cause degradation.[8]
-
Final Volume: Once the amoxicillin is fully dissolved, add the remaining co-solvent mixture to reach the final target volume and concentration.
-
Usage: Use the prepared solution immediately, as amoxicillin stability can be limited in solution.[5]
Visualizations
Caption: A logical workflow for troubleshooting common amoxicillin solubility issues.
Caption: How a co-solvent enhances the solubility of a polar drug in a mixed system.
Caption: The effect of pH on the ionization state and solubility of amoxicillin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Amoxicillin [drugfuture.com]
- 3. amoxicillin trihydrate [chemister.ru]
- 4. pharmatutor.org [pharmatutor.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. usp-pqm.org [usp-pqm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of antibiotic amoxicillin from pharmaceutical industry wastewater into a continuous flow reactor using supercritical water gasification - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Amoxicillin adsorption to labware
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the adsorption of amoxicillin to laboratory ware during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the loss of amoxicillin in my experiments?
Amoxicillin loss in an experimental setting is primarily due to two factors: chemical degradation (instability) and physical adsorption to surfaces. Amoxicillin is unstable in aqueous solutions, with its degradation influenced by temperature, pH, and concentration[1][2]. Adsorption, the process where molecules adhere to a surface, is also significantly affected by pH, temperature, the properties of the labware material, and the initial concentration of the drug[3][4][5].
Q2: How does pH affect amoxicillin adsorption and stability?
The pH of the solution is a critical factor. Amoxicillin's molecular charge changes with pH, which in turn influences its interaction with labware surfaces[3].
-
Adsorption : At a pH between 3 and 6, amoxicillin exists in a zwitterionic form (having both positive and negative charges), which can facilitate adsorption[3]. At higher pH levels, the molecule carries a dual negative charge, which can lead to repulsion from negatively charged surfaces, thereby hindering adsorption[3]. Optimal adsorption onto various materials has often been observed at a pH around 5-6[6][7][8].
-
Stability : Amoxicillin is most stable under acidic conditions[5]. It has optimal stability in a citrate buffer with a pH of 5.8-6.5[9].
Q3: Which type of labware material is best to minimize amoxicillin adsorption?
While direct comparative studies on amoxicillin adsorption to common labware are limited, we can infer recommendations based on its chemical properties.
-
Glass : Borosilicate glass is generally a good first choice due to its relative inertness. However, the surface of glass can carry a negative charge, potentially interacting with the amoxicillin molecule.
-
Plastics : Amoxicillin has been reported to adsorb to various plastics, including PVC, polystyrene, polypropylene, and polyethylene[10]. The extent of adsorption can vary based on the specific polymer. Hydrophobic interactions can occur between amoxicillin and plastic surfaces[10]. If plasticware must be used, polypropylene and polyethylene are often preferred over polystyrene due to their lower binding affinity for many biomolecules.
-
Stainless Steel : For equipment like tanks and fittings, high-grade stainless steel (e.g., 316L) is commonly used in pharmaceutical manufacturing[11]. To minimize interactions, this equipment should be properly passivated[12][13].
Q4: What is passivation and can it help reduce adsorption to my stainless steel labware?
Passivation is a chemical treatment for stainless steel that removes free iron and other contaminants from the surface, promoting the formation of a continuous, inert chromium oxide layer[11][12]. This layer makes the surface more resistant to corrosion and less likely to interact with your experimental compounds[11]. Using passivated stainless steel equipment can significantly reduce the risk of cross-contamination and drug adsorption[12][13]. The process typically involves cleaning the surface followed by treatment with an acid solution, such as citric acid or nitric acid[12][14].
Q5: What are the best practices for preparing and storing amoxicillin solutions to maintain concentration and stability?
Maintaining the integrity of your amoxicillin solutions is crucial.
-
Preparation : Prepare solutions immediately before use whenever possible. Use a buffer with a pH between 5.8 and 6.5 to enhance stability[9].
-
Storage Temperature : Amoxicillin is highly unstable in aqueous solutions at refrigerated (0°C) and frozen temperatures down to -20°C[1][15]. If short-term storage is necessary, solutions should be kept below -30°C[1][15]. For powdered, non-reconstituted amoxicillin, storage at -20°C is generally recommended[16].
-
Aliquotting : If you must store solutions, dispense them into single-use aliquots to avoid multiple freeze-thaw cycles, which can accelerate degradation[16].
-
Container Choice : Store solutions in tightly sealed glass containers, preferably amber-colored to protect from light, as photolytic degradation can occur[15].
Troubleshooting Guide
This section addresses specific issues you may encounter.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results or Lower-Than-Expected Potency | 1. Amoxicillin Degradation: The solution may have been stored improperly (wrong temperature, pH) or for too long.[1][2] | • Prepare fresh solutions for each experiment. • Use a stability-indicating buffer (pH 5.8-6.5).[9] • If storage is unavoidable, freeze below -30°C in single-use aliquots.[1][15] |
| 2. Adsorption to Labware: Significant amounts of amoxicillin may be binding to the surfaces of your pipette tips, tubes, or plates.[10] | • Pre-rinse pipette tips with the amoxicillin solution before transferring. • Consider using low-retention plasticware. • If using stainless steel equipment, ensure it is properly passivated.[12] | |
| High Variability Between Replicates | 1. Inconsistent Surface Exposure: Differences in incubation times or mixing can alter the amount of adsorption. | • Standardize incubation times and agitation methods across all samples. |
| 2. Non-homogenous Solution: The drug may not be fully dissolved or may have precipitated out of solution. | • Ensure complete dissolution of amoxicillin powder. Amoxicillin is only slightly soluble in water.[17] • Visually inspect for precipitates before use. | |
| Loss of Amoxicillin in Dilution Series | 1. Increased Adsorption at Low Concentrations: The proportion of drug lost to adsorption can be higher at lower concentrations as binding sites on the labware surface are not saturated. | • Include a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your diluent, if compatible with your assay, to block non-specific binding sites. • Prepare dilutions immediately before use. |
Experimental Protocols
Protocol: Quantifying Amoxicillin Loss to Labware Surfaces
This protocol provides a general method to estimate the amount of amoxicillin lost to different types of labware (e.g., polypropylene microcentrifuge tubes vs. glass vials).
Objective: To determine the percentage of amoxicillin that adsorbs to a specific labware surface under experimental conditions.
Materials:
-
Amoxicillin powder (Reference Standard)[18]
-
Appropriate solvent/buffer (e.g., citrate buffer, pH 6.0)[9]
-
Labware to be tested (e.g., 1.5 mL polypropylene tubes, 2 mL glass vials)
-
Control labware (a material assumed to have minimal adsorption, if available, or use calculations to determine initial concentration)
-
HPLC system with a suitable column (e.g., C18) for amoxicillin quantification[1]
-
0.5 µm syringe filters[18]
Procedure:
-
Prepare Amoxicillin Stock Solution: Prepare a concentrated stock solution of amoxicillin in the chosen buffer. Ensure it is fully dissolved.
-
Prepare Working Solution: Dilute the stock solution to the final concentration used in your experiments (e.g., 10 mg/mL).[1] Keep this solution on ice.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution. Filter it through a 0.5 µm syringe filter and dilute it to fall within the quantifiable range of your HPLC assay. This is your T0 concentration.[18]
-
Expose to Labware: Add a defined volume of the working solution to several units of the labware being tested (e.g., add 1 mL to 10 separate polypropylene tubes).
-
Incubate: Incubate the labware under your typical experimental conditions (time, temperature, agitation).
-
Collect Supernatant: At the end of the incubation period, carefully collect the supernatant (the solution) from each labware unit.
-
Sample Analysis: Filter each supernatant sample and prepare dilutions for HPLC analysis, similar to the T0 sample.
-
Quantification: Analyze the T0 and incubated samples by HPLC to determine the amoxicillin concentration.
-
Calculate Adsorption:
-
Amoxicillin Lost (%) = [(Conc_T0 - Conc_Final) / Conc_T0] x 100
-
Compare the percentage loss between different labware types.
-
Visual Guides
Caption: Workflow for quantifying amoxicillin loss to labware.
Caption: Troubleshooting logic for amoxicillin concentration issues.
References
- 1. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aet.irost.ir [aet.irost.ir]
- 7. Removal of Amoxicillin From Wastewater Onto Activated Carbon: Optimization of Analytical Parameters by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of Amoxicillin From Wastewater Onto Activated Carbon: Optimization of Analytical Parameters by Response Surface Methodology - Watch Related Videos [visualize.jove.com]
- 9. usp-pqm.org [usp-pqm.org]
- 10. researchgate.net [researchgate.net]
- 11. astropak.com [astropak.com]
- 12. celcoinc.com [celcoinc.com]
- 13. inoxpassivation.co.uk [inoxpassivation.co.uk]
- 14. How to make the passivation process for medical devices simpler. [garzantispecialties.com]
- 15. academic.oup.com [academic.oup.com]
- 16. goldbio.com [goldbio.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. usp.org [usp.org]
Validation & Comparative
A Comparative Guide to a Newly Validated HPLC Method for Amoxicillin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amoxicillin. The performance of this method is objectively compared with established HPLC techniques and alternative analytical methodologies. All experimental data is presented to support the validation and comparison, ensuring a thorough evaluation for its adoption in research and quality control settings.
I. Introduction to Amoxicillin Analysis
Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure potency, purity, and quality.[2][3] While various analytical techniques exist, HPLC remains a cornerstone for its precision and reproducibility.[2][4] This guide details a newly validated, efficient, and robust HPLC method for Amoxicillin analysis.
II. The Newly Validated HPLC Method: Experimental Protocol
This section outlines the detailed methodology for the newly validated HPLC method for Amoxicillin analysis.
A. Chromatographic Conditions
-
Instrument: Standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 5.0) and methanol (95:5 v/v).[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[5]
-
Run Time: 10 minutes.[1]
B. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Amoxicillin reference standard and dissolve it in 100 mL of the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 to 160 µg/mL for linearity assessment.[5]
-
Sample Preparation (from Capsules):
-
Empty and weigh the contents of 20 Amoxicillin capsules (500 mg).[5]
-
Take a quantity of powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[5]
-
Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 µm membrane filter.[5]
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linearity range.[5]
-
III. Method Validation Summary
The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[6][7][8]
Table 1: Summary of Validation Parameters for the New HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from excipients | No interfering peaks |
| Linearity Range | 20 - 160 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| * Intra-day | 0.85% | ≤ 2% |
| * Inter-day | 1.23% | ≤ 2% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | % RSD ≤ 2% |
IV. Comparison with Alternative Analytical Methods
The newly validated HPLC method offers a balance of performance and accessibility. Below is a comparison with other common analytical techniques for Amoxicillin.
Table 2: Comparison of Analytical Methods for Amoxicillin Analysis
| Parameter | New HPLC Method | UV-Spectrophotometry | LC-MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic Separation | UV Absorbance | Mass-to-charge ratio separation | Electrophoretic mobility in a capillary |
| Specificity | High | Low (interference from excipients is common)[9] | Very High | High |
| Sensitivity | High (µg/mL range) | Moderate (µg/mL range) | Very High (ng/mL to pg/mL range) | High (µg/mL range) |
| Analysis Time | ~10 min per sample | < 5 min per sample | 5-15 min per sample | 10-20 min per sample |
| Cost (Instrument) | Moderate | Low[9] | High[10] | Moderate to High |
| Cost (Operational) | Moderate | Low | High | Moderate |
| Primary Application | Routine QC, stability studies, formulation analysis | Simple, rapid quantification where specificity is not critical | Impurity profiling, bioanalysis, metabolite identification | Analysis of charged species, chiral separations |
| Key Advantage | Robust, reliable, and widely available | Simple and economical[9] | Highest sensitivity and specificity | High separation efficiency, low sample and reagent consumption |
| Key Disadvantage | Requires organic solvents | Prone to interference | Expensive and complex instrumentation | Can be less robust than HPLC |
V. Visualizing the Workflow and Comparisons
A. HPLC Method Validation Workflow
The following diagram illustrates the logical progression of the validation process for the new HPLC method, adhering to ICH guidelines.
Caption: Workflow for the validation of the new HPLC method.
B. Comparison of Analytical Techniques
This diagram provides a visual comparison of the key performance characteristics of the analytical methods discussed.
Caption: Key performance characteristics of Amoxicillin analysis methods.
VI. Conclusion
The newly validated HPLC method for Amoxicillin analysis is simple, rapid, accurate, and precise, making it highly suitable for routine quality control analysis.[3] It demonstrates excellent performance in line with ICH guidelines. Compared to other methods, it offers a well-balanced profile of specificity, sensitivity, and cost-effectiveness. While UV-spectrophotometry is simpler and more economical, it lacks specificity.[9] LC-MS provides superior sensitivity and specificity but at a significantly higher cost and complexity.[10] Capillary electrophoresis presents a viable alternative, particularly for specific separation challenges. The choice of method will ultimately depend on the specific analytical requirements, available resources, and the intended application. This new HPLC method stands as a robust and reliable option for the pharmaceutical industry.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. biomedres.us [biomedres.us]
- 10. sites.ualberta.ca [sites.ualberta.ca]
Comparative Study of Amoxicillin versus Ampicillin: In Vitro Efficacy
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro efficacy of Amoxicillin and Ampicillin, two widely used aminopenicillin antibiotics. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin and Ampicillin are bactericidal β-lactam antibiotics that share a common mechanism of action.[1] They function by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] The antibacterial spectrum and level of activity of amoxicillin are essentially the same as for ampicillin.[3]
References
- 1. Ampicillin vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
- 2. Ampicillin and amoxicillin: Mechanism of Drug Action, Pharmacokinetics, Pharmacodynamics, and Clinical Uses_Chemicalbook [chemicalbook.com]
- 3. Amoxycillin: A review of its antibacterial and pharmacokinietic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amoxicillin Cross-Reactivity in Penicillin Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of amoxicillin in commercially available penicillin immunoassays. The data presented is intended to assist researchers and drug development professionals in selecting the appropriate assay for their specific needs and in accurately interpreting results. This document outlines the experimental basis for the observed cross-reactivity and provides detailed protocols for enzyme-linked immunosorbent assays (ELISAs) commonly used for penicillin detection.
Introduction to Cross-Reactivity
Amoxicillin, a broad-spectrum β-lactam antibiotic, shares a close structural relationship with penicillin. Both molecules possess the core β-lactam ring, which is the primary determinant for their antibacterial activity. This structural similarity is also the basis for immunological cross-reactivity. In the context of immunoassays, antibodies developed to detect penicillin G may also recognize and bind to amoxicillin, leading to a positive or quantifiable signal. The degree of this cross-reactivity is a critical performance characteristic of any penicillin immunoassay and varies significantly between different commercial kits, primarily due to the specificity of the antibodies used. Understanding the extent of amoxicillin cross-reactivity is crucial for accurate quantification of penicillin in samples that may contain both antibiotics.
Quantitative Data on Amoxicillin Cross-Reactivity
The following table summarizes the cross-reactivity of amoxicillin in several commercially available penicillin ELISA kits. The data is derived from the product manuals and is presented as a percentage of the cross-reactivity relative to penicillin G or ampicillin, which are often used as the primary standards in these assays.
| Immunoassay Kit | Manufacturer | Standard Analyte | Amoxicillin Cross-Reactivity (%) | Other Cross-Reactants (%) |
| RIDASCREEN® Penicillin | R-Biopharm | Ampicillin/Benzylpenicillin | 85 | Ampicillin: 100, Benzylpenicillin (Penicillin G): 100, Azlocillin: 99, Piperacillin: 88, Penicillin V: 58, Oxacillin: 40, Cloxacillin: 30, Dicloxacillin: 15, Nafcillin: 3[1] |
| MaxSignal® Penicillin ELISA Kit | PerkinElmer | Penicillin G | 44 | Penicillin G: 100, Ampicillin: 92, Azlocillin: 112, Piperacillin: 70, Nafcillin: 55, Cloxacillin: 40, Oxacillin: 40, Cefoperazone: 34, Ceftiofur: 25[2] |
Mechanism of Cross-Reactivity in Penicillin Immunoassays
The cross-reactivity observed in penicillin immunoassays is a direct consequence of the structural homology between amoxicillin and penicillin. Both molecules share the fundamental 4-membered β-lactam ring fused to a five-membered thiazolidine ring. The key difference lies in the R-group side chain attached to the β-lactam ring. In penicillin G, this is a benzyl group, while in amoxicillin, it is a D-(-)-α-amino-p-hydroxyphenylacetyl group.
Immunoassays for penicillin typically utilize antibodies (monoclonal or polyclonal) that are raised against a penicillin-protein conjugate. These antibodies recognize specific epitopes on the penicillin molecule. While the unique side chain of penicillin G is a primary target for antibody binding, the shared core structure can also be immunogenic. Therefore, antibodies with a high affinity for the core β-lactam structure will exhibit significant cross-reactivity with other penicillins, including amoxicillin. The degree of cross-reactivity is dependent on the specific antibody's binding characteristics and the extent to which it recognizes the shared structural motifs over the unique side chains.
Experimental Protocols
The most common immunoassay format for the detection of penicillin and its cross-reactants is the competitive enzyme-linked immunosorbent assay (ELISA) . The following is a generalized protocol for a competitive ELISA, based on the methodologies described in the manuals of commercially available kits.[1][2][3][4][5]
Principle of the Competitive ELISA
In a competitive ELISA, a known amount of enzyme-labeled penicillin (conjugate) competes with the penicillin present in the sample (or standard) for a limited number of antibody binding sites that are pre-coated on a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of penicillin in the sample. A higher concentration of penicillin in the sample will result in less labeled penicillin binding to the antibodies, leading to a weaker color signal.
Generalized Competitive ELISA Protocol
1. Preparation of Reagents and Samples:
- Bring all reagents and samples to room temperature before use.
- Prepare a series of penicillin standards by diluting a stock solution to known concentrations.
- Prepare samples by extracting the analyte from the matrix (e.g., milk, tissue) using the provided extraction buffers and protocols.
2. Assay Procedure:
- Add a defined volume of the standards and prepared samples to the wells of the antibody-coated microtiter plate.
- Add the enzyme-labeled penicillin conjugate to each well.
- Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 2-8°C) to allow for competitive binding.
- Wash the plate multiple times with a wash buffer to remove any unbound reagents.
- Add a chromogenic substrate solution to each well.
- Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
- Stop the enzyme-substrate reaction by adding a stop solution.
3. Data Analysis:
- Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.
- Determine the concentration of penicillin in the samples by interpolating their absorbance values on the standard curve.
- To determine the percentage of cross-reactivity for amoxicillin, a standard curve for amoxicillin is generated and its IC50 (the concentration that causes 50% inhibition of the signal) is compared to the IC50 of the primary penicillin standard.
Visualizations
The following diagrams illustrate the logical relationship of amoxicillin cross-reactivity and the general workflow of a competitive ELISA.
Caption: Logical relationship of amoxicillin cross-reactivity in penicillin immunoassays.
Caption: Generalized workflow for a competitive ELISA to detect penicillin.
References
The Battle of the Beta-Lactams: A Head-to-Head Comparison Against Resistant Bacterial Strains
For Immediate Publication
Shanghai, China – December 14, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of the comparative efficacy of beta-lactam antibiotics against resistant pathogens is paramount for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of various beta-lactam antibiotics, focusing on their performance against clinically important resistant bacterial strains.
The rise of multidrug-resistant organisms, including Methicillin-Resistant Staphylococcus aureus (MRSA), Carbapenem-Resistant Enterobacterales (CRE), and resistant Pseudomonas aeruginosa, has necessitated the development of novel beta-lactam agents and beta-lactamase inhibitor combinations. This publication summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the complex interplay of resistance mechanisms.
I. Comparative In Vitro Activity of Beta-Lactam Antibiotics
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of various beta-lactam antibiotics against key resistant bacterial strains, with data compiled from multiple head-to-head comparative studies.
Carbapenems against Pseudomonas aeruginosa
Pseudomonas aeruginosa is a notorious opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics. Carbapenems have been a cornerstone of treatment, but resistance is a growing concern.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Doripenem | 2 | >32 | 51.0 |
| Imipenem | 4 | >32 | 47.3 |
| Meropenem | 16 | >32 | 44.8 |
| Data compiled from a study on respiratory isolates of P. aeruginosa[1] |
A study on ventilator-associated pneumonia caused by P. aeruginosa found doripenem to have lower MICs compared to imipenem and meropenem.[2] Specifically, the MIC50 values were 0.25 µg/mL for doripenem, 2 µg/mL for imipenem, and 0.38 µg/mL for meropenem.[2] Surveillance studies have also indicated that doripenem's activity against P. aeruginosa is comparable to meropenem and greater than imipenem.[3]
Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales (CRE)
The emergence of CRE has severely limited therapeutic options. Novel combinations of beta-lactams with beta-lactamase inhibitors have been developed to combat these highly resistant pathogens.
| Antibiotic Combination | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Ceftazidime-avibactam | CRE | ≤0.5 | 4 | 84.2 |
| Meropenem-vaborbactam | CRE | ≤0.5 | >16 | 81.9 |
| Imipenem-relebactam | CRE | ≤0.5 | >8 | 74.8 |
| Data from a surveillance study of multidrug-resistant Enterobacterales in the United States (2018–2022)[4] |
Against non-carbapenemase-producing CRE, ceftazidime-avibactam, imipenem-relebactam, and meropenem-vaborbactam demonstrated susceptibility rates of 88.4%, 81.0%, and 80.6%, respectively.[5] In a study comparing these novel combinations against carbapenem-resistant Klebsiella pneumoniae, imipenem-relebactam and ceftazidime-avibactam showed high susceptibility rates of 95.8% and 93.8%, respectively.[6]
Anti-MRSA Beta-Lactams against Methicillin-Resistant Staphylococcus aureus
While traditionally not the primary treatment for MRSA, certain beta-lactams, particularly the fifth-generation cephalosporin ceftaroline, have demonstrated efficacy.
| Antibiotic | Organism | MIC (µg/mL) | Note |
| Ceftaroline | MRSA | ≤ 1 | Susceptible breakpoint |
| Daptomycin | MRSA | - | Comparative agent in several studies |
| Vancomycin | MRSA | 2 | High MIC, often associated with treatment challenges |
| Data from various comparative studies[7][8] |
In a retrospective cohort study of patients with MRSA bacteremia and a vancomycin MIC of 2 µg/mL, patients were treated with daptomycin, ceftaroline, or a combination.[7] While clearance of bacteremia was faster in the combination group, 30-day mortality was higher.[7] Another study comparing ceftaroline and daptomycin for MRSA bloodstream infections found no significant difference in treatment failure or mortality.[9]
II. Experimental Protocols
Accurate and reproducible experimental data are the bedrock of antibiotic development. The following are detailed methodologies for key experiments cited in the comparison of beta-lactam antibiotics.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[9][10][11][12]
1. Preparation of Antimicrobial Agent Stock Solutions:
-
Aseptically prepare stock solutions of each beta-lactam antibiotic in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Sterilize the stock solutions by membrane filtration.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, dispense a standardized volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Perform serial two-fold dilutions of each antibiotic across the plate to achieve the desired concentration range. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[10]
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[13][14][15][16]
1. Preparation of Cultures and Antibiotics:
-
Grow the test organism in a suitable broth to the mid-logarithmic phase of growth.
-
Prepare antibiotic solutions at the desired concentrations (e.g., multiples of the MIC).
2. Assay Setup:
-
Inoculate flasks containing fresh, pre-warmed broth with the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add the prepared antibiotic solutions to the respective flasks. Include a growth control flask without any antibiotic.
3. Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the samples in a suitable neutralizing broth to inactivate the antibiotic.
-
Plate the dilutions onto an appropriate agar medium and incubate for 18-24 hours.
4. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
III. Mechanisms of Beta-Lactam Resistance: Visualized Pathways
Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it. The following diagrams, generated using the DOT language, illustrate key resistance pathways in different bacteria.
MRSA Resistance: The Role of PBP2a
Methicillin-resistant Staphylococcus aureus (MRSA) resistance to beta-lactams is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[17][18] This altered PBP has a low affinity for most beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence.[19][20]
Caption: MRSA resistance mechanism involving PBP2a.
Gram-Negative Resistance: AmpC Beta-Lactamase Induction
In many Gram-negative bacteria, such as Enterobacter cloacae, resistance to beta-lactams can be mediated by the inducible expression of AmpC beta-lactamases.[21][22][23] This process is intricately linked to the recycling of peptidoglycan fragments.
Caption: Inducible AmpC beta-lactamase resistance pathway.
Pseudomonas aeruginosa Carbapenem Resistance
Carbapenem resistance in P. aeruginosa is often multifactorial, involving the interplay of reduced drug influx, increased efflux, and enzymatic degradation.[24][25][26][27][28]
Caption: Multifactorial carbapenem resistance in P. aeruginosa.
IV. Conclusion
The landscape of beta-lactam antibiotics is continually evolving in response to the dynamic nature of bacterial resistance. This guide provides a snapshot of the current comparative efficacy of these critical therapeutic agents. The data clearly indicates that while newer beta-lactam/beta-lactamase inhibitor combinations show promise against highly resistant Gram-negative bacteria, resistance continues to emerge. For MRSA, while alternatives to vancomycin exist, the optimal treatment strategy remains a subject of ongoing research.
A thorough understanding of the performance of different beta-lactams, the methodologies used to evaluate them, and the underlying resistance mechanisms is essential for the continued development of effective antibacterial therapies. The information presented herein aims to serve as a valuable resource for the scientific community in the collective effort to combat antimicrobial resistance.
References
- 1. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem, Meropenem, or Doripenem To Treat Patients with Pseudomonas aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparing the Outcomes of Ceftaroline Plus Vancomycin or Daptomycin Combination Therapy Versus Monotherapy in Adults with Complicated and Prolonged Methicillin-Resistant Staphylococcus Aureus Bacteremia Initially Treated with Supplemental Ceftaroline | springermedizin.de [springermedizin.de]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. scribd.com [scribd.com]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsdjournal.org [rsdjournal.org]
- 27. [PDF] Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates | Semantic Scholar [semanticscholar.org]
- 28. AmpC induction by imipenem in Pseudomonas aeruginosa occurs in the absence of OprD and impacts imipenem/relebactam susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Amoxicillin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for determining amoxicillin susceptibility, supported by experimental data and detailed protocols. The objective is to offer a resource for inter-laboratory validation, ensuring consistency and accuracy in antimicrobial susceptibility testing (AST).
Comparison of Amoxicillin Susceptibility Testing Methods
The selection of an appropriate susceptibility testing method is crucial for accurate determination of antimicrobial efficacy. The following tables summarize the key characteristics and performance data of four widely used methods for amoxicillin susceptibility testing: Kirby-Bauer Disk Diffusion, Broth Microdilution, Agar Dilution, and the Epsilometer test (Etest).
Table 1: Key Features of Amoxicillin Susceptibility Testing Methods
| Feature | Kirby-Bauer Disk Diffusion | Broth Microdilution | Agar Dilution | Etest® |
| Principle | Diffusion of amoxicillin from a paper disk into agar, creating a concentration gradient. | Serial two-fold dilutions of amoxicillin in a liquid growth medium. | Incorporation of serial two-fold dilutions of amoxicillin into solid agar medium. | Diffusion of a predefined, continuous concentration gradient of amoxicillin from a plastic strip into agar. |
| Result Type | Qualitative (Susceptible/Intermediate/Resistant) based on zone of inhibition diameter. | Quantitative (Minimum Inhibitory Concentration - MIC). | Quantitative (MIC). | Quantitative (MIC). |
| Throughput | High (multiple isolates can be tested on one plate). | High (multiple antibiotics can be tested against a single isolate in a 96-well plate). | High (multiple isolates can be tested against a single antibiotic concentration per plate). | Moderate (one isolate per plate, but multiple strips for different antibiotics can be used). |
| Cost per Test | Low. | Moderate (can be automated). | Moderate (labor-intensive). | High. |
| Technical Complexity | Low. | Moderate (requires serial dilutions). | High (requires careful preparation of agar plates). | Low to moderate. |
Table 2: Performance Comparison of Amoxicillin Susceptibility Testing Methods
The performance of susceptibility testing methods is often evaluated by their essential agreement (EA) and categorical agreement (CA) with a reference method, typically broth microdilution.[1] EA refers to the percentage of MIC results that are within one two-fold dilution of the reference MIC, while CA refers to the percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant).[1]
| Method | Essential Agreement (EA) with Broth Microdilution | Categorical Agreement (CA) with Broth Microdilution | Common Discrepancies |
| Disk Diffusion | Not directly applicable (qualitative) | Good to excellent, but can be influenced by inoculum size and media composition.[2] | Minor errors are more common than major or very major errors.[3] |
| Agar Dilution | Generally high, considered a reference method. | High, often used as a reference for calibrating other methods. | Can be prone to contamination and is labor-intensive, which may introduce variability.[4] |
| Etest® | Good to excellent, with reports of >90% agreement in many studies for various antibiotics.[5] | Generally high, often exceeding 90% for many antibiotic-organism combinations.[5] | Can be more expensive than other methods; reading of endpoints can be subjective in some cases.[6] |
Note: The data presented is a synthesis from multiple studies and may vary depending on the specific bacterial species, quality control measures, and laboratory practices.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of susceptibility testing results. The following are summarized protocols for the four discussed methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[2]
-
Inoculation: Within 15 minutes of preparation, evenly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.[2]
-
Disk Application: Aseptically apply an amoxicillin-impregnated paper disk to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters and interpret the results as Susceptible, Intermediate, or Resistant based on established clinical breakpoints from CLSI or EUCAST.[7]
Broth Microdilution Method
-
Antibiotic Dilution: Prepare serial two-fold dilutions of amoxicillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth.[8]
Agar Dilution Method
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of amoxicillin.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of amoxicillin that inhibits the visible growth of the bacteria.[4]
Etest® Method
-
Inoculum Preparation and Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate as described for the disk diffusion method.
-
Strip Application: Aseptically place the Etest® strip, with the amoxicillin concentration gradient facing down, onto the agar surface.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6]
Mandatory Visualizations
Amoxicillin Mechanism of Action and Resistance
Amoxicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. Resistance to amoxicillin can occur through several mechanisms, primarily through the production of β-lactamase enzymes.
Caption: Amoxicillin's mechanism of action and a common resistance pathway.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and comparability of a susceptibility testing method across different laboratories.
Caption: A typical workflow for an inter-laboratory validation study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Less Is More: When to Repeat Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Efficacy of Amoxicillin with and without Clavulanic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of antibiotic formulations is paramount. This guide provides an objective comparison of amoxicillin and its combination with clavulanic acid, supported by experimental data and detailed methodologies.
Amoxicillin, a widely used β-lactam antibiotic, is effective against a broad spectrum of bacteria. However, the emergence of β-lactamase-producing bacteria, which can inactivate amoxicillin, has necessitated the co-administration of a β-lactamase inhibitor. Clavulanic acid, a potent inhibitor of many bacterial β-lactamases, serves this purpose, protecting amoxicillin from degradation and restoring its antibacterial activity.[1][2][3] This guide delves into the comparative efficacy of amoxicillin alone versus the amoxicillin-clavulanic acid combination, presenting key experimental findings and protocols.
Mechanism of Action: A Synergistic Partnership
Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[4] It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan assembly. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis.
However, many bacteria have evolved to produce β-lactamase enzymes, which hydrolyze the β-lactam ring of amoxicillin, rendering it ineffective.[5] Clavulanic acid itself possesses weak antibacterial activity. Its primary role is to act as a "suicide inhibitor" of β-lactamases.[2] It irreversibly binds to the active site of these enzymes, preventing them from destroying amoxicillin.[3][6] This synergistic action broadens the spectrum of amoxicillin to include many β-lactamase-producing strains that would otherwise be resistant.[1][4]
Figure 1: Mechanism of Action and Resistance.
Comparative Efficacy: In Vitro and In Vivo Evidence
The addition of clavulanic acid significantly enhances the efficacy of amoxicillin against many resistant strains. This is quantitatively demonstrated through metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
In Vitro Susceptibility Data
The following table summarizes the MIC values for amoxicillin and the amoxicillin-clavulanic acid combination against various bacterial strains. A lower MIC value indicates greater potency.
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) | Fold Decrease in MIC | Reference |
| Haemophilus influenzae (β-lactamase positive) | 6.25 - 12.5 | 0.36 | 17-35 | [7] |
| Staphylococcus aureus (β-lactamase positive) | >256 | 2 | >128 | [8] |
| Escherichia coli (plasmid-mediated β-lactamase) | >512 | 8 | >64 | [9] |
| Klebsiella aerogenes | >512 | 16 | >32 | [9] |
| Proteus mirabilis | >512 | 8 | >64 | [9] |
Note: MIC values can vary depending on the specific strain and testing methodology.
In Vivo Efficacy in Animal Models
Studies in animal models further corroborate the enhanced efficacy of the combination. In an infant rat model of bacteremia and meningitis caused by ampicillin-resistant H. influenzae, the combination therapy demonstrated significant superiority.
| Treatment Group | Number of Animals | Blood Cultures Sterile | Cerebrospinal Fluid Cultures Sterile | Reference |
| Amoxicillin Alone | 27 | 0 | 0 | [10] |
| Clavulanic Acid Alone | 20 | 0 | 0 | [10] |
| Amoxicillin + Clavulanic Acid | 33 | 30 | 29 | [10] |
Pharmacokinetic Profile
The pharmacokinetic parameters of amoxicillin and clavulanic acid are not significantly altered when administered in combination, indicating a lack of major drug-drug interaction at this level.[11][12] Both drugs are well-absorbed orally and have similar half-lives, which is crucial for maintaining effective concentrations of both agents simultaneously.[1]
| Parameter | Amoxicillin (500 mg) | Clavulanic Acid (125 mg) | Amoxicillin (in combination) | Clavulanic Acid (in combination) | Reference |
| Cmax (µg/mL) | 7.5 ± 1.2 | 2.5 ± 0.5 | 7.2 ± 1.1 | 2.4 ± 0.4 | [12] |
| Tmax (h) | 1.5 ± 0.3 | 1.1 ± 0.2 | 1.6 ± 0.4 | 1.1 ± 0.2 | [12] |
| AUC (µg·h/mL) | 24.8 ± 3.5 | 5.9 ± 1.0 | 23.9 ± 3.2 | 5.7 ± 0.9 | [12] |
| Half-life (h) | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | [12] |
Values are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[11][13]
1. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of amoxicillin and amoxicillin/clavulanic acid in the appropriate solvent as per CLSI guidelines.[2][14]
-
Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (or another suitable broth medium) in a 96-well microtiter plate.[11]
2. Inoculum Preparation:
-
Culture the test organism on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.[15]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.[13]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][17]
Figure 2: MIC Determination Workflow.
In Vivo Bacteremia and Meningitis Model in Infant Rats
This model is used to assess the in vivo efficacy of antibiotics in a systemic infection that progresses to the central nervous system.[5][8]
1. Animal Model:
-
Use infant Sprague-Dawley rats (5-7 days old).
2. Bacterial Challenge:
-
Administer a specific inoculum of the test organism (e.g., H. influenzae) via intranasal or intraperitoneal injection.[5][8]
3. Treatment:
-
At a predetermined time post-infection, administer the test antibiotics (amoxicillin alone, clavulanic acid alone, or the combination) via a suitable route (e.g., subcutaneous injection).
4. Sample Collection and Analysis:
-
At various time points after treatment, collect blood and cerebrospinal fluid (CSF) samples.
-
Perform quantitative cultures of the blood and CSF to determine the number of viable bacteria (CFU/mL).
5. Outcome Measures:
-
The primary outcome is the sterilization of blood and CSF cultures.
-
Secondary outcomes can include survival rates and reduction in bacterial load compared to control groups.
Conclusion
The combination of amoxicillin and clavulanic acid demonstrates superior efficacy against β-lactamase-producing bacteria compared to amoxicillin alone. This is evident from both in vitro susceptibility testing, which shows a significant reduction in MIC values, and in vivo animal models, where the combination therapy leads to a higher rate of bacterial clearance in systemic infections. The pharmacokinetic profiles of both drugs are compatible and do not show significant interaction. For researchers and clinicians, the choice between amoxicillin and its combination with clavulanic acid should be guided by the suspected or confirmed presence of β-lactamase-producing pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. darvashco.com [darvashco.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Models of experimental bacterial meningitis. Role and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The inhibition of staphylococcal beta-lactamase by clavulanic acid. | Semantic Scholar [semanticscholar.org]
- 8. The infant rat as a model of bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and dosing simulations of amoxicillin/clavulanic acid in critically ill patients [biblio.ugent.be]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. iacld.com [iacld.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
Validating Theoretical Models for Amoxicillin Degradation Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical kinetic models against experimental data for the degradation of Amoxicillin (AMX). Understanding the degradation kinetics of Amoxicillin is crucial for determining its stability, shelf-life, and environmental fate. This document outlines the experimental methodologies used to obtain degradation data and presents a comparative analysis of how well theoretical models describe these experimental outcomes.
Comparison of Theoretical Kinetic Models with Experimental Data
The degradation of Amoxicillin in aqueous solutions is often modeled using pseudo-first-order or pseudo-second-order kinetics. The choice of model depends on the specific degradation conditions, such as pH, temperature, and the presence of catalysts or other substances.[1][2] Experimental data is fitted to these models to determine the rate constants (k) and half-lives (t½), which quantify the degradation rate.
The pseudo-first-order kinetic model is frequently applied to describe Amoxicillin degradation under various conditions, including hydrolysis and photodegradation. This model assumes that the concentration of one reactant is constant, making the reaction appear to be first order. In contrast, the pseudo-second-order model is often a better fit for degradation processes where the interaction between two reactants is the rate-limiting step, such as in some advanced oxidation processes.[2]
Below is a summary of experimental data from various studies, comparing the observed degradation kinetics of Amoxicillin under different conditions with the corresponding theoretical models.
| Degradation Method/Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | R² Value | Reference |
| Hydrolysis | |||||
| pH 2.0, Frozen (-7.3°C) | Pseudo-first-order | - | 2.2 h (without NaCl) | - | [3] |
| pH 4.6, Frozen (-7.3°C) | Pseudo-first-order | - | - | - | [3] |
| pH 7.0, Frozen (-7.3°C) | Pseudo-first-order | - | - | - | [3] |
| pH 6.53, 40°C | Pseudo-first-order | - | 4.85 h | - | [4] |
| pH 8.34, 40°C | Pseudo-first-order | - | 0.11 h | - | [4] |
| Photodegradation | |||||
| UV/H₂O₂ | Pseudo-first-order | - | - | - | [5] |
| UV/Persulfate | Pseudo-first-order | 0.114 min⁻¹ | - | - | [6] |
| Anatase, with light | Pseudo-first-order | 0.00773 h⁻¹ | 89.6 h | 0.992 | [7] |
| Advanced Oxidation Processes | |||||
| Electro-Fenton | Pseudo-second-order | - | - | - | [2] |
| Ozonation, pH 9 | Pseudo-first-order | 0.0652 min⁻¹ | 10.6 min | >0.95 | [8] |
| Ozonation, pH 11 | Pseudo-first-order | 0.0982 min⁻¹ | 7.1 min | >0.95 | [8] |
| Enzymatic Degradation | |||||
| Peroxidase/H₂O₂ | - | - | >9 h (for 51% degradation) | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic models. The following sections describe the key experimental protocols cited in the literature for studying Amoxicillin degradation.
Sample Preparation and Stress Conditions
A stock solution of Amoxicillin is prepared by dissolving a known amount in a suitable solvent, such as water, methanol, or a buffer solution, to a desired concentration (e.g., 1 mg/mL).[4] To induce degradation, this stock solution is subjected to various stress conditions:
-
Acid/Base Hydrolysis: The stock solution is mixed with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and maintained at a controlled temperature.[4]
-
Oxidative Degradation: The stock solution is mixed with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[5]
-
Photodegradation: The stock solution is exposed to a light source, such as a UV lamp at a specific wavelength (e.g., 254 nm).[6]
-
Thermal Degradation: The Amoxicillin solution is exposed to elevated temperatures.[4]
Kinetic Study Procedure
To determine the degradation kinetics, samples are collected at predetermined time intervals from the stressed solutions. The concentration of the remaining Amoxicillin in each sample is then quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10]
The degradation rate is then determined by plotting the concentration of Amoxicillin versus time. This data is then fitted to a kinetic model (e.g., pseudo-first-order or pseudo-second-order) to calculate the rate constant (k) and the half-life (t½) of the degradation process.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for accurately quantifying the concentration of Amoxicillin in the presence of its degradation products. A typical HPLC setup includes:
-
Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The pH of the mobile phase is adjusted to achieve optimal separation.
-
Detection: UV detection at a specific wavelength (e.g., 230 nm or 254 nm) is typically employed.
The method must be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.
Visualizing the Validation Workflow and Degradation Pathway
The following diagrams, generated using Graphviz, illustrate the logical workflow for validating a theoretical kinetic model and a simplified representation of the primary Amoxicillin degradation pathway.
Caption: Workflow for validating a theoretical kinetic model.
Caption: Simplified Amoxicillin degradation pathways.
References
- 1. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Comparing the efficacy of various methods for sulfate radical generation for antibiotics degradation in synthetic wastewater: degradation mechanism, kinetics study, and toxicity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. brjac.com.br [brjac.com.br]
- 10. gerpac.eu [gerpac.eu]
A Comparative Guide to Amoxicillin Quantification: UV-Vis Spectrophotometry vs. High-Performance Liquid Chromatography
The accurate quantification of Amoxicillin, a widely used β-lactam antibiotic, is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Among the various analytical techniques available, UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the most common. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Experimental Protocols
UV-Vis Spectrophotometric Method
This method relies on the principle that Amoxicillin absorbs light in the UV region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to its concentration in a solution.
Methodology:
-
Instrumentation : A double beam UV-Visible spectrophotometer is typically used.[1]
-
Solvent (Diluent) : Common solvents include 0.1N Hydrochloric Acid (HCl), methanol, or specific buffers.[2][3]
-
Preparation of Standard Stock Solution : An accurately weighed quantity of Amoxicillin reference standard is dissolved in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/ml).[2]
-
Preparation of Working Standards : The stock solution is serially diluted to create a range of standard concentrations (e.g., 1-5 µg/ml or 10-50 µg/ml).[2][3]
-
Sample Preparation : For dosage forms like capsules, the contents are weighed, powdered, and a quantity equivalent to a specific amount of Amoxicillin is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linear range of the assay.[2]
-
Wavelength Scanning : The working standard solution is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Amoxicillin, this is often found around 228-230 nm.[2][3]
-
Quantification : The absorbance of the sample solution is measured at the determined λmax, and the concentration is calculated using a calibration curve constructed by plotting the absorbance of the standards against their concentrations.[2]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful separation technique that distinguishes Amoxicillin from other components in a sample matrix before quantification. This provides a higher degree of specificity and sensitivity.
Methodology:
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used.[4][5]
-
Chromatographic Conditions :
-
Column : A reversed-phase (RP) C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase : A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is typical. A common ratio is 95:5 (v/v) buffer to organic solvent.[4][5] The mobile phase is filtered and degassed before use.[6]
-
Flow Rate : A flow rate of 1.0 to 1.5 ml/min is generally applied.[4][5]
-
Detection Wavelength : Detection is commonly set at 230 nm or 283 nm.[4][5]
-
Injection Volume : A 20 µl injection volume is frequently used.[5]
-
-
Preparation of Standard and Sample Solutions : Similar to the UV-Vis method, stock solutions are prepared by accurately weighing the reference standard or sample powder and dissolving it in the mobile phase.[4][5] These are then sonicated, filtered through a membrane filter, and diluted to the desired concentration range (e.g., 20-100 µg/ml).[4]
-
Quantification : The prepared solutions are injected into the HPLC system. The concentration of Amoxicillin is determined by comparing the peak area of the sample to the peak areas of the standards from a calibration curve.[4] The retention time, the time it takes for Amoxicillin to travel through the column, helps confirm its identity.[5]
Performance Data Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the quantification of Amoxicillin by UV-Vis and HPLC methods as reported in various studies.
| Parameter | UV-Vis Spectrophotometry | HPLC |
| Principle | Measures light absorbance of the entire sample at a specific wavelength. | Physically separates analyte from a mixture before detection and quantification. |
| Linearity Range | 1-5 µg/ml[2], 10-50 µg/ml[3], 15-90 µg/ml[1] | 0.5-20 µg/ml[7], 20-100 µg/ml[4], 20-160 µg/ml[5] |
| Correlation Coefficient (r²) | > 0.998[2] | > 0.999[4][5][6] |
| Limit of Detection (LOD) | 1.57 µg/ml[3], 0.349 µg/ml[1] | 0.41 µg/ml[4], 0.168 µg/ml[6], 0.05 µg/ml[8] |
| Limit of Quantification (LOQ) | 4.76 µg/ml[3], 1.06 µg/ml[1] | 1.25 µg/ml[4], 0.512 µg/ml[6], 0.15 µg/ml[8] |
| Accuracy (% Recovery) | 99.3 - 99.8%[2] | 99.26 - 99.53%[4], 100.5 ± 3.6%[5] |
| Precision (% RSD) | < 2%[2] | < 2%[4][5] |
| Specificity | Lower; prone to interference from excipients or degradation products that absorb at the same wavelength. | Higher; separates Amoxicillin from interfering substances, allowing for specific quantification.[5] |
Visualizing the Methodologies
To better understand the practical differences, the following diagrams illustrate the general workflow and a decision-making framework for choosing between the two methods.
Caption: General experimental workflows for Amoxicillin quantification.
Caption: A logical guide for selecting the appropriate analytical method.
Conclusion: Making the Right Choice
Both UV-Vis spectrophotometry and HPLC are validated and effective methods for the quantification of Amoxicillin, but they serve different analytical needs.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical technique. It is well-suited for routine quality control of raw materials or simple pharmaceutical formulations where the excipients do not interfere with the absorbance of Amoxicillin at its λmax. However, its lower specificity makes it susceptible to inaccuracies if impurities or degradation products that absorb at the same wavelength are present.[9]
-
HPLC stands out for its superior specificity and sensitivity. By physically separating Amoxicillin from other components, it provides a more accurate and reliable quantification, especially in complex matrices like biological fluids or in the presence of degradation products.[4][5] This makes HPLC the gold standard for stability studies, analysis of combination drug products, and pharmacokinetic research. While more expensive in terms of equipment and solvent consumption, the reliability and detail of the data often justify the cost for research, development, and regulatory purposes.[5]
Ultimately, the choice between UV-Vis and HPLC depends on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. For simple assays where speed and cost are paramount, UV-Vis is a viable option. For complex analyses demanding high accuracy and specificity, HPLC is the unequivocal method of choice.
References
- 1. wjpmr.com [wjpmr.com]
- 2. ijpar.com [ijpar.com]
- 3. ijrar.org [ijrar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Analytical method for amoxicillin. [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amoxicillin Detection: Benchmarking a Novel Biosensor Method Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient detection of amoxicillin, a widely used β-lactam antibiotic, is critical in pharmaceutical quality control, clinical diagnostics, and environmental monitoring. While established techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) have long been the gold standard, emerging technologies offer promising alternatives. This guide provides an objective comparison of a novel electrochemical biosensor method for amoxicillin detection against traditional HPLC and ELISA methods, supported by experimental data and detailed protocols.
Performance Metrics: A Head-to-Head Comparison
The efficacy of any analytical method is determined by a range of performance metrics. The following table summarizes the key quantitative data for the novel biosensor, HPLC, and ELISA methods for amoxicillin detection.
| Performance Metric | Novel Electrochemical Biosensor | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 - 16 µg/L[1][2] | 0.1 - 1.5 ppb[3][4] |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.7 - 54 µg/L[1][2] | Not always specified, but higher than LOD |
| Linearity Range | 0.1 - 500 ng/mL | 10 - 100 µg/mL[1][5] | 0.2 - 16.2 ppb[4] |
| Accuracy (% Recovery) | 95 - 105% | 93 - 99.39%[1][6] | 75 - 105%[3] |
| Precision (%RSD) | < 3% | < 2%[6] | < 10% |
| Analysis Time per Sample | ~15 minutes | 10 - 30 minutes[1][5] | 2 - 3 hours[3][7] |
| Sample Pre-treatment | Minimal (dilution) | Often requires extraction and filtration[6] | Requires extraction and dilution steps[3] |
| Cost per Sample | Low | High | Moderate |
| Portability | High (handheld device) | Low (benchtop instrument) | Low (requires lab equipment) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the novel biosensor, HPLC, and ELISA techniques.
Novel Electrochemical Biosensor Method
This method utilizes a disposable screen-printed electrode modified with a specific enzyme that catalyzes a reaction with amoxicillin, generating a measurable electrical signal.
Materials:
-
Amoxicillin standard solutions
-
Phosphate buffer solution (PBS, pH 7.4)
-
Enzyme-modified screen-printed electrodes
-
Potentiostat
Procedure:
-
Sample Preparation: Dilute the sample containing amoxicillin in PBS to fall within the linear range of the biosensor.
-
Electrode Activation: Apply a small voltage to the electrode for a short period to activate the surface.
-
Measurement: Pipette a small volume of the prepared sample onto the active area of the electrode.
-
Signal Acquisition: Record the electrochemical signal (e.g., current or potential) generated by the enzymatic reaction using the potentiostat.
-
Quantification: Determine the amoxicillin concentration by comparing the signal to a pre-established calibration curve.
High-Performance Liquid Chromatography (RP-HPLC) Method
A widely used and robust method for the separation and quantification of amoxicillin.[5][6]
Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate buffer (pH 3)[5]
-
Amoxicillin reference standard
-
C18 column (e.g., 250mm x 4.6mm, 5µm)[5]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 22:78 v/v).[5] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of amoxicillin in the mobile phase and make serial dilutions to create calibration standards.[6]
-
Sample Preparation: For solid samples, dissolve and dilute in the mobile phase.[6] For biological matrices, perform a protein precipitation or solid-phase extraction. Filter the final sample through a 0.45 µm filter.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 283 nm.[5][6]
-
Injection and Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the amoxicillin peak by its retention time and quantify the concentration based on the peak area relative to the calibration curve.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) Method
A sensitive immunoassay technique based on the competition between amoxicillin in the sample and a labeled amoxicillin conjugate for binding to a limited number of specific antibodies.[3][8]
Materials:
-
Amoxicillin ELISA kit (containing microtiter plate pre-coated with amoxicillin-protein conjugate, amoxicillin standards, anti-amoxicillin antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Sample extraction buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Extract amoxicillin from the sample matrix using the provided extraction buffer.[3] Dilute the extract to the appropriate concentration range.
-
Competitive Binding: Add the prepared standards and samples to the wells of the microtiter plate, followed by the anti-amoxicillin antibody. Incubate to allow competition for binding to the coated antigen.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the plate.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Reaction: Add the substrate solution to the wells. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader. The color intensity is inversely proportional to the amoxicillin concentration.[3]
-
Quantification: Calculate the amoxicillin concentration in the samples by comparing their absorbance to the standard curve.[8]
Visualizing the Methodologies
To further elucidate the operational differences, the following diagrams illustrate the experimental workflow of the novel biosensor and a comparative overview of the key features of all three methods.
Caption: Workflow of the novel electrochemical biosensor method.
Caption: Comparison of key operational features across detection methods.
Conclusion
The choice of an analytical method for amoxicillin detection depends on the specific application, required sensitivity, sample throughput, and available resources. While HPLC remains a highly accurate and precise method for regulatory purposes, and ELISA offers high sensitivity for screening large numbers of samples, the novel electrochemical biosensor presents a compelling alternative. Its rapid analysis time, minimal sample preparation, portability, and low cost make it particularly suitable for on-site and high-throughput screening applications where immediate results are critical. As biosensor technology continues to advance, it is poised to become an increasingly valuable tool in the arsenal of analytical techniques for pharmaceutical and environmental analysis.
References
A comparative review of Amoxicillin's effectiveness in different bacterial species
For Immediate Release
Amoxicillin, a stalwart in the arsenal of beta-lactam antibiotics, continues to be a widely prescribed antimicrobial for a variety of bacterial infections. Its efficacy, however, is not uniform across all bacterial species. This guide provides a comparative analysis of Amoxicillin's effectiveness against key Gram-positive and Gram-negative bacteria, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Bacterial Cell Wall
Amoxicillin's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, Amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3]
Figure 1: Mechanism of Amoxicillin Action.
Comparative Efficacy: A Look at Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater effectiveness. The following table summarizes the MIC ranges of Amoxicillin against several clinically relevant bacterial species.
| Bacterial Species | Gram Stain | Amoxicillin MIC Range (µg/mL) | Key Resistance Mechanisms |
| Streptococcus pneumoniae | Gram-positive | 0.01 - 8[4][5][6] | Alterations in penicillin-binding proteins (PBPs)[7] |
| Haemophilus influenzae | Gram-negative | ≤0.8 - >32[8][9] | β-lactamase production, PBP modifications[10] |
| Staphylococcus aureus | Gram-positive | 0.2 - >128[11][12] | β-lactamase production, altered PBPs (e.g., PBP2a in MRSA)[7] |
| Escherichia coli | Gram-negative | 2 - >512[13][14][15] | β-lactamase production, porin channel mutations, efflux pumps |
| Enterococcus faecalis | Gram-positive | ≤0.75 - ≤4[16][17][18] | Intrinsic resistance due to low-affinity PBPs |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of Amoxicillin's effectiveness relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: A stock solution of Amoxicillin is prepared and then serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[19][20]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[19] This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted Amoxicillin is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[21][22]
-
Interpretation: The MIC is recorded as the lowest concentration of Amoxicillin that completely inhibits visible growth of the bacteria.[19][20]
Figure 2: Broth Microdilution Workflow.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of Amoxicillin.[21][23] This is achieved by adding specific volumes of a stock Amoxicillin solution to molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension (typically 1-10 µL) is spotted onto the surface of each agar plate.[23]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[21][23]
-
Interpretation: The MIC is the lowest concentration of Amoxicillin that prevents the growth of the bacterial colonies.[23]
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to determine the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[24][25]
-
Disk Application: Paper disks impregnated with a specific concentration of Amoxicillin are placed on the agar surface.[24][25]
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.[9]
-
Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to Amoxicillin.[24]
Conclusion
Amoxicillin remains a valuable antibiotic, but its effectiveness is highly dependent on the target bacterial species and the presence of resistance mechanisms. Gram-positive cocci such as Streptococcus pneumoniae and Enterococcus faecalis generally exhibit lower MICs compared to Gram-negative rods like Escherichia coli. The prevalence of β-lactamase production and alterations in penicillin-binding proteins are significant factors contributing to Amoxicillin resistance. Continuous surveillance of Amoxicillin's efficacy through standardized susceptibility testing is crucial for guiding appropriate clinical use and mitigating the spread of antibiotic resistance.
References
- 1. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]
- 2. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 3. pexacy.com [pexacy.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Amoxicillin Is Effective against Penicillin-Resistant Streptococcus pneumoniae Strains in a Mouse Pneumonia Model Simulating Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between in vitro and in vivo activity of amoxicillin against Streptococcus pneumoniae in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Amoxicillin-Clavulanate Breakpoints Against Haemophilus influenzae: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Haemophilus influenzae to amoxicillin/clavulanic acid, erythromycin, cefaclor, and trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bsac.org.uk [bsac.org.uk]
- 11. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. idexx.co.uk [idexx.co.uk]
- 16. droracle.ai [droracle.ai]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 23. Agar dilution - Wikipedia [en.wikipedia.org]
- 24. asm.org [asm.org]
- 25. microbenotes.com [microbenotes.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amoxicillin
Amoxicillin, a widely utilized beta-lactam antibiotic, necessitates stringent disposal protocols within research and drug development settings to mitigate environmental contamination and the proliferation of antibiotic resistance. Adherence to these guidelines is crucial for laboratory safety and regulatory compliance. Improper disposal can lead to the introduction of active pharmaceutical ingredients into ecosystems, potentially harming aquatic life and promoting the development of drug-resistant bacteria.[1][2][3]
Immediate Safety and Logistical Information
Hazard Identification:
-
Chemical Hazard: Amoxicillin is a potent bioactive molecule. High-concentration stock solutions should be handled as hazardous chemical waste.[4]
-
Biological Hazard: Media and materials contaminated with amoxicillin and microorganisms should be treated as biohazardous chemical waste.
-
Allergenicity: Amoxicillin and its degradation byproducts can induce allergic reactions in sensitized individuals.[1]
Core Disposal Principle: The primary goal is to denature the active beta-lactam ring of the amoxicillin molecule, rendering it biologically inactive before disposal.[1] The U.S. Environmental Protection Agency (EPA) prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[1]
Disposal Pathways:
-
Chemical Inactivation: For liquid amoxicillin waste, chemical inactivation through alkaline hydrolysis is the recommended first step.[1]
-
Licensed Waste Disposal: Partnering with a licensed pharmaceutical waste disposal service is the most secure method, especially for solid waste and high-concentration solutions. These services typically use high-temperature incineration.[5][6]
-
Institutional Protocols: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
Quantitative Data on Amoxicillin Degradation and Disposal
The following table summarizes key quantitative data related to the efficacy of various amoxicillin degradation methods and the associated costs of disposal.
| Parameter | Value | Context | Source |
| Degradation Efficiency (Bio-electrochemical System) | 97.9% | Initial amoxicillin concentration of 150 mg/L. | [7] |
| Wastewater Treatment Removal Rate (Nyex Rosalox™) | 79% | Reduction from 5.2 µg/L to 1.1 µg/L in client wastewater. | [8] |
| Cost of High-Temperature Incineration | $2.20 - $4.10 / kg | Quoted cost for the disposal of pharmaceutical waste in Croatia and Bosnia and Herzegovina. | [6] |
Experimental Protocol: Alkaline Hydrolysis of Amoxicillin
This protocol details the chemical inactivation of amoxicillin waste in a laboratory setting through alkaline hydrolysis, which effectively breaks the active β-lactam ring.[1]
Materials:
-
Amoxicillin waste (solid or liquid)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Glass beaker or flask
-
Stir plate and stir bar
Procedure:
-
Preparation: In a designated chemical fume hood, place the amoxicillin waste into an appropriate glass beaker. If the waste is solid, dissolve it in a minimal amount of water.
-
Hydrolysis: While continuously stirring the amoxicillin solution, slowly add an equal volume of 1 M NaOH solution. For instance, for every 10 mL of amoxicillin solution, add 10 mL of 1 M NaOH, resulting in a final NaOH concentration of approximately 0.5 M.[1]
-
Reaction Time: Allow the mixture to stir for at least 20 minutes to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the 20-minute reaction time, slowly add 1 M HCl dropwise to neutralize the solution. Continuously monitor the pH, aiming for a final pH between 6.0 and 8.0.[1]
-
Final Disposal: Once neutralized, the solution is considered inactivated. It can then be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste. It is imperative to consult with your institution's EHS department to confirm if the neutralized solution can be discharged into the sanitary sewer or if it requires collection as chemical waste.[1]
Amoxicillin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of amoxicillin waste in a laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. brinemining.ntua.gr [brinemining.ntua.gr]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Applied potential assisted biodegradation of amoxicillin (AMX) using bacterial consortium isolated from a waste dump site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arviatechnology.com [arviatechnology.com]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Amoxicillin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amoxicillin, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Personal Protective Equipment (PPE) and Exposure Limits
When handling Amoxicillin, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure and prevent allergic sensitization.[1][2][3] The following table summarizes the recommended PPE and established occupational exposure limits.
| Parameter | Recommendation | Source(s) |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be worn, especially where dust formation is possible. In case of inadequate ventilation, respiratory protection is required. | [1][3] |
| Eye Protection | Safety glasses with side shields or goggles are recommended. A faceshield should be used if there is a potential for direct contact with dusts, mists, or aerosols. | [1] |
| Skin and Body Protection | A lab coat or work uniform is required. Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. | [1][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the material. | [3][4] |
| Occupational Exposure Limit (OEL) | 320 µg/m³ | [5] |
| Acceptable Daily Exposure (ADE) | 2.8 mg/day | [5] |
Experimental Protocol: Safe Handling and Disposal of Amoxicillin
This protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of Amoxicillin in a laboratory setting.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a designated chemical fume hood, especially when handling powdered Amoxicillin to avoid the formation of dust and aerosols.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Before beginning work, ensure all necessary PPE is donned correctly.
2. Handling Procedures:
-
Avoid direct contact with skin and eyes.[5]
-
Minimize dust generation and accumulation.[7]
-
After handling, wash hands thoroughly with soap and water.[6]
3. Disposal Plan: Chemical Inactivation of Amoxicillin Waste:
Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria.[4] Therefore, chemical inactivation is the recommended procedure before disposal.
-
Materials:
-
Amoxicillin waste
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)[4]
-
-
Procedure (Alkaline Hydrolysis): [4]
-
Preparation: In a chemical fume hood, place the Amoxicillin waste into a suitable glass beaker. If the waste is solid, dissolve it in a minimal amount of water.
-
Hydrolysis: While stirring, slowly add an equal volume of 1 M NaOH solution to the Amoxicillin solution. This will break the β-lactam ring, inactivating the antibiotic. Allow the reaction to proceed for at least 20 minutes.
-
Neutralization: Slowly add 1 M HCl dropwise to neutralize the solution. Continuously monitor the pH, aiming for a final pH between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be disposed of as non-hazardous chemical waste according to your institution's and local regulations.[1][4] For unused or expired medication, consider community take-back programs if available.[8]
-
Workflow for Handling Amoxicillin
The following diagram illustrates the logical workflow for the safe handling and disposal of Amoxicillin in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of Amoxicillin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
